2-Ethylhexyl cyanoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13361-34-7 | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethylhexyl cyanoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13361-34-7 | |
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| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
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| Record name | 2-ethylhexyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylhexyl Cyanoacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl cyanoacetate is a versatile and highly valuable building block in organic synthesis.[1] This clear, colorless to light yellow liquid is characterized by a unique molecular architecture featuring a cyano group, an ester, and a branched alkyl chain. This combination of functional groups, particularly the activated methylene group situated between the electron-withdrawing cyano and carbonyl moieties, makes it a potent reagent for the formation of new carbon-carbon bonds.[1] Its 2-ethylhexyl chain imparts increased solubility in organic solvents and lower volatility compared to its shorter-chain analogs, which enhances its handling and reaction characteristics in various experimental settings.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in pharmaceutical and materials science research.
Chemical Structure and Properties
This compound is an organic ester with the chemical formula C₁₁H₁₉NO₂.[2] Its structure is characterized by a cyanoacetic acid backbone esterified with a 2-ethylhexyl alcohol.
Molecular Structure:
References
An In-Depth Technical Guide to 2-Ethylhexyl Cyanoacetate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethylhexyl cyanoacetate, a versatile building block in organic synthesis with significant applications in pharmaceutical and materials science research. We will delve into its chemical identity, physicochemical properties, synthesis, key reactions with mechanistic insights, and safe handling protocols, offering a valuable resource for scientists and drug development professionals.
Chemical Identity and Nomenclature
This compound is an organic compound that serves as a valuable intermediate in numerous chemical syntheses. Its unique structure, featuring an ester, a nitrile, and an active methylene group, makes it a highly reactive and versatile reagent.
The Chemical Abstracts Service (CAS) number for this compound is 13361-34-7 .[1][2][3][4]
Due to its widespread use across various industries, it is known by several synonyms. Understanding these is crucial for comprehensive literature and database searches.
Common Synonyms:
-
Acetic acid, cyano-, 2-ethylhexyl ester
-
2-Ethylhexyl 2-cyanoacetate
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage. The 2-ethylhexyl group imparts increased solubility in organic solvents and a lower volatility compared to its shorter-chain analogues, which can be advantageous in various reaction conditions.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][4] |
| Molecular Weight | 197.28 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.95 - 0.975 g/mL at 25 °C | [1][6] |
| Boiling Point | 150 °C at 11 mm Hg | [6][7] |
| Refractive Index (n20/D) | 1.4380 - 1.4420 | [1] |
| Storage Temperature | 0-8 °C or room temperature (sealed in dry conditions) | [1][3] |
Synthesis of this compound
The most prevalent and industrially scalable method for synthesizing this compound is the direct esterification of cyanoacetic acid with 2-ethylhexanol.[2] This reaction is typically acid-catalyzed and driven to completion by the removal of water, often through azeotropic distillation.
The choice of an acid catalyst is critical for achieving high yields and purity. Toluene sulfonic acid is a commonly used catalyst for this transformation.[1] The reaction equilibrium is shifted towards the product side by using an excess of 2-ethylhexanol and continuously removing the water byproduct.[2]
Caption: Synthesis of this compound via esterification.
Key Reactions and Mechanistic Insights: The Knoevenagel Condensation
The synthetic utility of this compound is largely attributed to its activated methylene group, which is flanked by two electron-withdrawing groups (the nitrile and the ester carbonyl). This makes the methylene protons acidic and readily removable by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and is central to the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[2]
The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone, typically catalyzed by a weak base like an amine.[5] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[5]
Mechanism of the Knoevenagel Condensation:
-
Carbanion Formation: A base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.
-
Dehydration: The β-hydroxy compound undergoes base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
Applications in Research and Drug Development
This compound is a valuable precursor for a wide range of organic molecules. The α,β-unsaturated products of the Knoevenagel condensation are themselves versatile intermediates for synthesizing more complex molecular architectures, including various heterocyclic compounds that are of significant interest in medicinal chemistry.[2] While many synthetic pathways utilize simpler analogs like ethyl cyanoacetate, the chemical principles are directly applicable to this compound, with the ethylhexyl group often enhancing solubility and modifying the physical properties of the final product.[2][6]
Key Applications:
-
Synthesis of Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.[1][2] For instance, cyanoacrylates, derived from Knoevenagel condensation, can be further transformed into biologically active scaffolds like pyrazoles, tetrazoles, and pyrimidine derivatives.
-
Agrochemical Synthesis: The compound is utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[1][2]
-
Cosmetics and Personal Care: A notable application is in the synthesis of Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a widely used UV absorber in sunscreens. This is achieved through a Knoevenagel condensation with benzophenone.
-
Polymers and Adhesives: It is used in the production of octyl cyanoacrylate-based polymers, which have applications as adhesives and sealants.[2]
Experimental Protocol: Synthesis of 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene)
The following is a representative experimental protocol for the Knoevenagel condensation of this compound with benzophenone, adapted from patent literature. This serves as a practical example of its application.
Materials:
-
This compound (EHCA)
-
Benzophenone (BP)
-
Ammonium acetate (catalyst)
-
Propionic acid
-
Heptane (solvent)
Procedure:
-
To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap, charge this compound, benzophenone, ammonium acetate, propionic acid, and heptane. A typical molar ratio of EHCA to BP is in the range of 0.7:1 to 0.8:1.
-
Heat the mixture to approximately 95 °C with stirring under reduced pressure (around 700 mbar) to maintain the reaction at reflux.
-
Azeotropically remove the water formed during the reaction using the Dean-Stark trap over a period of several hours. The organic phase from the trap can be returned to the reactor.
-
To maintain catalyst activity, additional portions of ammonium acetate can be added stepwise during the reaction.
-
Upon completion of the reaction (monitored by a suitable analytical technique such as GC or TLC), distill off the heptane and propionic acid under vacuum.
-
Further vacuum distillation can be employed to remove any unreacted starting materials.
-
The crude product can be purified by fractional distillation under high vacuum to yield 2-ethylhexyl 2-cyano-3,3-diphenylacrylate as a light-yellow liquid.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound has associated hazards that must be understood and mitigated through proper laboratory practices.
Hazard Identification:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperatures vary, so consult the supplier's safety data sheet (SDS).[1][3]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable disposal container. Consult local regulations for proper disposal.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound for comprehensive safety information.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its utility, primarily driven by the reactivity of its active methylene group in the Knoevenagel condensation, allows for the efficient synthesis of a wide array of α,β-unsaturated compounds. These products serve as crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in designing and executing innovative synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. 2-Ethylhexyl Cyanoacetate_Tiande Chemical [tdchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Synthesis of 2-Ethylhexyl cyanoacetate from cyanoacetic acid
An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Cyanoacetate from Cyanoacetic Acid
This guide provides a comprehensive technical overview for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, dyes, and polymer materials.[1][2] Esteemed for its activated methylene group, this versatile ester is a cornerstone for researchers and drug development professionals engaged in complex organic synthesis, particularly the Knoevenagel condensation.[1] The 2-ethylhexyl moiety imparts enhanced solubility in organic solvents and reduced volatility, making it a superior building block in medicinal chemistry and materials science.[1]
This document delves into the core chemical principles, offers a field-proven experimental protocol, and outlines the critical parameters governing the successful synthesis, purification, and handling of this compound.
The Core Reaction: Fischer-Speier Esterification
The industrial and laboratory synthesis of this compound is predominantly achieved through the direct acid-catalyzed esterification of cyanoacetic acid with 2-ethylhexanol.[1] This reaction is a classic example of Fischer-Speier esterification, a reversible process that requires strategic manipulation to achieve high yields.
The overall reaction is as follows:
NCCH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ NCCH₂COOCH₂(C₂H₅)CH(CH₂)₃CH₃ + H₂O (Cyanoacetic Acid + 2-Ethylhexanol ⇌ this compound + Water)
Reaction Mechanism
Understanding the mechanism is fundamental to optimizing the reaction conditions. The acid catalyst plays a crucial role in activating the carbonyl group of cyanoacetic acid, rendering it more susceptible to nucleophilic attack by the alcohol.
The process unfolds in several equilibrium steps:
-
Protonation: The acid catalyst (e.g., H₂SO₄ or p-TSA) protonates the carbonyl oxygen of cyanoacetic acid, increasing its electrophilicity.[1]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, forming a resonance-stabilized carbocation.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Diagram 1: Fischer Esterification Mechanism
Overcoming Equilibrium: The Role of Azeotropic Distillation
As a reversible reaction, the esterification is governed by Le Châtelier's principle. To maximize the yield of this compound, the water by-product must be continuously removed from the reaction mixture.[1] This is effectively achieved through azeotropic distillation. An organic solvent (often an excess of the reactant alcohol, 2-ethylhexanol, or an inert entrainer like toluene) forms a low-boiling azeotrope with water.[3] By heating the reaction to reflux, this azeotrope distills off, is condensed, and collected in a Dean-Stark apparatus, which separates the water and returns the organic solvent to the reaction flask.[4] This continuous removal of water drives the equilibrium to favor product formation.[1]
Critical Process Parameters and Optimization
Achieving a high yield (>90%) and purity (≥99%) of this compound hinges on the precise control of several key parameters.[1][2][5]
| Parameter | Recommended Range/Value | Causality and Field-Proven Insights |
| Reactant Molar Ratio | 1.1 to 1.8 moles of 2-Ethylhexanol per mole of Cyanoacetic Acid.[3] | An excess of 2-ethylhexanol shifts the reaction equilibrium towards the product side, increasing the conversion of the limiting reagent, cyanoacetic acid.[1][3] |
| Catalyst | p-Toluenesulfonic acid (p-TSA) or Sulfuric acid.[1][3][6] | Strong acids are required to effectively protonate the carboxylic acid, thereby accelerating the reaction rate.[1] p-TSA is often preferred for its ease of handling and lower potential for charring side reactions compared to concentrated sulfuric acid. |
| Catalyst Loading | 0.01 to 0.5 mol per mole of Cyanoacetic Acid.[3] A preferred range is 0.05 to 0.10 mol.[6] | While a higher catalyst concentration increases the reaction rate, excessive amounts can promote side reactions and complicate purification. The optimal loading balances reaction speed with selectivity. |
| Reaction Temperature | 110°C to 130°C.[4][5][6] | The temperature must be high enough to facilitate a reasonable reaction rate and allow for the azeotropic removal of water.[1] However, temperatures exceeding 140°C can lead to decomposition and the formation of by-products.[6][7] |
| Water Removal | Continuous azeotropic distillation using a Dean-Stark apparatus.[1][4] | This is the most critical factor for driving the reversible esterification to completion and achieving high yields.[1] |
| Purification Method | Fractional distillation under reduced pressure.[1][5] | The product has a high boiling point, making vacuum distillation necessary to prevent thermal decomposition during purification. This method effectively separates the pure ester from unreacted 2-ethylhexanol and the catalyst residue.[1] |
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound with a target yield of over 90%.
Diagram 2: Synthesis and Purification Workflow
Materials and Equipment
-
Reagents:
-
Cyanoacetic acid (≥99%)
-
2-Ethylhexanol (≥99%)[8]
-
p-Toluenesulfonic acid monohydrate (p-TSA) (≥98%)
-
-
Equipment:
-
1000 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Dean-Stark apparatus
-
Water condenser
-
Vacuum distillation setup (including a fractionating column, condenser, and collection flasks)
-
Vacuum pump
-
Step-by-Step Procedure
-
Reactor Charging: To a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus topped with a condenser, add cyanoacetic acid (e.g., 187 g, 2.2 mol), 2-ethylhexanol (e.g., 440 g, 3.38 mol), and p-toluenesulfonic acid monohydrate (e.g., 1.2 g, 6.3 mmol).[4][5]
-
Azeotropic Esterification: Begin stirring and heat the mixture to reflux (approximately 110°C) under atmospheric pressure.[4][5] Water will begin to co-distill with 2-ethylhexanol and collect in the Dean-Stark trap. The upper organic layer from the trap should be returned to the reactor.[4]
-
Reaction Monitoring: Continue the reflux, allowing the reaction temperature to gradually rise to about 130°C.[4] The reaction is considered complete when water ceases to collect in the Dean-Stark trap (typically after several hours).
-
Cooling and Neutralization (Optional but Recommended): Cool the reaction mixture to below 50°C. The acidic catalyst can be neutralized by washing the organic layer with a dilute sodium bicarbonate solution, followed by water, to prevent product degradation during distillation. This step, however, requires subsequent separation and drying of the organic phase. A direct distillation is often performed in industrial settings.
-
Purification - Step 1 (Removal of Excess Alcohol): Transfer the crude reaction mixture to a distillation apparatus. Apply a vacuum and gently heat the flask. Distill off the excess 2-ethylhexanol at a kettle temperature of 130-140°C under a vacuum of 10-30 mbar.[1][5]
-
Purification - Step 2 (Product Distillation): Once the excess alcohol has been removed, increase the vacuum to approximately 1.5 mbar.[1][5] The pure this compound will distill at a temperature of 130-140°C.[1][5] Collect the colorless to light yellow liquid product in a pre-weighed flask.[2][5] A typical yield for this process is around 92%.[5]
Product Specifications and Safety
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 13361-34-7 | [2] |
| Molecular Formula | C₁₁H₁₉NO₂ | [2] |
| Molecular Weight | 197.27 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 150 °C at 11 mm Hg | [8][10] |
| Density | ~0.95 - 0.975 g/mL at 25 °C | [2][8] |
| Refractive Index | n20/D ≈ 1.438 - 1.442 | [2] |
| Purity | ≥99% (GC) is commercially available | [2] |
Safety and Handling
This compound is a chemical that requires careful handling in a professional laboratory setting.[11]
-
Hazards: The substance is classified as harmful if swallowed, and it causes skin and serious eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
-
First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is 0-8 °C.[2]
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 4. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 5. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 6. US2553065A - Process for the preparation of alkyl cyanoacetates - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | CAS#:13361-34-7 | Chemsrc [chemsrc.com]
- 9. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 13361-34-7 [m.chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl Cyanoacetate in Organic Synthesis
Abstract
2-Ethylhexyl cyanoacetate (EHCA) stands as a cornerstone reagent in modern organic synthesis, prized for the versatile reactivity imparted by its unique molecular architecture. The convergence of a nitrile, an ester, and a sterically influential alkyl group around an active methylene core makes EHCA an indispensable building block for constructing complex molecular frameworks. This guide elucidates the fundamental mechanisms governing EHCA's reactivity, offering researchers and drug development professionals a detailed understanding of its role in key carbon-carbon bond-forming reactions. We will explore the causality behind its application in Knoevenagel condensations, Michael additions, and multicomponent reactions, supported by field-proven protocols and mechanistic diagrams to bridge theory with practice.
The Molecular Basis of this compound's Reactivity
The synthetic utility of this compound (CAS: 13361-34-7) originates from its active methylene group (-CH₂-). Positioned between two powerful electron-withdrawing groups—the nitrile (-C≡N) and the ester carbonyl (-C=O)—the α-protons of this methylene group exhibit significant acidity. This electronic arrangement facilitates deprotonation by even mild bases to form a resonance-stabilized carbanion.[1] This carbanion is the key nucleophilic species that drives the participation of EHCA in a wide array of synthetic transformations.
The 2-ethylhexyl ester group is not merely a passenger. Its branched, lipophilic nature confers enhanced solubility in organic solvents and increases the boiling point compared to smaller alkyl esters.[2] This improves handling characteristics and allows for a wider range of reaction conditions, a crucial consideration in both laboratory-scale research and industrial process development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₂ | [3] |
| Molecular Weight | 197.27 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~0.975 g/mL at 25 °C | [3] |
| Boiling Point | 150 °C at 11 mm Hg | [3] |
| Refractive Index | n20/D ≈ 1.438 | [3] |
The Formation of the Nucleophilic Carbanion
The primary mechanistic event for EHCA is the base-mediated abstraction of an α-proton to generate a nucleophile. The choice of base is critical and dictates the concentration and reactivity of the resulting carbanion. Weak bases like amines (e.g., piperidine, triethylamine) or ammonium acetate are often sufficient, highlighting the pronounced acidity of the methylene protons.
Figure 1: Generation and resonance stabilization of the this compound carbanion.
Mechanism in Knoevenagel Condensation
The Knoevenagel condensation is arguably the most prominent application of EHCA, serving as a robust method for forming α,β-unsaturated systems.[2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, followed by dehydration.[4] EHCA is an ideal substrate for this transformation, particularly in the synthesis of cyanoacrylates, which are key intermediates in pharmaceuticals, adhesives, and UV filters like Octocrylene.[2][5]
Mechanistic Pathway
The reaction proceeds through a well-established, multi-step mechanism:
-
Carbanion Formation: A base abstracts a proton from EHCA to form the nucleophilic carbanion, as previously described.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a C-C bond and a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or solvent), yielding a β-hydroxy compound (an aldol-type adduct).
-
Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final, thermodynamically stable α,β-unsaturated product.
Figure 2: Workflow of the Knoevenagel condensation mechanism involving EHCA.
Field-Proven Protocol: Synthesis of Octocrylene
The synthesis of the widely used UV filter Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is a quintessential example of a Knoevenagel condensation using EHCA. The following protocol is adapted from established industrial processes.[3][6][7]
Objective: To synthesize Octocrylene via the Knoevenagel condensation of this compound with benzophenone.
Table 2: Reagents and Conditions for Octocrylene Synthesis
| Reagent/Parameter | Molar Ratio / Value | Purpose / Rationale |
| Benzophenone | 1.0 | Electrophile (carbonyl source) |
| This compound | ~1.6 | Nucleophile (active methylene source); excess drives reaction completion. |
| Acetic Acid | Solvent / Co-catalyst | Provides a polar medium and facilitates proton transfer. |
| Ammonium Acetate | ~0.36 | Base catalyst; generates ammonia in situ to catalyze the condensation. |
| Temperature | 85-90 °C | Ensures sufficient reaction rate without significant side product formation. |
| Pressure | Reduced (400-420 mmHg) | Facilitates azeotropic removal of water, driving the equilibrium forward. |
Step-by-Step Methodology:
-
Charging the Reactor: To a suitable four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap (or equivalent for azeotropic distillation), charge benzophenone (1.0 eq), this compound (1.6 eq), acetic acid, and ammonium acetate (0.36 eq).[3]
-
Reaction Execution: Begin stirring and heat the mixture to 85-90 °C under reduced pressure (approx. 400-420 mmHg).[3] The causality here is twofold: the temperature provides the activation energy, while the reduced pressure lowers the boiling point of the water/acetic acid azeotrope, efficiently removing the water formed during the condensation and preventing the reverse reaction.
-
Monitoring and Completion: Monitor the reaction progress via a suitable analytical method (e.g., GC or HPLC) until the concentration of benzophenone remains constant. This is a self-validating endpoint, indicating the reaction has reached completion under the set conditions.[3]
-
Work-up and Purification:
Mechanism in Michael Addition
EHCA is an excellent "Michael donor" in the Michael (or conjugate) addition reaction.[8][9] This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor."[10] It is a powerful and thermodynamically controlled method for forming C-C bonds, creating 1,5-dicarbonyl or related structures.[1][8]
Mechanistic Pathway
-
Enolate Formation: A base deprotonates EHCA to form the resonance-stabilized enolate. For Michael additions, a slightly stronger base (e.g., sodium ethoxide) may be used to generate a sufficient concentration of the nucleophile.
-
Conjugate Addition: The EHCA enolate attacks the β-carbon of the Michael acceptor. This position is electrophilic due to conjugation with the electron-withdrawing group. The attack results in the formation of a new C-C bond and a new enolate intermediate.[1]
-
Protonation: The resulting enolate is protonated by the solvent or during an acidic workup step to yield the final 1,4-adduct.[1]
Figure 3: Key steps in the Michael addition of EHCA to an α,β-unsaturated ketone.
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[11][12] Cyanoacetic acid derivatives like EHCA are frequent participants in these reactions, often initiating a cascade of bond-forming events.[13]
The Gewald Aminothiophene Synthesis
A classic example is the Gewald reaction, which produces highly substituted 2-aminothiophenes.[4][14] These heterocycles are prevalent in medicinal chemistry and materials science.[15]
General Reaction: A ketone/aldehyde, an α-cyanoester (like EHCA), and elemental sulfur condense in the presence of a base.[14]
Mechanistic Role of EHCA:
-
Knoevenagel Condensation: The reaction typically begins with an in-situ Knoevenagel condensation between the carbonyl compound and EHCA to form an α,β-unsaturated cyanoacrylate intermediate.[4]
-
Michael Addition of Sulfur: A sulfur nucleophile (formed from elemental sulfur and the base) undergoes a Michael addition to the electron-deficient double bond of the intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[4]
The use of EHCA provides a stable and reactive source of the activated nitrile, while the 2-ethylhexyl group can be used to tune the solubility and physical properties of the final thiophene product. A four-component variation can also be employed where an amine is added, which first reacts with EHCA to form a cyanoacetamide that then participates in the Gewald cyclocondensation.[16]
Figure 4: Logical workflow for the Gewald multicomponent reaction featuring EHCA.
Conclusion
This compound's mechanism of action is fundamentally rooted in the acidity of its α-protons, enabling the formation of a potent, resonance-stabilized carbanion. This nucleophilic character is expertly harnessed in cornerstone organic reactions, including the Knoevenagel condensation for alkene synthesis, the Michael addition for conjugate C-C bond formation, and various multicomponent reactions for the efficient assembly of complex heterocycles. The choice of catalyst and reaction conditions allows precise control over these pathways. Furthermore, the 2-ethylhexyl moiety provides significant practical advantages in solubility and handling, solidifying EHCA's role as a versatile and indispensable tool for researchers in drug discovery and chemical synthesis. A thorough understanding of these core mechanisms is paramount for leveraging this reagent to its full potential in the development of novel molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scielo.br [scielo.br]
- 3. Octocrylene synthesis - chemicalbook [chemicalbook.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] Synthesis and evaluation of octocrylene-inspired compounds for UV-filter activity | Semantic Scholar [semanticscholar.org]
- 6. CN101492394B - Preparation method of octocrilene - Google Patents [patents.google.com]
- 7. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Michael Addition [organic-chemistry.org]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. arkat-usa.org [arkat-usa.org]
Spectroscopic data of 2-Ethylhexyl cyanoacetate (NMR, IR, Mass Spec)
An In-depth Technical Guide for Scientists
A Comprehensive Spectroscopic Analysis of 2-Ethylhexyl Cyanoacetate
Introduction
This compound (CAS: 13361-34-7, Molecular Formula: C₁₁H₁₉NO₂) is a versatile specialty chemical widely utilized as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitrile, an ester, and a chiral 2-ethylhexyl group, makes it a valuable building block. Furthermore, its properties as a plasticizer and its utility in cosmetic formulations to enhance stability underscore its industrial significance.[1]
Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal interpretation of the spectral features, providing researchers with a robust framework for compound identification and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for the preparation and analysis of an NMR sample of this compound. The choice of solvent and instrument parameters is critical for obtaining high-quality data.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.
-
Solvent Choice Rationale: CDCl₃ is a common choice due to its excellent dissolving power for moderately polar organic compounds and its single deuterium lock signal, which does not interfere with the analyte's proton signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution, which is crucial for interpreting the complex multiplets of the alkyl chain.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope. A spectral width of ~200 ppm is standard for observing all carbon environments.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning the structure.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-a | ~4.13 | Doublet of Doublets (dd) | 2H |
| H-b | 3.49 | Singlet (s) | 2H |
| H-c | ~1.63 | Multiplet (m) | 1H |
| H-d, H-e, H-f | ~1.3-1.4 | Multiplet (m) | 8H |
| H-g, H-h | ~0.90 | Triplet (t) | 6H |
Note: Data compiled from available sources.[2][3] Actual chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency.
Interpretation and Causality:
-
Signal H-b (3.49 ppm): This singlet corresponds to the two protons on the carbon between the nitrile (C≡N) and carbonyl (C=O) groups. These groups are strongly electron-withdrawing, deshielding the protons and shifting them significantly downfield. The absence of adjacent protons results in a singlet.
-
Signal H-a (~4.13 ppm): These two protons are on the carbon directly attached to the ester oxygen. The electronegative oxygen deshields these protons, placing them downfield. They are adjacent to the chiral proton (H-c), which splits them into a doublet. Since the two H-a protons are diastereotopic (due to the adjacent chiral center), they exhibit slightly different chemical shifts and split each other, often resulting in a complex multiplet best described as a doublet of doublets.[2][3]
-
Alkyl Chain Signals (H-c, H-d, e, f, g, h): The remaining signals in the upfield region (~0.9-1.7 ppm) correspond to the 2-ethylhexyl group. The significant overlap of the methylene (CH₂) signals (H-d, e, f) creates a complex multiplet. The terminal methyl (CH₃) protons (H-g, h) are the most shielded and appear as overlapping triplets around 0.90 ppm due to splitting by their adjacent CH₂ groups.
Workflow: Proton Signal Assignment
Caption: Logical flow for assigning ¹H NMR signals based on chemical environment.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Assignment | Chemical Shift (δ) ppm |
| C=O (Ester) | ~165.6 |
| C≡N (Nitrile) | ~116.2 |
| O-C H₂ | ~62.3 |
| Alkyl C H | ~40-46 |
| Alkyl C H₂ | ~21-30 |
| C H₃ | ~8-14 |
Note: Data compiled from available sources.[4] Precise shifts can vary.
Interpretation and Causality:
-
Carbonyl Carbon (~165.6 ppm): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two attached oxygen atoms, placing it furthest downfield.[4]
-
Nitrile Carbon (~116.2 ppm): The carbon of the cyano group appears in the characteristic region for nitriles.[4]
-
Ester Methylene Carbon (~62.3 ppm): The O-CH₂ carbon is shifted downfield due to its direct attachment to the electronegative oxygen atom.[4]
-
Alkyl Carbons (8-46 ppm): The remaining signals correspond to the eight carbons of the 2-ethylhexyl group, appearing in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common technique for liquid samples that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR arm to bring the sample into firm contact with the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
IR Spectrum Analysis
The IR spectrum of this compound is dominated by absorptions from its three key functional regions: the nitrile, the ester, and the alkyl chain.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2972 - 2884 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~2247 | C≡N Stretch | Nitrile |
| ~1742 | C=O Stretch | Ester |
| ~1465 | C-H Bend | Alkyl (CH₂, CH₃) |
Note: Data compiled from available sources.[4]
Interpretation and Causality:
-
C≡N Stretch (~2247 cm⁻¹): A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group.[4] The triple bond's high force constant results in a high-frequency vibration.
-
C=O Stretch (~1742 cm⁻¹): A strong, sharp absorption here is characteristic of the carbonyl group in an aliphatic ester.[4] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-H Stretches (2972-2884 cm⁻¹): These strong, sharp peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds in the extensive alkyl chain.[4]
Diagram: Functional Group Correlation in IR Spectroscopy
Caption: Correlation of molecular functional groups to their IR absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound, providing separation from impurities before mass analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like ethyl acetate or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC system equipped with a suitable capillary column (e.g., DB-5ms). A temperature program is used to separate components based on their boiling points.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Mass Spectrum Analysis
The EI mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The molecular weight of this compound is 197.27 g/mol .[5][6]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 197 | Low | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M - C₈H₁₇]⁺ or [CH₂(CN)COOCH₂]⁺ |
| 85 | High | [CH₂(CN)C=O]⁺ |
| 70 | High | [CH₂=CHC(O)CH₃]⁺ |
| 57 | 100 (Base Peak) | [C₄H₉]⁺ (Butyl cation) |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Note: Fragmentation data compiled and interpreted from available sources.[3]
Interpretation and Causality:
-
Molecular Ion ([M]⁺, m/z 197): The peak corresponding to the intact molecule is expected but may be weak or absent in EI-MS due to extensive fragmentation. Its presence confirms the molecular weight.
-
Base Peak (m/z 57): The most intense peak (base peak) at m/z 57 is characteristic of the stable tertiary butyl cation, [C₄H₉]⁺, formed from the fragmentation of the 2-ethylhexyl side chain.[3]
-
Alpha-Cleavage: A common fragmentation pathway for esters is cleavage at the C-O bond, leading to the loss of the alkoxy group. Loss of the 2-ethylhexyloxy radical (•OC₈H₁₇) would yield the acylium ion [NCCH₂CO]⁺ at m/z 68.
-
McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement, which would result in a fragment at m/z 112, corresponding to the enol form of the cyanoacetic acid.
-
Side Chain Fragmentation: The series of peaks at m/z 41, 55, and 70 are characteristic fragments arising from the breakdown of the C₈H₁₇ alkyl group.[3]
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key nitrile and ester functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns derived from the ester and the 2-ethylhexyl side chain. This comprehensive spectroscopic profile serves as a reliable reference for researchers and quality control professionals working with this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (13361-34-7) 1H NMR spectrum [chemicalbook.com]
- 3. This compound (13361-34-7) MS spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
Solubility and Stability of 2-Ethylhexyl Cyanoacetate in Common Solvents
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Ethylhexyl cyanoacetate (EHCA) is a versatile chemical intermediate recognized for its utility in diverse industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, adhesives, and polymers.[1][2] Its performance and reaction efficiency are intrinsically linked to its solubility and chemical stability in various solvent systems. This technical guide provides a comprehensive overview of the solubility profile and stability characteristics of EHCA. We delve into its behavior in a range of common organic solvents and aqueous media, explore its degradation pathways under hydrolytic, thermal, and photolytic stress, and present detailed, field-proven experimental protocols for determining thermodynamic solubility and assessing chemical stability. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to optimize reaction conditions, ensure product integrity, and predict the long-term behavior of EHCA in their specific applications.
Introduction to this compound (EHCA)
This compound (CAS No: 13361-34-7) is an ester of cyanoacetic acid and 2-ethylhexanol.[1] Its molecular structure, featuring an activated methylene group positioned between an electron-withdrawing cyano group and a carbonyl group, makes it a highly valuable precursor in organic synthesis, particularly for Knoevenagel condensation reactions.[2] The branched, eight-carbon 2-ethylhexyl chain imparts significant lipophilicity, which enhances its solubility in organic solvents and polymers while lowering its volatility compared to shorter-chain analogs.[2] These properties are critical for its use as a plasticizer, a reactive intermediate for creating α,β-unsaturated nitriles, and a building block for complex molecular architectures in drug discovery and materials science.[1][2] Understanding the solubility and stability of EHCA is paramount for controlling reaction kinetics, maximizing yields, and ensuring the shelf-life of formulations.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its utility in solution-based applications. The lipophilic 2-ethylhexyl moiety in EHCA is the primary determinant of its solubility characteristics.
Qualitative Solubility in Common Organic Solvents
EHCA exhibits excellent compatibility with a wide array of organic solvents. Its solubility can be generally categorized based on solvent polarity. Drawing parallels from structurally similar esters like hexyl 2-cyanoacetate, a clear trend emerges.[3] EHCA is highly soluble in non-polar and moderately polar organic solvents, a characteristic conferred by its long alkyl chain.[2][3]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene, Heptane | High | Non-polar "like-dissolves-like" interactions with the ethylhexyl group. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Favorable interactions with the ester and nitrile groups. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Good compatibility with both the alkyl chain and polar functional groups. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions with the polar functional groups. |
| Esters | Ethyl Acetate, Butyl Acetate | High | Excellent miscibility due to structural similarity. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High | The polarity of the hydroxyl group is offset by hydrogen bonding capability.[3] |
Aqueous Solubility
Consistent with its chemical structure, which includes a significant hydrophobic alkyl chain, this compound is poorly soluble to insoluble in water.[3][4] This low aqueous solubility is a critical factor in biphasic reaction systems and purification processes such as solvent extraction.
Chemical Stability of this compound
The stability of EHCA is influenced by environmental factors such as pH, temperature, and light. The primary degradation pathway of concern is the hydrolysis of the ester linkage.
Hydrolytic Stability
Hydrolysis is the most significant abiotic degradation mechanism for EHCA in aqueous environments.[2] The reaction involves the cleavage of the ester bond, yielding 2-ethylhexanol and cyanoacetic acid. The rate and extent of this degradation are highly dependent on pH.
-
Alkaline Conditions (pH > 9): EHCA is highly susceptible to base-catalyzed hydrolysis. The reaction is prominent under alkaline conditions, leading to the rapid formation of its degradation products.[2]
-
Neutral Conditions (pH ≈ 7): Hydrolysis proceeds at a much slower rate compared to alkaline conditions.
-
Acidic Conditions (pH < 3): The compound exhibits significantly greater stability with minimal degradation observed.[2] While acid can catalyze ester hydrolysis, the reaction is much slower than base-catalyzed hydrolysis. It is also noted that under certain acidic conditions, the primary degradant, cyanoacetic acid, can further hydrolyze to malonic acid.[2]
Thermal Stability
Photostability
Cyanoacrylate-based materials are known to undergo photodegradation upon exposure to UV radiation.[7] The absorption of UV light can induce molecular changes, leading to discoloration and loss of material integrity. Therefore, to ensure long-term stability and purity, EHCA should be stored in light-protected containers, especially if intended for applications where color and purity are critical quality attributes.
Experimental Methodologies
To provide actionable guidance for researchers, this section details the standard protocols for evaluating the solubility and stability of EHCA.
Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is universally regarded as the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[8][9] It is a robust and reliable technique that measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid solute.
Causality and Rationale: The core principle is to allow a compound to dissolve in a solvent until the solution is saturated and equilibrium is established between the dissolved and undissolved states.[9] Using an excess of the compound ensures that saturation is achieved.[10] Agitation facilitates the dissolution process, while a prolonged incubation period (e.g., 24-72 hours) ensures that the system reaches thermodynamic equilibrium.[9][10] Sampling at multiple time points serves as a self-validating check to confirm that equilibrium has indeed been reached.[9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffered aqueous solution, organic solvent) in a sealed, inert container (e.g., glass vial or flask). The excess is critical to ensure a solid phase remains at equilibrium.[8]
-
Equilibration: Place the sealed container in a constant-temperature environment (e.g., an orbital shaker with temperature control set to 25°C or 37°C). Agitate the suspension at a consistent speed (e.g., 300 RPM) for a predetermined period.[10]
-
Equilibrium Confirmation: To ensure equilibrium is reached, take samples at multiple time points (e.g., 24 hours and 48 hours).[9]
-
Phase Separation: After the equilibration period, stop the agitation and allow the suspension to settle at the same constant temperature. Separate the undissolved solute from the saturated solution. This is a critical step and can be achieved by:
-
Quantification: Carefully collect the clear supernatant or filtrate. Dilute it as necessary with an appropriate solvent to fall within the linear range of the analytical method.[9] Analyze the concentration of EHCA using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of EHCA in that solvent at the specified temperature. If samples from different time points yield equivalent results (e.g., <5% difference), equilibrium is confirmed.[9]
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Protocol for Assessing Chemical Stability: The Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure used to quantify the decrease in the concentration of an active pharmaceutical ingredient (API) or key compound over time.[12] It must be able to separate, detect, and quantify the parent compound in the presence of its degradation products and any other potential impurities.[12][13]
Causality and Rationale: The foundation of this protocol is forced degradation, or stress testing.[13] By intentionally subjecting EHCA to harsh conditions (e.g., strong acid, strong base, oxidation, heat, UV light), we generate its potential degradation products.[14] The subsequent development of an HPLC method that can resolve the parent EHCA peak from all these degradant peaks proves the method's specificity.[15] Once validated, this method can be used in long-term stability studies to accurately measure the concentration of EHCA over time without interference, providing trustworthy data on its shelf-life.[12]
Step-by-Step Protocol:
-
Forced Degradation Studies: Prepare solutions of EHCA in a suitable solvent and expose them to a variety of stress conditions to generate degradation products:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid or solution sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light as per ICH guidelines.
-
For each condition, a control sample (unstressed) should be prepared and analyzed alongside.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact EHCA from all process-related impurities and the degradation products generated in Step 1. Key parameters to optimize include:
-
Column: A C18 or C8 column is typically a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.[14]
-
Detection: Use a photodiode array (PDA) detector to monitor at a wavelength where EHCA has significant absorbance (e.g., ~275 nm) and to check for peak purity.[14]
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines to ensure it is fit for purpose. The validation should include:
-
Specificity: Demonstrate that the method can unequivocally assess EHCA in the presence of its degradants. This is primarily achieved through the forced degradation study.[13]
-
Linearity: Establish a linear relationship between detector response and concentration over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value via recovery studies.[13]
-
Precision: Assess the method's repeatability and intermediate precision.
-
Robustness: Evaluate the method's reliability when small, deliberate variations in method parameters are made (e.g., flow rate, pH of mobile phase).[15]
-
-
Stability Study Execution: Store samples of EHCA under defined long-term storage conditions (e.g., 25°C/60% RH, 40°C/75% RH). At specified time points (e.g., 0, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the remaining concentration of EHCA.
Diagram 2: Primary Hydrolytic Degradation Pathway of this compound
Caption: Base-catalyzed hydrolysis of EHCA into its primary degradation products.
Summary and Recommendations
This compound is a lipophilic compound with high solubility in most common organic solvents and poor solubility in water. Its primary stability concern is hydrolytic degradation of the ester bond, a reaction that is significantly accelerated under alkaline (basic) conditions. The compound is relatively stable in acidic and neutral aqueous media. It is also susceptible to thermal and photolytic degradation.
Based on these findings, the following recommendations are provided for the handling, storage, and use of this compound:
-
Storage: Store in well-sealed, opaque containers in a cool, dry, and dark place to protect from moisture, heat, and light.[1]
-
Solvent Selection: For synthetic reactions, a wide range of aprotic and protic organic solvents can be effectively used. For formulations, its high solubility in non-polar solvents makes it an excellent choice for oil-based systems.
-
pH Control: When used in or near aqueous systems, maintain the pH in the neutral to acidic range (pH < 7) to minimize hydrolytic degradation. Avoid exposure to strong bases.
-
Thermal Processing: Avoid prolonged exposure to temperatures exceeding those necessary for a specific reaction or process to prevent thermal decomposition.
-
Quality Control: For applications requiring high purity and long-term stability, the use of a validated, stability-indicating HPLC method is essential for monitoring the purity and concentration of EHCA over time.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 13361-34-7 | TCI AMERICA [tcichemicals.com]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. analytix.co.uk [analytix.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. enamine.net [enamine.net]
- 12. kinampark.com [kinampark.com]
- 13. benchchem.com [benchchem.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
The Role of 2-Ethylhexyl Cyanoacetate as a Pivotal Chemical Intermediate in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of 2-Ethylhexyl cyanoacetate (EHCA), a versatile and highly valuable building block in organic synthesis. We will delve into its fundamental properties, synthesis, and its critical role as a chemical intermediate, particularly in reactions that form the bedrock of pharmaceutical, cosmetic, and polymer development. This document is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: Understanding this compound
This compound (CAS No: 13361-34-7) is an organic compound prized for its unique structural features: an activated methylene group positioned between an electron-withdrawing cyano group and a carbonyl group.[1] This configuration imparts significant reactivity, making it a cornerstone intermediate for constructing complex molecular architectures.[1]
The inclusion of the 2-ethylhexyl chain is a key design feature. Compared to its shorter-chain analogs like ethyl cyanoacetate, the 2-ethylhexyl moiety confers improved solubility in organic solvents, lower volatility, and better compatibility with a range of polymers.[1][2] These characteristics enhance its handling and performance in various reaction setups, making it a preferred reagent in many industrial and research applications.[1][2] It serves as an essential intermediate in the synthesis of fine chemicals, pharmaceuticals, agrochemicals, dyes, adhesives, and polymers.[1][2][3][4]
Physicochemical Properties
A clear understanding of EHCA's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe laboratory practices.
| Property | Value | Source(s) |
| CAS Number | 13361-34-7 | [1][2][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₁H₁₉NO₂ | [2][5][6][8] |
| Molecular Weight | 197.27 g/mol | [1][4][5][6][8][10] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 150 °C @ 11 mm Hg | [3][4][5][6][7] |
| Density | 0.95 - 0.975 g/mL at 25 °C | [2][5][6][7] |
| Refractive Index (n20/D) | 1.438 - 1.442 | [2][5][6][7] |
| IUPAC Name | 2-ethylhexyl 2-cyanoacetate | [8] |
Synthesis of this compound
The primary industrial and laboratory synthesis of EHCA is achieved through the direct Fischer esterification of cyanoacetic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid or methanesulfonic acid, to protonate the carbonyl oxygen of the cyanoacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1]
Caption: Synthesis of this compound via Fischer Esterification.
Key Parameters for Synthesis Optimization
Optimizing the synthesis of EHCA is crucial for maximizing yield, purity, and cost-effectiveness.[1] The process involves a delicate balance of several key parameters.
| Parameter | Rationale & Field-Proven Insights | Source(s) |
| Reactant Molar Ratio | An excess of 2-ethylhexanol is typically employed. This is a direct application of Le Châtelier's principle, shifting the reaction equilibrium towards the product side to maximize the conversion of the limiting reagent, cyanoacetic acid. | [1] |
| Catalyst Choice & Conc. | Strong acids like p-toluenesulfonic acid are effective. The catalyst concentration is critical; sufficient catalyst is needed to achieve a practical reaction rate, but excessive amounts can lead to side reactions and complicate purification. | [1] |
| Reaction Temperature | The reaction is typically run under reflux conditions. Higher temperatures increase the reaction rate, but must be controlled to prevent thermal decomposition of the reactants or products. | [1] |
| Water Removal | Continuous removal of the water byproduct is essential for driving the equilibrium towards product formation. Azeotropic distillation using a solvent like toluene with a Dean-Stark apparatus is the standard industrial and laboratory method. | [1] |
| Reaction Time | Monitoring the reaction progress (e.g., by tracking water formation) is necessary to determine the optimal duration. Extended reaction times beyond the point of maximum conversion can increase the risk of side product formation. | [1] |
Experimental Protocol: Synthesis of EHCA
This protocol describes a standard laboratory procedure for the synthesis of EHCA.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add cyanoacetic acid (1.0 mol), 2-ethylhexanol (1.2 mol, 20% excess), p-toluenesulfonic acid (0.02 mol, catalyst), and toluene (as the azeotropic solvent).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction is complete.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Final Distillation: Purify the resulting crude product by vacuum distillation (e.g., at 130-140 °C under 1.5 mbar) to obtain pure this compound as a colorless liquid.[12][13]
Core Reactivity: EHCA as a Nucleophilic Intermediate
The synthetic utility of EHCA stems from the acidity of the α-protons on the methylene group. A base can readily deprotonate this position to form a resonance-stabilized carbanion (an enolate), which is a potent nucleophile. This reactivity is the foundation for two of the most important carbon-carbon bond-forming reactions in organic chemistry: the Knoevenagel Condensation and the Michael Addition.
The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound (like EHCA) with an aldehyde or ketone.[14] The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine or an ammonium salt) and results in the formation of an α,β-unsaturated product.[1][12][14]
Caption: General Mechanism of the Knoevenagel Condensation using EHCA.
Application Example: Synthesis of Octocrylene A prominent industrial application of EHCA is the synthesis of Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a widely used UV absorber in sunscreens.[12] This is achieved via a Knoevenagel condensation between EHCA and benzophenone.[12][13]
Experimental Protocol: Synthesis of Octocrylene [12][13]
-
Charge Reactor: In a suitable reactor equipped for stirring, heating, and distillation, charge this compound (EHCA), benzophenone, an ammonium salt catalyst (e.g., ammonium acetate), a carboxylic acid (e.g., propionic acid), and a solvent (e.g., heptane).[12][13]
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) under stirring. The pressure may be reduced to maintain reflux at the desired temperature.[12][13] Water formed during the condensation is removed azeotropically.
-
Monitoring: Monitor the reaction for completion by analyzing the consumption of reactants (e.g., via GC).
-
Work-up: After completion, cool the mixture. The solvent and unreacted starting materials can be removed by distillation. The crude product is then purified, typically by vacuum distillation, to yield pure Octocrylene.[12]
The Michael Addition
The Michael Addition (or conjugate addition) involves the 1,4-addition of a nucleophile—in this case, the enolate of EHCA—to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[15][16] This reaction is thermodynamically controlled and is a powerful method for forming carbon-carbon bonds.[16]
Caption: General Mechanism of the Michael Addition using EHCA as the Donor.
The products of Michael additions are often valuable intermediates themselves, which can be further cyclized or modified. This pathway is crucial in the synthesis of complex molecules, including various drug scaffolds. The principles are directly applicable from its simpler analog, ethyl cyanoacetate, which is a building block for pharmaceuticals like Allopurinol, Trimethoprim, and Ethosuximide.[17][18][19]
Further Applications and Downstream Products
The versatility of EHCA as an intermediate extends to numerous fields:
-
Pharmaceuticals: It serves as a precursor in the synthesis of a wide range of pharmaceuticals.[2][18][19] The reactive methylene group allows for the construction of heterocyclic rings, which are common motifs in drug molecules.[17]
-
Agrochemicals: EHCA is a building block for various herbicides and pesticides.[1][2]
-
Polymers and Adhesives: It is used in the production of octyl cyanoacrylate-based polymers, which have applications as adhesives and sealants.[1]
-
Cosmetics: Beyond the synthesis of UV absorbers, EHCA can be used in formulations to enhance product stability and performance.[2]
-
Plasticizers: The compound is also used to enhance the flexibility and durability of plastics.[2]
Safety and Handling
As a reactive chemical, proper handling of this compound is essential.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[20]
-
Precautions: Always work in a well-ventilated area or fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid contact with skin, eyes, and clothing.[20]
-
First Aid: In case of skin contact, immediately flush with plenty of water.[20] For eye contact, rinse cautiously with water for several minutes.[20] If swallowed, rinse mouth and call a poison center or doctor.[20]
-
Storage: Store in a cool, dry place away from sources of ignition.[20]
Conclusion
This compound is more than just a reagent; it is a foundational intermediate that enables a vast array of synthetic transformations. Its unique combination of a reactive methylene group and the advantageous properties of the 2-ethylhexyl ester moiety makes it an indispensable tool for researchers and developers in pharmaceuticals, materials science, and beyond. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is key to unlocking its full potential in creating the next generation of advanced materials and life-saving drugs.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Ethylhexyl Cyanoacetate_Tiande Chemical [tdchem.com]
- 4. binhaishihua.com [binhaishihua.com]
- 5. This compound CAS#: 13361-34-7 [m.chemicalbook.com]
- 6. 13361-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAS#:13361-34-7 | Chemsrc [chemsrc.com]
- 8. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS # 13361-34-7, this compound, Isooctyl cyanoacetate, Cyanoacetic acid 2-ethylhexyl ester - chemBlink [chemblink.com]
- 10. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 11. This compound CAS 13361-34-7 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 12. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 13. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Michael Addition [organic-chemistry.org]
- 17. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 18. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 19. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 20. aksci.com [aksci.com]
An In-depth Technical Guide to the Safe Handling and Disposal of 2-Ethylhexyl Cyanoacetate
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for 2-Ethylhexyl cyanoacetate (CAS No. 13361-34-7). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their laboratory work. The information herein is synthesized from authoritative safety data sheets, toxicological information on related compounds, and established best practices for laboratory chemical safety, aiming to foster a culture of safety and scientific integrity.
Chemical and Physical Properties: A Foundation for Safe Handling
Understanding the intrinsic properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures. As an ester of cyanoacetic acid, its reactivity is primarily dictated by the ester and nitrile functional groups.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 150 °C @ 11 mm Hg | [1] |
| Density | 0.975 g/mL at 25 °C | [1] |
| Flash Point | 94 - 109 °C | [1][3] |
| Water Solubility | Insoluble | [4] |
| Stability | Stable under normal conditions | [4] |
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is crucial for mitigating exposure and preventing accidents. The primary hazards are associated with its irritant properties and moderate acute toxicity.[3][4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3] Ingestion can lead to adverse health effects, and immediate medical attention should be sought.
-
Skin Irritation (Category 2), H315: Causes skin irritation. [3] Prolonged or repeated contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [3] Contact with eyes can result in significant irritation, pain, and potential damage.
Long-Term Health Effects: For the broader class of cyanoacrylates, prolonged or repeated exposure to vapors may lead to respiratory irritation and, in sensitive individuals, may cause allergic reactions or asthma-like symptoms.
Chemical Reactivity and Incompatibility:
This compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze hydrolysis and other reactions, potentially generating heat and hazardous fumes.[4]
-
Moisture: While not explosively reactive, moisture can lead to slow hydrolysis, degrading the compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is essential when there is a potential for generating aerosols or vapors, such as during heating or agitation.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a risk assessment of the specific procedures being performed.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
-
Hand Protection: Nitrile gloves are recommended for incidental splash protection.[7] However, it is crucial to consult the glove manufacturer's chemical resistance data. For prolonged or direct contact, heavier-duty gloves may be necessary. Nitrile has been shown to have poor resistance to some esters, so gloves should be changed immediately upon contamination.[2][7]
-
Skin and Body Protection: A chemically resistant lab coat should be worn at all times. For procedures involving larger quantities, a chemical-resistant apron is also recommended.[4]
-
Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. If work must be conducted outside of a fume hood and there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Safe Handling and Storage Protocols: Minimizing Risk at Every Step
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the chemical.
General Handling
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before working with it.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent hydrolysis.
Step-by-Step Protocol for Weighing and Transferring
-
Preparation: Don the appropriate PPE (chemical splash goggles, nitrile gloves, and a lab coat). Ensure the chemical fume hood is operational.
-
Staging: Place a container of this compound, a clean, labeled receiving vessel, and any necessary transfer equipment (e.g., glass pipette and bulb) inside the fume hood.
-
Transfer: Carefully open the container. Using a clean glass pipette, slowly draw the desired amount of liquid and transfer it to the receiving vessel. Avoid splashing.
-
Cleaning: Immediately recap the stock container. If any drips occur, decontaminate the area as described in the spill cleanup procedure.
-
Waste: Dispose of any contaminated pipette tips or other disposable items in a designated hazardous waste container.
Storage Requirements
-
Container: Store in a tightly sealed container to prevent moisture ingress and vapor escape.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Segregation: Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3]
Spill Response
The response to a spill should be dictated by its size and the potential for exposure.
Spill Response Workflow
References
- 1. 13361-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 13361-34-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. gloves.com [gloves.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes & Protocols: Knoevenagel Condensation Using 2-Ethylhexyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. This application note provides a comprehensive guide to the utilization of 2-ethylhexyl cyanoacetate, a versatile and highly valuable building block, in this reaction.[1] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting. A notable application of this reaction is in the synthesis of Octocrylene, a widely used UV filter in sunscreens and cosmetics.[2][3][4] The protocols and data presented herein are designed to be a practical resource for researchers in pharmaceuticals, agrochemicals, and materials science.
Introduction: The Significance of this compound in Knoevenagel Condensations
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] The choice of the active methylene compound is critical to the success and versatility of the reaction. This compound is a particularly advantageous reagent due to its activated methylene group, which is flanked by both an electron-withdrawing cyano group and an ester group.[1] This structural feature renders the methylene hydrogens sufficiently acidic for deprotonation by a weak base, initiating the condensation cascade.[5]
The 2-ethylhexyl ester moiety imparts several desirable properties. It enhances the solubility of the reactant and the resulting product in organic solvents, simplifying reaction setup and workup procedures. Furthermore, the branched alkyl chain can confer specific physical properties, such as oil-solubility and emollience, to the final product, which is particularly relevant in applications like cosmetics.[2] A prime example is the synthesis of Octocrylene, where this compound is condensed with benzophenone.[2]
Reaction Mechanism and Key Parameters
The Knoevenagel condensation proceeds through a series of well-established steps. The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the final α,β-unsaturated product.
Core Reaction Pathway:
Caption: Generalized mechanism of the Knoevenagel condensation.
Several factors critically influence the outcome of the Knoevenagel condensation:
-
Catalyst: Weak bases like piperidine, pyridine, and ammonium salts are commonly employed.[5][7] The choice of catalyst can impact reaction rates and yields. More recent developments include the use of ionic liquids and solid-supported catalysts for greener and more efficient processes.[8][9][10]
-
Solvent: The solvent choice depends on the solubility of the reactants and the reaction temperature. Toluene is frequently used to facilitate the azeotropic removal of water, driving the reaction equilibrium towards the product.[3]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.
-
Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the yield and minimize side reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylhexyl 2-Cyano-3,3-Diphenylacrylate (Octocrylene)
This protocol is adapted from established industrial syntheses and provides a robust method for preparing a common UV filter.[7][11]
Materials:
-
This compound
-
Benzophenone
-
Acetic acid
-
Ammonium acetate
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, etc.)
-
Heating mantle and magnetic stirrer
Experimental Workflow:
Caption: Workflow for the synthesis of Octocrylene.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap, add this compound (1.0 eq), benzophenone (0.625 eq), acetic acid (1.56 eq), and ammonium acetate (0.23 eq).
-
Heat the reaction mixture to 85-90°C with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of benzophenone.[11]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the crude product with water to remove the catalyst and any remaining acetic acid.
-
The final product can be purified by vacuum distillation to yield a light-yellow, viscous liquid.[11]
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Purity | Yield |
| This compound | 1.0 | >99% | - |
| Benzophenone | 0.625 | >99% | - |
| Octocrylene | - | >99% | ~76%[11] |
Protocol 2: General Procedure for Knoevenagel Condensation with Aromatic Aldehydes
This protocol is a general method adaptable for various aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)
-
Piperidine (catalyst)
-
Toluene
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.2 eq) in toluene.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[3]
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with dilute hydrochloric acid to remove the piperidine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Analytical Characterization
The progress of the Knoevenagel condensation and the purity of the final product can be assessed using a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture and to determine the purity of the final product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups in the product, such as the conjugated C=C bond and the nitrile and ester groups.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Ensure efficient removal of water.- Use a more active catalyst. |
| Side reactions (e.g., self-condensation of the aldehyde) | - Use a milder base.- Control the reaction temperature carefully. | |
| Product is a complex mixture | Multiple side reactions | - Re-evaluate the catalyst and solvent system.- Adjust the stoichiometry of the reactants. |
| Difficulty in purification | Product and starting material have similar polarities | - Optimize column chromatography conditions (solvent system, stationary phase).- Consider derivatization to aid separation. |
Conclusion
The Knoevenagel condensation using this compound is a powerful and versatile tool for the synthesis of a wide range of α,β-unsaturated compounds. Its application in the industrial production of UV filters like Octocrylene highlights its significance. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. By understanding the underlying mechanism and key reaction parameters, scientists can effectively optimize conditions to achieve high yields and purity for their desired products.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. Octocrylene - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Octocrylene synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Synthesis of 2-Octyl Cyanoacrylate via Knoevenagel Condensation of 2-Octyl Cyanoacetate
Introduction: The Significance of Long-Chain Cyanoacrylates
Cyanoacrylates, commonly known as "superglues," are a class of fast-acting adhesives. While shorter-chain variants like ethyl-2-cyanoacrylate are ubiquitous in household applications, longer-chain alkyl cyanoacrylates, specifically 2-octyl cyanoacrylate (OCA), have garnered significant attention for medical and biomedical applications.[1] OCA is the active ingredient in several commercial tissue adhesives used for topical wound closure, offering numerous advantages over traditional sutures, including faster application, reduced pain, and a microbial barrier over the wound.[2] Its utility stems from a combination of strong adhesive properties, flexibility, and lower toxicity compared to its shorter-chain counterparts.[3][4]
This document provides a comprehensive guide to the synthesis of 2-octyl cyanoacrylate. The core of the synthesis is the Knoevenagel condensation between an octyl cyanoacetate ester (such as 2-ethylhexyl cyanoacetate or the more general 2-octyl cyanoacetate) and formaldehyde.[5][6] The process is not a simple one-pot reaction but a multi-stage procedure involving the formation of a prepolymer, which is then thermally "cracked" or depolymerized under high vacuum to yield the desired reactive monomer.[7][8] Careful control of reaction conditions and the strategic use of polymerization inhibitors are paramount to achieving a high-purity, stable final product.
The Underlying Chemistry: Knoevenagel Condensation & Depolymerization
The synthesis of cyanoacrylate monomers is fundamentally a two-part process.
Part I: Knoevenagel Condensation This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (2-octyl cyanoacetate) with a carbonyl compound (formaldehyde).[9] The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the α-carbon of the cyanoacetate, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent dehydration step yields a low-molecular-weight polymer or oligomer of 2-octyl cyanoacrylate.[1][10] The water generated during this stage must be removed to drive the reaction to completion.[1]
Part II: Thermal Depolymerization ("Cracking") The oligomeric mixture from the condensation reaction is not the final product. The highly reactive monomer is obtained by heating this prepolymer under high vacuum in the presence of acidic inhibitors.[11][12] This process, known as thermal depolymerization or "cracking," reverses the polymerization, breaking the oligomer down into its constituent monomer units, which are then immediately distilled off.[6][8] The efficiency of this step is critical for the overall yield and purity of the final product.
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Detailed Experimental Protocol
This protocol is divided into three main stages: formation of the prepolymer, depolymerization to the monomer, and final purification and stabilization.
Safety Precautions: This synthesis involves hazardous materials. Paraformaldehyde is toxic, and cyanoacrylates can bond skin and tissue instantly. The depolymerization step involves high temperatures and high vacuum. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Octyl Cyanoacetate | ≥98% | Standard Chemical Supplier | Can be synthesized via esterification of cyanoacetic acid with 2-octanol or transesterification.[3] |
| Paraformaldehyde | Reagent Grade | Standard Chemical Supplier | A stable source of formaldehyde. |
| Piperidine | Reagent Grade | Standard Chemical Supplier | Base catalyst. |
| Toluene | Anhydrous | Standard Chemical Supplier | Solvent for azeotropic water removal. |
| Polyphosphoric Acid (PPA) | Reagent Grade | Standard Chemical Supplier | Anionic polymerization inhibitor for cracking. |
| Hydroquinone (HQ) | Reagent Grade | Standard Chemical Supplier | Free-radical polymerization inhibitor for storage. |
| Sulfur Dioxide (SO₂) | Gas or solution | Standard Chemical Supplier | Anionic polymerization inhibitor for storage. |
Equipment: Round-bottom flasks, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirring, short-path vacuum distillation apparatus, vacuum pump capable of <1 mmHg, and scrupulously dry collection flasks.
Stage 1: Knoevenagel Condensation to form Prepolymer
This stage converts the starting materials into a low-molecular-weight polymer.
| Reactant | Molecular Wt. | Amount | Moles | Molar Ratio |
| 2-Octyl Cyanoacetate | 197.27 g/mol | 98.6 g | 0.50 | 1.0 |
| Paraformaldehyde | (30.03)n g/mol | 16.5 g | 0.55 | 1.1 |
| Piperidine | 85.15 g/mol | 0.15 mL | ~0.0017 | Catalyst |
| Toluene | 92.14 g/mol | 150 mL | - | Solvent |
Procedure:
-
Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture.
-
To the flask, add 2-octyl cyanoacetate (98.6 g, 0.5 mol), paraformaldehyde (16.5 g, 0.55 mol), and toluene (150 mL).[7]
-
Begin stirring the mixture and add the piperidine catalyst (0.15 mL).[7]
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.
-
Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. This typically takes several hours.
-
Cool the reaction mixture to room temperature. The resulting viscous solution contains the cyanoacrylate prepolymer dissolved in toluene.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude oligomer.
Stage 2: Thermal Depolymerization (Cracking)
This critical step isolates the monomer from the prepolymer.
Procedure:
-
To the flask containing the crude prepolymer, add anionic polymerization inhibitors such as polyphosphoric acid (PPA) and a copper (I) salt (e.g., copper chloride) to prevent polymerization during heating.[12]
-
Assemble a short-path distillation apparatus. The path between the distillation flask and the collection flask must be as short as possible to prevent premature polymerization of the hot monomer vapor.[11]
-
Crucially, prepare the receiving flask beforehand. The collection flask must be charged with both an anionic inhibitor (e.g., a small amount of a concentrated solution of SO₂ in purified cyanoacrylate) and a free-radical inhibitor (e.g., hydroquinone).[11][13] This prevents the highly reactive, pure monomer from polymerizing instantly upon condensation.
-
Begin heating the distillation flask under a high vacuum (<1 mmHg). The temperature required for cracking is typically in the range of 150–220°C.[11][14]
-
The prepolymer will "crack," releasing monomeric 2-octyl cyanoacrylate, which will vaporize and then condense as a colorless liquid in the chilled receiving flask.
-
Continue the process until no more monomer distills over. The flask will contain a non-volatile residue.
Stage 3: Final Purification and Stabilization
The collected monomer may require a final distillation for high-purity applications.
Procedure:
-
The crude monomer collected from the cracking process can be redistilled under high vacuum.[7]
-
The distillation should be performed at a lower temperature (Boiling Point: ~90-98°C at 0.5 mmHg) to avoid degradation.[7]
-
Again, the receiving flask must be pre-charged with the necessary anionic and free-radical stabilizers. A typical stabilization package might include ~100 ppm of SO₂ and 1000-3000 ppm of a free-radical inhibitor like Butylated hydroxyanisole (BHA) or hydroquinone.[13][15]
-
Store the final, purified, and stabilized monomer in a tightly sealed, dry container in a cool, dark place (refrigeration is recommended) to maximize shelf life.[11]
Caption: Figure 2: Overall Synthesis Workflow.
Characterization and Quality Control
Confirming the identity and purity of the synthesized 2-octyl cyanoacrylate is essential.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups. Expect to see characteristic peaks for the nitrile group (C≡N, ~2235 cm⁻¹), the ester carbonyl (C=O, ~1735 cm⁻¹), and the alkene (C=C, ~1620 cm⁻¹).[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and confirming the molecular weight of the monomer (209.14 g/mol ).[6][7]
-
Viscosity: An increase in viscosity over time indicates premature oligomerization. A rotational viscometer can be used to monitor the stability of the monomer during storage.[11]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Premature Polymerization During Synthesis | Moisture contamination in reagents or glassware. Catalyst not fully removed before cracking. Insufficient inhibitors during cracking. | Scrupulously dry all glassware and use anhydrous solvents. Ensure effective removal or neutralization of the base catalyst before heating. Increase the amount of PPA or other inhibitors in the cracking pot. |
| Low Monomer Yield After Cracking | Depolymerization temperature too low or vacuum not strong enough. Distillation path is too long, causing vapor to polymerize before collection. | Ensure the system can maintain a stable temperature of 150-220°C and a vacuum below 1 mmHg.[11] Use a short-path distillation head. |
| Product Solidifies in Storage | Insufficient or incorrect stabilizer package. Moisture ingress into the storage container. Storage at elevated temperatures or exposure to light. | Verify the concentrations of both anionic and free-radical inhibitors.[11] Use tightly sealed containers (e.g., with PTFE-lined caps) and consider storing in a desiccator. Store refrigerated in a dark container. Allow the container to warm to room temperature before opening to prevent condensation.[11] |
Conclusion
The synthesis of 2-octyl cyanoacrylate from 2-octyl cyanoacetate is a challenging but reproducible process that provides access to a valuable medical-grade monomer. The success of the synthesis hinges on the effective execution of two distinct phases: the initial Knoevenagel condensation to form a prepolymer, followed by a carefully controlled thermal depolymerization to yield the monomer. The paramount importance of anhydrous conditions and the correct use of a dual-inhibitor system during distillation and storage cannot be overstated. By following this detailed protocol and adhering to the principles of quality control and troubleshooting, researchers can reliably produce high-purity 2-octyl cyanoacrylate for applications in drug development and biomedical research.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. 2-Octyl Cyanoacrylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Buy 2-Octyl cyanoacrylate | 133978-15-1 | >98% [smolecule.com]
- 7. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. US6245933B1 - Transesterification method for making cyanoacrylates - Google Patents [patents.google.com]
- 13. US5530037A - Sterilized cyanoacrylate adhesive composition, and a method of making such a composition - Google Patents [patents.google.com]
- 14. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 15. Sterilized cyanoacrylate adhesive composition and a method of making such a composition - Patent 0659441 [data.epo.org]
- 16. gvpress.com [gvpress.com]
Application Notes and Protocols: The Strategic Role of 2-Ethylhexyl Cyanoacetate in the Synthesis of Advanced Agrochemicals
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the application of 2-Ethylhexyl cyanoacetate (2-EHCA). We will explore its pivotal role as a versatile building block, focusing on the synthesis of cyanoacetamide-based fungicides. This guide details the underlying chemical principles, provides a step-by-step synthetic protocol, discusses the mechanism of action of the resulting active ingredients, and presents relevant quantitative data to support the described methodologies.
Introduction: The Versatility of this compound in Agrochemical Synthesis
This compound (2-EHCA) is a valuable intermediate in organic synthesis, prized for its activated methylene group positioned between an electron-withdrawing cyano group and a carbonyl group[1]. This structural feature imparts significant reactivity, making it an ideal precursor for constructing complex molecular architectures integral to the development of modern agrochemicals[2][3][4].
The inclusion of the 2-ethylhexyl ester moiety offers distinct advantages over simpler analogs like ethyl or methyl cyanoacetate. The branched, eight-carbon chain enhances solubility in organic solvents and reduces volatility, which can improve handling characteristics and reaction conditions in industrial-scale synthesis[1]. In the context of agrochemicals, this lipophilic side chain can also influence the physicochemical properties of the final active ingredient, potentially affecting its uptake, translocation, and persistence in the target environment.
While 2-EHCA is a key intermediate for a range of compounds, its application in the synthesis of certain classes of fungicides, herbicides, and insecticides is of particular interest[2][5]. This guide will focus on its utility in synthesizing fungicides structurally related to the cyanoacetamide class, exemplified by compounds like cymoxanil.
Core Chemistry: The Knoevenagel Condensation and Beyond
The primary reaction that leverages the reactivity of 2-EHCA in agrochemical synthesis is the Knoevenagel condensation[1]. This reaction involves the base-catalyzed condensation of the active methylene group of 2-EHCA with an aldehyde or ketone.
Mechanism of the Knoevenagel Condensation:
-
Deprotonation: A base abstracts a proton from the α-carbon of 2-EHCA, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Addition and Elimination: A subsequent dehydration step leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated cyanoacrylate derivative.
This reaction is highly efficient and versatile, allowing for the introduction of diverse substituents into the molecular framework, which is a key strategy in the rational design of new agrochemicals[6][7][8][9][10][11].
Caption: Knoevenagel condensation workflow with 2-EHCA.
Synthetic Protocol: Synthesis of a Cymoxanil Analog from this compound
The following protocol outlines a representative synthesis of a cyanoacetamide fungicide, structurally analogous to cymoxanil, using 2-EHCA as a key starting material. Cymoxanil itself is typically synthesized from cyanoacetic acid[12]; however, this protocol demonstrates how the core structure can be built using a cyanoacetic ester like 2-EHCA, which is a common industrial intermediate.
Step 1: Synthesis of 2-Cyano-N-ethylcarbamoyl Acetamide from 2-EHCA
This step involves the amidation of 2-EHCA with ethylurea.
Materials:
-
This compound (2-EHCA)
-
Ethylurea
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for neutralization)
-
Deionized water
Procedure:
-
To a stirred solution of ethylurea (1.1 equivalents) in toluene, add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux (approximately 110 °C) to ensure complete dissolution.
-
Slowly add 2-EHCA (1 equivalent) to the reaction mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC. The reaction involves the nucleophilic attack of the ethylurea on the ester carbonyl of 2-EHCA, leading to the displacement of 2-ethylhexanol.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid.
-
Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyano-N-ethylcarbamoyl acetamide.
-
The product can be further purified by recrystallization.
Step 2: Oximation of 2-Cyano-N-ethylcarbamoyl Acetamide
This step introduces the oxime functionality, a key feature of cymoxanil-type fungicides[13][14].
Materials:
-
2-Cyano-N-ethylcarbamoyl acetamide (from Step 1)
-
Sodium nitrite
-
Acetic acid
-
Deionized water
Procedure:
-
Suspend the 2-cyano-N-ethylcarbamoyl acetamide in a mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 2-3 hours.
-
The resulting precipitate, 2-cyano-2-(hydroxyimino)-N-(ethylcarbamoyl)acetamide, is collected by filtration, washed with cold water, and dried.
Step 3: Methylation of the Oxime
The final step is the methylation of the hydroxyimino group to yield the target fungicide[15][16].
Materials:
-
2-Cyano-2-(hydroxyimino)-N-(ethylcarbamoyl)acetamide (from Step 2)
-
Dimethyl sulfate or methyl iodide (methylating agent)
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve the oxime from Step 2 in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Add a phase-transfer catalyst to the solution.
-
To this biphasic mixture, add a solution of dimethyl sulfate (1.1 equivalents) in dichloromethane.
-
Stir the reaction vigorously at room temperature for 3-5 hours.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final cymoxanil analog.
Caption: Synthetic workflow for a cymoxanil analog.
Mechanism of Action of Cyanoacetamide Fungicides
Fungicides derived from the 2-cyano-2-(hydroxyimino)acetamide scaffold, such as cymoxanil, are effective against Oomycete pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato)[17]. Their mode of action is multifaceted and not fully elucidated, but it is believed to involve the disruption of several key cellular processes in the fungus[17].
Key Proposed Mechanisms:
-
Inhibition of RNA Synthesis: Evidence suggests that these fungicides can interfere with RNA polymerase activity, thereby halting the transcription of genetic material and the synthesis of essential proteins[17].
-
Disruption of Mitochondrial Respiration: Some studies indicate that cymoxanil can impair mitochondrial function, although the exact target in the electron transport chain is still under investigation[17].
-
Alteration of Plasma Membrane Integrity: It has also been proposed that these compounds can disrupt the fungal plasma membrane, leading to leakage of cellular contents and ultimately, cell death[17].
This multi-site mode of action is advantageous as it can reduce the likelihood of the development of resistance in fungal populations.
Caption: Proposed mechanism of action for cyanoacetamide fungicides.
Quantitative Data Summary
The following tables provide representative data for the synthesis of 2-EHCA and its subsequent use in Knoevenagel-type reactions, based on information from patents and related literature.
Table 1: Synthesis of this compound [17]
| Parameter | Condition 1 | Condition 2 |
| Reactants | 2-Ethylhexyl monochloroacetate, Hydrogen cyanide | Cyanoacetic acid, 2-Ethylhexanol |
| Catalyst | Triethylamine | p-Toluenesulfonic acid |
| Solvent | Acetonitrile | Toluene |
| Temperature | 20 °C | Reflux |
| Reaction Time | 4 hours | 5 hours |
| Conversion | 61.9% | >95% |
| Selectivity | 72.2% | High |
| Yield | - | 92%[18] |
Table 2: Knoevenagel Condensation with 2-EHCA Derivatives [7][18]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |
| 2-EHCA | Benzophenone | Ammonium acetate | Propionic acid/Heptane | 95 °C | 6 hours | High (unspecified) |
| 2-EHCA | Benzophenone Imine | None | None | Room Temp | 3 hours | >99% Purity |
Conclusion
This compound is a highly effective and versatile intermediate in the synthesis of modern agrochemicals. Its unique chemical properties, facilitated by the activated methylene group and the lipophilic ester side chain, allow for the efficient construction of complex active ingredients. The Knoevenagel condensation is a cornerstone of its application, providing a robust method for carbon-carbon bond formation. As demonstrated with the synthesis of a cymoxanil analog, 2-EHCA can be readily incorporated into multi-step synthetic pathways to produce fungicides with potent and multi-site modes of action. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of 2-EHCA in the discovery and production of next-generation crop protection agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. acgpubs.org [acgpubs.org]
- 7. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Process Of Manufacturing Cymoxanil [quickcompany.in]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. CN106588700A - Improved cymoxanil synthesis method - Google Patents [patents.google.com]
- 16. CN106588700B - A kind of improved cymoxanil synthetic method - Google Patents [patents.google.com]
- 17. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 18. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Ethylhexyl Cyanoacetate as a Versatile Precursor for Dye and Pigment Synthesis
Introduction: The Strategic Value of 2-Ethylhexyl Cyanoacetate in Chromophore Development
This compound (EHCA) is a highly functionalized organic intermediate prized in the synthesis of a wide array of dyes and pigments.[1] Its molecular architecture, featuring an activated methylene group positioned between an electron-withdrawing cyano (-CN) group and an ester (-COOR) group, makes it an exceptionally reactive precursor for carbon-carbon bond formation.[1][2] The branched 2-ethylhexyl side chain is not merely a passive component; it imparts valuable physicochemical properties to the final dye molecule, such as enhanced solubility in organic solvents and polymer matrices, lower volatility, and improved compatibility with various substrates.[1][3] These characteristics are critical for applications in coatings, plastics, and printing inks.
This document serves as a technical guide for researchers and chemists, providing a detailed exploration of EHCA's reactivity and offering field-proven protocols for its use in the synthesis of commercially significant dye classes, including coumarin and azo dyes.
Core Reactivity: The Knoevenagel Condensation Mechanism
The primary synthetic utility of this compound stems from its participation in the Knoevenagel condensation. This reaction involves the nucleophilic addition of the carbanion generated from EHCA's active methylene group to a carbonyl compound (typically an aldehyde or ketone), followed by a dehydration step to yield a stable α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base, such as piperidine or an amine.
The mechanism proceeds as follows:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from the methylene group of EHCA, creating a resonance-stabilized enolate. The electron-withdrawing nature of both the adjacent cyano and carbonyl groups significantly increases the acidity of these protons, facilitating their removal.[4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, yielding the final condensed product.[4]
Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation.
Application Protocol I: Synthesis of 3-Cyano-Coumarin Dyes
Coumarin dyes are a prominent class of fluorescent compounds known for their brilliant blue-green emission and high quantum yields, making them valuable in applications ranging from laser dyes to biological imaging.[] The synthesis of 3-cyano-coumarins is efficiently achieved via a Knoevenagel condensation between a substituted salicylaldehyde and this compound.[7]
Experimental Protocol: Synthesis of 7-(diethylamino)-3-cyano-2-oxo-2H-chromene-2-ethylhexyl ester
This protocol details the one-pot synthesis of a highly fluorescent coumarin dye. The reaction utilizes 4-(diethylamino)salicylaldehyde and EHCA in the presence of a basic catalyst.
Table 1: Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-(Diethylamino)salicylaldehyde | C₁₁H₁₅NO₂ | 193.24 | 1.93 g | 10.0 |
| This compound (EHCA) | C₁₁H₁₉NO₂ | 197.27 | 2.07 g | 10.5 |
| Piperidine | C₅H₁₁N | 85.15 | 0.2 mL | ~2.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(diethylamino)salicylaldehyde (1.93 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Reagent Addition: Add this compound (2.07 g, 10.5 mmol) to the solution, followed by the catalytic amount of piperidine (0.2 mL). The addition of the base catalyst is the causal trigger for the reaction, initiating the deprotonation of EHCA.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow-green solid precipitate will form. Further cooling in an ice bath for 30 minutes can maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and then with distilled water (2 x 15 mL) to remove unreacted starting materials and the catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a bright yellow-green crystalline solid with high fluorescence under UV light. Typical yields range from 85-95%.
Figure 2: Experimental workflow for the synthesis of a 3-cyano-coumarin dye.
Application Protocol II: Synthesis of Azo Dyes
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants.[8] this compound can act as a coupling component in azo synthesis. Its active methylene group readily couples with a diazonium salt to form a hydrazone, which exists in tautomeric equilibrium with the azo form.[8]
Experimental Protocol: Synthesis of an Azo Dye from Aniline and EHCA
This two-step protocol describes the diazotization of aniline and its subsequent coupling with EHCA. The low temperature in the first step is critical to prevent the decomposition of the unstable diazonium salt.
Table 2: Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Part A: Diazotization | ||||
| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g | 10.0 |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 3.0 mL | ~36 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g | 10.5 |
| Distilled Water | H₂O | 18.02 | 25 mL | - |
| Part B: Azo Coupling | ||||
| This compound (EHCA) | C₁₁H₁₉NO₂ | 197.27 | 1.97 g | 10.0 |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 5.0 g | ~61 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
Part A: Preparation of Benzenediazonium Chloride (0-5 °C)
-
In a 100 mL beaker, dissolve aniline (0.93 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (3.0 mL) and water (15 mL). Stir until a clear solution of aniline hydrochloride is formed.
-
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.
-
In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with vigorous stirring. Keep the tip of the addition funnel or pipette below the surface of the liquid. The formation of the diazonium salt is complete when the solution gives a positive test for excess nitrous acid (turns starch-iodide paper blue).
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, prepare the coupling solution by dissolving this compound (1.97 g, 10.0 mmol) and sodium acetate (5.0 g) in 50 mL of ethanol. The sodium acetate acts as a buffer to maintain a weakly acidic pH, which is optimal for the coupling reaction.
-
Cool the coupling solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the coupling solution with constant, vigorous stirring.
-
A brightly colored precipitate (typically yellow to orange) will form immediately. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the azo dye product by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator or a vacuum oven at low temperature (40-50 °C).
Figure 3: Logical workflow for the two-step synthesis of an azo dye using EHCA.
Safety and Handling
This compound is a chemical intermediate that requires careful handling.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[9]
-
First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[9] If swallowed, call a poison center or doctor and rinse the mouth.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
-
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Polymer Synthesis Involving 2-Ethylhexyl Cyanoacetate Monomer
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of polymers derived from the 2-ethylhexyl cyanoacetate (EHCA) monomer. Poly(alkyl cyanoacrylates) (PACAs) have garnered significant interest, particularly in the biomedical and pharmaceutical fields, owing to their biocompatibility and biodegradability.[1][2] This guide delves into the fundamental principles of anionic and radical polymerization of EHCA, offering detailed, step-by-step protocols for laboratory synthesis. Furthermore, it outlines key analytical techniques for polymer characterization and explores the functional applications of these polymers, with a special focus on their role in advanced drug delivery systems. The causality behind experimental choices is explained throughout, providing a robust framework for both novice and experienced researchers.
Introduction: The Significance of Poly(2-Ethylhexyl Cyanoacrylate)
This compound is a versatile ester and a valuable building block in organic synthesis.[3] The resulting polymer, poly(2-ethylhexyl cyanoacrylate) (PEHCA), belongs to the broader class of poly(alkyl cyanoacrylates) (PACAs). These polymers are renowned for their unique properties, which make them highly suitable for a range of applications, from medical adhesives to sophisticated drug delivery vehicles.[4][5][6]
The 2-ethylhexyl side chain imparts several advantageous characteristics to the polymer, including increased lipophilicity and a slower degradation rate compared to shorter-chain analogs.[2][7] This controlled degradation is particularly crucial in drug delivery, as it allows for a sustained release of encapsulated therapeutic agents.[2] The biocompatibility of PACAs has been extensively studied, and they are generally well-tolerated in biological systems.[2][5]
This application note will focus on two primary polymerization routes for synthesizing PEHCA: anionic polymerization and radical polymerization. Each method offers distinct advantages and allows for the tailoring of polymer properties to suit specific application requirements.
Polymerization of this compound: Mechanisms and Protocols
The high reactivity of the cyanoacrylate monomer is attributed to the electron-withdrawing nitrile and ester groups, making it susceptible to both anionic and radical polymerization.[3]
Anionic Polymerization
Anionic polymerization is the most common and rapid method for polymerizing cyanoacrylates.[8][9] It is initiated by nucleophiles, even weak ones like water or amines. The reaction is typically very fast and can be difficult to control without the proper precautions.
Mechanism: The polymerization is initiated by the nucleophilic attack on the electron-deficient β-carbon of the monomer's double bond. This forms a carbanion that then propagates by attacking subsequent monomer units.
Causality of Experimental Choices:
-
Initiator: A weak base like piperidine is often chosen to control the initiation rate and prevent an overly exothermic reaction.
-
Solvent: A polar aprotic solvent like THF is used to solvate the growing polymer chains without terminating the reaction.
-
Temperature: The reaction is typically carried out at low temperatures to manage the high exothermicity and achieve better control over the molecular weight.
Protocol 2.1: Anionic Bulk Polymerization of this compound
Materials:
-
This compound (EHCA), freshly distilled
-
Piperidine (initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hexane (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and syringe techniques
Procedure:
-
Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Monomer Addition: 10 g of freshly distilled this compound is added to the flask via a syringe under a nitrogen atmosphere. 20 mL of anhydrous THF is then added.
-
Initiation: The flask is cooled to 0°C in an ice bath. A solution of piperidine in THF (e.g., 0.1 M) is prepared. A calculated amount of the initiator solution (e.g., 0.1 mL for a 100:1 monomer to initiator ratio) is rapidly injected into the stirring monomer solution.
-
Polymerization: The reaction is allowed to proceed for 1-2 hours at 0°C. An increase in viscosity will be observed.
-
Termination: The polymerization is quenched by the addition of 5 mL of methanol.
-
Purification: The polymer is precipitated by slowly pouring the reaction mixture into a beaker containing 200 mL of cold hexane with vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with fresh hexane, and dried under vacuum at room temperature to a constant weight.
Radical Polymerization
Radical polymerization of cyanoacrylates is more challenging due to the monomer's high susceptibility to anionic polymerization.[8][9] However, it offers the advantage of producing polymers with different architectures and allows for copolymerization with a wider range of monomers.[8] This method requires the presence of an anionic inhibitor to suppress the competing anionic pathway.[8]
Mechanism: The polymerization is initiated by a radical species, typically generated from the thermal decomposition of an initiator like AIBN or BPO. The radical adds to the monomer's double bond, creating a new radical that propagates the chain.
Causality of Experimental Choices:
-
Initiator: AIBN (Azobisisobutyronitrile) is a common choice as it provides a steady supply of radicals at moderate temperatures.
-
Anionic Inhibitor: A strong acid, such as methanesulfonic acid (MeSO₃H), is crucial to protonate any nucleophilic species that could initiate anionic polymerization.[8]
-
Solvent: Toluene is a suitable solvent that does not readily participate in chain transfer reactions.
Protocol 2.2: Radical Solution Polymerization of this compound
Materials:
-
This compound (EHCA), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanesulfonic acid (MeSO₃H)
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and condenser
Procedure:
-
Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried and cooled under nitrogen.
-
Reagent Addition: 10 g of EHCA, 50 mL of anhydrous toluene, and a small amount of MeSO₃H (e.g., 0.1 wt% relative to monomer) are added to the flask. The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
Initiation: A calculated amount of AIBN (e.g., 1 mol% relative to monomer) is added to the flask.
-
Polymerization: The reaction mixture is heated to 60-70°C under a nitrogen atmosphere and stirred for 24 hours.
-
Purification: The polymer is precipitated by pouring the cooled reaction mixture into 500 mL of methanol.
-
Isolation: The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.
| Technique | Parameter Measured | Expected Results for PEHCA |
| ¹H NMR | Chemical structure and purity | Presence of characteristic peaks for the polymer backbone and the 2-ethylhexyl side chain. Absence of vinyl protons from the monomer. |
| FTIR | Functional groups | Strong C≡N stretch (~2250 cm⁻¹), C=O stretch (~1750 cm⁻¹), and C-O stretch (~1250 cm⁻¹). Disappearance of the C=C bond from the monomer. |
| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Anionically polymerized PEHCA may have a lower PDI compared to radically polymerized PEHCA. |
| DSC | Glass transition temperature (Tg) | The Tg for PEHCA is typically low due to the flexible 2-ethylhexyl side chain.[10] |
| TGA | Thermal stability and degradation temperature | TGA can reveal the onset of thermal degradation, which is an important parameter for processing and application.[11] |
Applications in Drug Development
Poly(alkyl cyanoacrylates) have been extensively investigated as carriers for drug delivery.[1][6][12] Their biodegradability and ability to be formulated into nanoparticles make them ideal for encapsulating a wide variety of therapeutic agents. The degradation of the polymer matrix allows for a controlled and sustained release of the entrapped drug.[2]
Nanoparticle Formulation for Drug Delivery
PEHCA can be formulated into nanoparticles using techniques such as emulsion polymerization or nanoprecipitation. These nanoparticles can encapsulate hydrophobic drugs within their core, improving their solubility and bioavailability.
Workflow for Nanoparticle-Based Drug Delivery
Caption: Workflow of PEHCA nanoparticles for targeted drug delivery.
Safety and Handling
This compound is a reactive monomer and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The polymerization reactions can be exothermic, and appropriate cooling measures should be in place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound and all other chemicals used.
Conclusion
The synthesis of poly(2-ethylhexyl cyanoacrylate) via anionic and radical polymerization offers a versatile platform for the development of advanced materials, particularly for biomedical applications. By carefully controlling the reaction conditions, researchers can tailor the polymer's properties to meet the specific demands of applications such as controlled drug delivery. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of PEHCA-based polymers.
References
- 1. Poly(alkylcyanoacrylate) nanoparticles for enhanced delivery of therapeutics - is there real potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. US FDA perspective on the regulations of medical-grade polymers: cyanoacrylate polymer medical device tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design aspects of poly(alkylcyanoacrylate) nanoparticles for drug delivery | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. afinitica.com [afinitica.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Ethylhexyl Cyanoacetate via Catalytic Esterification
For: Researchers, scientists, and drug development professionals
Introduction
2-Ethylhexyl cyanoacetate is a versatile chemical intermediate of significant interest in organic synthesis. Its utility is primarily derived from the presence of both a reactive cyano group and an ester functionality.[1] This bifunctionality makes it a valuable precursor in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Notably, it serves as a key building block in Knoevenagel condensations and in the production of cyanoacrylate-based adhesives.[1] The 2-ethylhexyl group imparts increased solubility in organic solvents and reduced volatility compared to its lower alkyl analogs, which can be advantageous in various reaction systems.[1]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound through the Fischer esterification of cyanoacetic acid with 2-ethylhexanol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure, and provide guidance on product purification and characterization.
Reaction Mechanism and Theoretical Considerations
The synthesis of this compound is achieved via an acid-catalyzed esterification reaction. In this process, cyanoacetic acid reacts with 2-ethylhexanol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (PTSA), to form the desired ester and water as a byproduct.[1]
The reaction mechanism, illustrated below, involves the initial protonation of the carbonyl oxygen of cyanoacetic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final product, this compound.
Caption: Mechanism of p-toluenesulfonic acid-catalyzed esterification.
To drive the reversible esterification reaction to completion and maximize the yield, the water byproduct is continuously removed from the reaction mixture.[1] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.[1] An excess of one of the reactants, commonly the less expensive 2-ethylhexanol, is also employed to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]
Experimental Protocol
This protocol is based on a reported synthesis with a high yield of approximately 92%.[2][3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyanoacetic acid (80 wt% in water) | 85.06 | 237.5 g | 2.23 | Corrosive, handle with care. |
| 2-Ethylhexanol | 130.23 | 440 g | 3.38 | Excess reagent. |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.2 g | 0.0063 | Catalyst. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
Equipment:
-
1000 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Reaction Setup and Procedure
Caption: Schematic of the azeotropic distillation setup.
-
Charging the Reactor: To a 1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark apparatus, and reflux condenser, add 237.5 g (2.23 mol) of 80 wt% cyanoacetic acid in water, 440 g (3.38 mol) of 2-ethylhexanol, and 1.2 g (6.3 mmol) of p-toluenesulfonic acid monohydrate.[2][3]
-
Azeotropic Distillation: Begin stirring the mixture and heat it to reflux. The reaction temperature should reach approximately 110 °C under atmospheric pressure.[3] The water present initially and the water formed during the reaction will be azeotropically distilled with 2-ethylhexanol and collected in the Dean-Stark apparatus. The upper organic layer (2-ethylhexanol) should be continuously returned to the reaction flask.[2][3]
-
Reaction Monitoring: Continue the reflux for at least 1 hour, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.[3] The reaction temperature may rise to around 130 °C as the water is removed.[3]
-
Workup - Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst, followed by washing with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification - Distillation:
-
Removal of Excess 2-Ethylhexanol: Concentrate the filtrate using a rotary evaporator to remove the bulk of the excess 2-ethylhexanol. For a more complete removal, distill the excess 2-ethylhexanol under reduced pressure (10-30 mbar) at a temperature of 130-140 °C.[2][3]
-
Final Product Distillation: Increase the vacuum to approximately 1.5 mbar and distill the this compound at a temperature of 130-140 °C.[2][3] The product should be a colorless liquid.[2][3]
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Handling of Reagents:
-
Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible.[2] In case of skin contact, wash thoroughly with soap and water.[2] If swallowed, rinse mouth and seek medical attention.[2][4]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [5] |
| Molar Mass | 197.27 g/mol | [5] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 130-140 °C at 1.5 mbar | [2][3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons of the 2-ethylhexyl group and the methylene protons adjacent to the cyano and carbonyl groups.
-
¹³C NMR: The carbon NMR will display signals for the carbons in the ester, cyano, and alkyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-H stretches of the alkyl chain.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure continuous and efficient removal of water. Extend the reaction time. Confirm the catalyst is active. |
| Loss of product during workup. | Be careful during extractions and transfers. Ensure the distillation is performed under the correct vacuum and temperature. | |
| Product is Colored | Side reactions at high temperatures. | Ensure the reaction temperature does not significantly exceed the recommended range. |
| Impurities from starting materials. | Use high-purity starting materials. | |
| Incomplete Removal of 2-Ethylhexanol | Insufficient vacuum or temperature during distillation. | Ensure the vacuum pump is functioning correctly and the distillation temperature is maintained within the specified range. |
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently produce this valuable intermediate for a variety of applications in chemical synthesis and materials science. Adherence to the safety guidelines is paramount throughout the experimental process.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 3. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 4. Azeotropic distillation | PPTX [slideshare.net]
- 5. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethylhexyl Cyanoacetate as a Plasticizer in Polymer Formulations
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethylhexyl cyanoacetate (2-EHCA) as a plasticizer in polymer formulations. It delves into the mechanistic principles of plasticization by 2-EHCA, its key advantages, and detailed, step-by-step protocols for its incorporation and performance evaluation in a model polymer system, polyvinyl chloride (PVC). The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for this compound as a Modern Plasticizer
Polyvinyl chloride (PVC) is an inherently rigid and brittle polymer that finds extensive application only through the addition of plasticizers, which impart flexibility and durability.[1] For decades, phthalate-based plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the market due to their high efficiency and cost-effectiveness.[1][2] However, growing concerns over the potential health and environmental risks associated with certain phthalates, including their classification as endocrine disruptors, have necessitated a shift towards safer, non-toxic alternatives.[2][3][4]
This compound (CAS No. 13361-34-7) emerges as a versatile and promising candidate in this evolving landscape.[5][6] It is an organic ester characterized by a unique molecular structure containing both a nitrile and a carboxylate ester group.[6][7] This combination of functional groups, along with a lipophilic 2-ethylhexyl side chain, suggests favorable interactions with polar polymers like PVC.[6] Preliminary data indicates that 2-EHCA offers excellent compatibility with a range of polymers, low volatility, and the ability to enhance flexibility and durability, making it a subject of significant interest for research and development.[5]
This guide will provide the foundational knowledge and practical protocols to effectively formulate and evaluate 2-EHCA as a primary or secondary plasticizer in polymer systems.
Mechanistic Insights: How 2-EHCA Plasticizes Polymers
The primary function of a plasticizer is to increase the free volume within a polymer matrix, thereby lowering its glass transition temperature (Tg) and enhancing chain mobility.[8] This transition from a rigid, glassy state to a flexible, rubbery state is achieved by the insertion of plasticizer molecules between the polymer chains, which disrupts the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) that hold the chains together.
The efficacy of 2-EHCA as a plasticizer can be attributed to its molecular structure:
-
Polar Functional Groups: The presence of the electron-withdrawing cyano (-C≡N) and carbonyl (C=O) groups allows for strong dipole-dipole interactions with the polar C-Cl bonds of PVC chains. This strong interaction is crucial for good compatibility and preventing plasticizer exudation (leaching).[9]
-
Lipophilic Side Chain: The branched 2-ethylhexyl group provides steric hindrance, effectively pushing the polymer chains apart and creating free volume. This lipophilic nature also contributes to its solubility in the polymer matrix.[6]
-
Molecular Size and Shape: The relatively large and branched structure of 2-EHCA is effective at increasing the spacing between polymer chains, which is a key factor for efficient plasticization.[8]
The diagram below illustrates the proposed interaction between 2-EHCA and PVC chains at a molecular level.
Caption: Molecular interaction of 2-EHCA with PVC polymer chains.
Core Experimental Workflow: From Formulation to Characterization
The successful evaluation of a novel plasticizer requires a systematic approach. The workflow outlined below provides a logical progression from initial formulation to comprehensive performance testing.
Caption: A systematic workflow for the formulation and evaluation of 2-EHCA.
Detailed Protocols
Safety First: Always handle this compound and all other chemicals in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][12] Review the Safety Data Sheet (SDS) for all reagents before use.[10][11][12] 2-EHCA is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12]
Protocol 1: Formulation of a PVC Plastisol with 2-EHCA
This protocol describes the preparation of a flexible PVC film using a plastisol method. A control formulation using a standard plasticizer like Di(2-ethylhexyl) terephthalate (DOTP/DEHT), a common non-phthalate alternative, is recommended for comparative analysis.[3]
Materials & Equipment:
-
PVC resin (suspension grade, K-value 67-70)
-
This compound (2-EHCA), Purity ≥ 99%[5]
-
DOTP/DEHT (for control)
-
Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)
-
High-speed mixer (e.g., planetary mixer)
-
Vacuum chamber or desiccator with vacuum line
-
Casting plates (glass or polished metal)
-
Casting knife or film applicator
-
Forced air convection oven
Procedure:
-
Formulation Design: Prepare formulations based on parts per hundred of resin (phr). A typical starting point is 50 phr of plasticizer.
| Component | Function | Formulation A (phr) | Formulation B (phr) |
| PVC Resin | Polymer Matrix | 100 | 100 |
| 2-EHCA | Test Plasticizer | 50 | - |
| DOTP/DEHT | Control Plasticizer | - | 50 |
| Thermal Stabilizer | Heat Protection | 2 | 2 |
-
Dry Blending: In a beaker, accurately weigh the PVC resin and the thermal stabilizer. Manually mix with a spatula for 2-3 minutes until a homogenous powder is obtained. Causality: This pre-mixing ensures the stabilizer is evenly distributed to protect the PVC from thermal degradation during high-speed mixing and curing.
-
Plastisol Formation: a. Transfer the dry blend to the bowl of a high-speed mixer. b. While mixing at low speed, slowly add the weighed amount of plasticizer (either 2-EHCA or DOTP) over 5 minutes. c. Increase the mixing speed (e.g., 1000-1500 rpm) for 15-20 minutes. Monitor the temperature to ensure it does not exceed 35°C to prevent premature gelation. The final product should be a smooth, lump-free paste (plastisol).
-
Deaeration: Transfer the plastisol to a suitable container and place it in a vacuum chamber. Apply a vacuum (≤100 mbar) for 30-60 minutes, or until all air bubbles have been removed. Causality: Removing entrapped air is critical to prevent pinholes and defects in the final cured film, which would compromise mechanical testing.
-
Casting and Curing: a. Place a clean, dry casting plate on a level surface. b. Pour a portion of the deaerated plastisol onto the plate. c. Use a casting knife or film applicator set to the desired thickness (e.g., 1 mm) to draw down a uniform film. d. Carefully transfer the plate to a preheated convection oven set at 180°C. e. Cure for 10-15 minutes. The exact time and temperature may need optimization depending on the specific PVC grade and stabilizer used. The film should appear clear and transparent upon complete fusion. f. Remove the plate from the oven and allow it to cool to room temperature. g. Carefully peel the flexible PVC film from the plate.
-
Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before proceeding with performance evaluation. This ensures that the material properties stabilize.
Protocol 2: Evaluation of Plasticizer Performance
1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Purpose: To determine the plasticizing efficiency of 2-EHCA. A lower Tg indicates higher efficiency.[13][14]
-
Procedure:
-
Cut a small sample (5-10 mg) from the conditioned PVC film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Use a heat-cool-heat cycle to erase the thermal history.[15] For example:
-
Heat from 25°C to 120°C at 20°C/min.
-
Hold for 3 minutes.
-
Cool to -60°C at 20°C/min.
-
Hold for 3 minutes.
-
Heat from -60°C to 120°C at 10°C/min.[15]
-
-
Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Purpose: To assess the volatility of the plasticizer and the thermal stability of the plasticized PVC.[14]
-
Procedure:
-
Place a 10-15 mg sample of the PVC film into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen or air atmosphere.[14][15]
-
Record the weight loss as a function of temperature. The temperature at 5% weight loss (Td5%) is a key indicator of the onset of degradation.
-
-
Purpose: To evaluate the effect of the plasticizer on the material's flexibility and strength.
-
Procedure (following ASTM D882 or similar standard):
-
Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the maximum load (for tensile strength) and the extension at break (for elongation).
-
Calculate Tensile Strength (MPa) and Elongation at Break (%). Test at least five specimens per formulation and report the average.
-
-
Purpose: To measure the tendency of the plasticizer to leach out of the PVC matrix, a critical parameter for safety and long-term durability.[4][16]
-
Procedure (Solvent Extraction Method):
-
Cut circular discs (e.g., 2 cm diameter) from the PVC film and weigh them accurately (Winitial).
-
Immerse the discs in a solvent known to extract plasticizers but not dissolve PVC, such as n-heptane or 95% ethanol, in a sealed container.[9][17] The volume of solvent should be sufficient to ensure complete immersion.
-
Place the container in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).[18]
-
Remove the discs, gently wipe off excess solvent with a lint-free cloth, and dry them in a vacuum oven at 50°C to a constant weight (Wfinal).
-
Calculate the percentage of weight loss due to plasticizer migration:
-
Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
-
Data Interpretation and Expected Results
The performance of 2-EHCA should be benchmarked against both an unplasticized control (if processable) and a standard plasticizer like DOTP.
Table 1: Expected Thermal and Mechanical Properties
| Property | Unplasticized PVC | PVC + 50 phr DOTP (Control) | PVC + 50 phr 2-EHCA (Test) | Desired Outcome for 2-EHCA |
| Tg (°C) | ~85 | ~ -5 to -15 | Comparable or Lower | Lower Tg indicates better plasticizing efficiency[8][9] |
| Td5% (°C) | ~250 | ~230 | Comparable or Higher | Higher Td5% indicates lower volatility and better thermal stability |
| Tensile Strength (MPa) | ~50 | ~18 - 22 | ~18 - 22 | Within the acceptable range for flexible PVC[19] |
| Elongation at Break (%) | <10 | ~250 - 350 | ~250 - 350 | High elongation confirms effective plasticization[9][19] |
| Migration in n-Heptane (%) | N/A | ~5 - 10 | Comparable or Lower | Lower migration indicates better permanence and safety[9] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Fusion (Cloudy Film) | Insufficient curing time or temperature. | Increase curing temperature in 5°C increments or curing time by 2-3 minutes. |
| Brittle Film | Insufficient plasticizer level; poor compatibility. | Increase plasticizer concentration (e.g., to 60 phr); ensure thorough mixing. |
| Surface Tackiness/Exudation | Poor plasticizer-polymer compatibility; plasticizer overload. | Reduce plasticizer concentration; consider blending with a more compatible secondary plasticizer. |
| Pinholes in Film | Incomplete deaeration of the plastisol. | Increase vacuum time or use a higher vacuum during the deaeration step. |
| High Variability in Mechanical Data | Inconsistent film thickness; flaws in specimens. | Ensure uniform film casting; inspect die-cut specimens for nicks or defects before testing. |
Conclusion
This compound presents itself as a viable and interesting alternative to traditional plasticizers for polymer formulations. Its unique chemical structure suggests strong potential for efficient plasticization of polar polymers like PVC. The protocols detailed in this guide provide a robust framework for formulating PVC with 2-EHCA and conducting a thorough evaluation of its thermal, mechanical, and migration properties. By following these systematic procedures, researchers can generate reliable and comparative data to validate the performance of 2-EHCA and unlock its potential in developing next-generation flexible polymer materials for a wide array of applications.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pishrochem.com [pishrochem.com]
- 3. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | High-Purity Reagent | RUO [benchchem.com]
- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 8. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 14. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride) [ouci.dntb.gov.ua]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Octocrylene from 2-Ethylhexyl Cyanoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is a widely utilized organic compound, primarily functioning as a UV filter in sunscreens and various cosmetic products to protect the skin from sun damage.[1] Its synthesis is a topic of significant interest in industrial and medicinal chemistry. This document provides a comprehensive guide to the synthesis of octocrylene, focusing on the Knoevenagel condensation reaction between 2-ethylhexyl cyanoacetate and benzophenone.[1] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization of the final product.
Introduction: The Significance of Octocrylene
Octocrylene is an essential ingredient in the formulation of modern sun care products. Its molecular structure, featuring an extended conjugation system, allows it to absorb a broad spectrum of ultraviolet radiation, specifically UVB and short-wave UVA rays (280-320 nm).[1][2] This absorption capability prevents the UV radiation from penetrating the skin and causing direct DNA damage.[1] Furthermore, octocrylene is valued for its photostability and its ability to stabilize other, less stable UV filters, such as avobenzone.[2] The most common and efficient method for its industrial production is the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[1][3] This guide focuses on this specific synthetic pathway, providing the necessary details for its successful implementation in a laboratory setting.
The Knoevenagel Condensation: Reaction Mechanism
The synthesis of octocrylene from this compound and benzophenone is a classic example of the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active hydrogen compound (this compound) to a carbonyl group (benzophenone), followed by a dehydration step.[3] The reaction is typically catalyzed by a weak base, such as an ammonium salt or an amine.[4]
The key steps of the mechanism are as follows:
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of this compound, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This forms a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone.
-
Intermediate Formation: This attack results in the formation of an alkoxide intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound.
-
Dehydration: The β-hydroxy compound readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, octocrylene. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the product side.
Caption: Knoevenagel condensation mechanism for octocrylene synthesis.
Experimental Protocol: A Step-by-Step Synthesis
This protocol details a laboratory-scale synthesis of octocrylene with a high yield and purity.[5][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Benzophenone | 182.22 | 200 g | 1.1 | |
| This compound | 197.27 | 347 g | 1.76 | |
| Ammonium Acetate | 77.08 | 3 g | 0.04 | Catalyst |
| Acetic Acid | 60.05 | 168.3 g | 2.75 | Can be recovered acetic acid with ~2% water |
| Deionized Water | 18.02 | 600 g | - | For washing |
| Toluene | 92.14 | ~500 mL | - | Solvent for azeotropic distillation |
Equipment
-
1000 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus or a similar setup for azeotropic distillation
-
Condenser
-
Heating mantle
-
Vacuum distillation setup
-
Separatory funnel
Reaction Workflow
Caption: Experimental workflow for the synthesis of octocrylene.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 1000 mL four-necked round-bottom flask with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap filled with toluene.
-
Charging Reactants: Sequentially add this compound (347 g, 1.76 mol), benzophenone (200 g, 1.1 mol), recovered acetic acid (168.3 g, 2.75 mol), and ammonium acetate (3 g, 0.04 mol) to the flask.[6]
-
Reaction: Begin stirring and heat the mixture to a temperature of 85-90°C.[6]
-
Azeotropic Distillation: The acetic acid/water mixture will begin to distill azeotropically. Collect the distillate in the Dean-Stark trap. The reaction is driven forward by the removal of water. This step can take up to 16 hours.[6]
-
Monitoring: Periodically, take small samples from the reaction mixture and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of benzophenone. The reaction is considered complete when the concentration of benzophenone no longer decreases.[6]
-
Solvent Recovery: Once the reaction is complete, recover the remaining acetic acid under reduced pressure (30-60 mmHg).[6]
-
Work-up: Cool the crude product to room temperature. Transfer the mixture to a separatory funnel and wash it twice with 300 g of deionized water to remove any remaining catalyst and other water-soluble impurities.[6]
-
Purification: Separate the organic layer and purify it by vacuum distillation. Collect the fraction that distills at 180-190°C under a vacuum of 0.1 mmHg.[5] The final product will be a light-yellow, viscous liquid.[6]
Results and Characterization
Following the protocol described above, a high yield and purity of octocrylene can be expected.
| Parameter | Expected Value | Reference |
| Yield | 76-95% | [5][6] |
| Purity (GC) | >99% | [5][6] |
| Appearance | Light yellow, viscous, oily liquid | [1][6] |
Characterization Techniques:
-
Gas Chromatography (GC) & HPLC: To determine the purity of the final product and to monitor the reaction progress.[5][6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the octocrylene molecule, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and the C=C stretch of the alkene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized octocrylene.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure efficient water removal during azeotropic distillation. Extend reaction time if necessary. |
| Loss of product during work-up | Be careful during phase separations and transfers. | |
| Low Purity | Inefficient purification | Ensure the vacuum distillation is performed under the correct pressure and temperature. |
| Presence of starting materials | Confirm reaction completion with GC/HPLC before work-up. | |
| Dark Color of Product | Side reactions at high temperatures | Maintain the reaction temperature within the recommended range. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used are flammable. Keep away from ignition sources.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
References
- 1. Octocrylene - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101492394B - Preparation method of octocrilene - Google Patents [patents.google.com]
- 6. Octocrylene synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation with 2-Ethylhexyl Cyanoacetate
Welcome to the technical support center for the Knoevenagel condensation, with a specific focus on reactions utilizing 2-ethylhexyl cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate common experimental challenges. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, yielding α,β-unsaturated products that are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] Optimizing this reaction with the sterically hindered and lipophilic this compound presents unique challenges and opportunities, which this guide will address.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments with this compound in Knoevenagel condensations.
Issue 1: Low or No Product Yield
Question: My Knoevenagel condensation with this compound is resulting in a low yield or failing to produce the desired product. What are the likely causes, and how can I rectify this?
Answer: Low or non-existent yields in a Knoevenagel condensation can be traced back to several factors, from the choice of reactants and catalyst to the specific reaction conditions. Here is a systematic approach to troubleshooting this common problem:
-
Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. A weak base is typically required to deprotonate the active methylene group of this compound without promoting the self-condensation of the aldehyde or ketone.[4][5][6]
-
Solution: Optimize your catalyst. If you are using a standard amine base like piperidine, ensure it is fresh and consider varying its concentration.[4] For substrates that are less reactive, you might explore alternative catalysts such as ammonium salts (e.g., ammonium acetate), L-proline, or boric acid.[7][8][9] Heterogeneous catalysts can also be an excellent choice for easier separation and potential reuse.[2][10]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables that significantly impact the outcome of the reaction.[4][7]
-
Solution:
-
Temperature: While many Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often enhance the reaction rate and yield, especially with a sterically hindered substrate like this compound.[7]
-
Solvent: The polarity of the solvent can influence both the reaction rate and yield.[4] While protic solvents like ethanol are commonly used, polar aprotic solvents such as DMF or acetonitrile have been reported to provide high conversions in shorter times.[4][7] Given the lipophilic nature of the 2-ethylhexyl group, a less polar solvent like toluene might also be effective, particularly when coupled with water removal.[11] Solvent-free conditions are another avenue to explore for a more environmentally friendly and potentially higher-yielding process.[7][12]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4]
-
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[4][6] This water can inhibit the reaction or lead to reversible reactions, thereby reducing the yield.[4][12]
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.[7]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I improve the selectivity towards my desired product?
Answer: The formation of side products is a common challenge in Knoevenagel condensations. The two most prevalent side reactions are the self-condensation of the aldehyde or ketone and the Michael addition of the active methylene compound to the α,β-unsaturated product.[4]
-
Self-Condensation of the Carbonyl Compound: This is particularly problematic when using a base that is too strong.[4][5][6]
-
Michael Addition: This occurs when a second molecule of the active methylene compound adds to the newly formed α,β-unsaturated product. This is more likely with highly reactive methylene compounds and prolonged reaction times.
-
Minimization Strategy:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the carbonyl compound can sometimes help to minimize this side reaction.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress. Quench the reaction as soon as the starting materials have been consumed to prevent further reactions.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[6] The product is typically an α,β-unsaturated ketone or a related compound.[6][14] The reaction is usually catalyzed by a weak base.[6]
Q2: How does the 2-ethylhexyl group in this compound affect the reaction?
The 2-ethylhexyl group is a bulky, lipophilic alkyl chain. This has two main consequences:
-
Steric Hindrance: The bulkiness of the 2-ethylhexyl group might slightly decrease the reaction rate compared to smaller esters like ethyl cyanoacetate due to steric hindrance around the reactive center. This might necessitate slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve high yields.
-
Solubility: The lipophilic nature of the 2-ethylhexyl group increases the solubility of the reactant and the product in non-polar organic solvents.[11] This can be advantageous for product purification, as it may allow for easier extraction and crystallization from less polar solvent systems.
Q3: Can I perform this reaction without a solvent?
Yes, solvent-free, or "neat," conditions can be a very effective and environmentally friendly option for the Knoevenagel condensation.[7][12] This approach can sometimes lead to higher yields and shorter reaction times. It is particularly worth considering when dealing with liquid aldehydes.
Q4: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[12] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. For more quantitative analysis, techniques like GC-MS or HPLC can be employed.
Q5: What is the best way to purify the product?
The purification method will depend on the physical properties of your product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the best method for purification.[7] Given the lipophilic nature of the 2-ethylhexyl group, you might explore mixed solvent systems, such as ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: If the product is an oil or if crystallization is not effective, column chromatography is a reliable purification technique.
-
Distillation: For thermally stable liquid products, distillation under reduced pressure can be an option.
Experimental Protocols
General Protocol for Knoevenagel Condensation with this compound
This protocol provides a general procedure that can be adapted for various aldehydes and catalysts.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent).
-
Addition of Reactants: Add this compound (1 to 1.2 equivalents) and the chosen solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., cold ethanol).[4] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol with Azeotropic Water Removal
-
Reaction Setup: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Addition of Reactants: Add the aldehyde (1 equivalent), this compound (1 to 1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene) to the flask.
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture and proceed with the work-up and purification as described in the general protocol.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Type | Typical Loading (mol%) | Solvent | Temperature (°C) | General Observations | References |
| Piperidine | Homogeneous (Base) | 5-20 | Ethanol, Toluene | 25 - 110 | Widely used, effective for many substrates. | [4] |
| Ammonium Acetate | Homogeneous (Base) | 10-30 | Acetic Acid, Ethanol | 80 - 120 | Good for substrates prone to side reactions. | [7] |
| L-Proline | Organocatalyst | 5-20 | Ethanol, DMSO | 25 - 60 | A "green" and often highly efficient catalyst. | [8] |
| Boric Acid | Homogeneous (Acid) | 10-20 | Ethanol/Water | 25 | Mild and environmentally friendly catalyst. | [9] |
| DBU | Homogeneous (Base) | 5-15 | Water, neat | 25 | Very efficient, especially in aqueous media. | [15] |
| ZnO | Heterogeneous | 5-10 wt% | Solvent-free | 25 | Reusable and effective under solvent-free conditions. | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. This compound | High-Purity Reagent | RUO [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing the Synthesis of 2-Ethylhexyl Cyanoacetate
Welcome to the technical support center for the synthesis of 2-Ethylhexyl Cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields and obtain a high-purity product. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than the expected ~92%. What are the most likely causes?
A low yield in this esterification reaction can be attributed to several factors, ranging from reaction equilibrium to procedural losses. The primary synthesis route is the Fischer esterification of cyanoacetic acid with 2-ethylhexanol, typically catalyzed by an acid like p-toluenesulfonic acid.[1][2] This is a reversible reaction, and its efficiency is highly dependent on shifting the equilibrium towards the product.[3][4]
Here are the common culprits for low yields:
-
Incomplete Reaction: The esterification may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.[2] Reactions are typically run under reflux conditions to ensure a sufficient reaction rate.[2]
-
Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield.[3][4] Any water present in the starting materials (reactants or solvent) can also inhibit the reaction.[3]
-
Suboptimal Catalyst Concentration: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[1][3]
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired ester. Key side reactions include decarboxylation of cyanoacetic acid and polymerization of the product.[5]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and distillation steps.[4][6]
To address these issues, a systematic approach to optimizing your reaction conditions is recommended.
Q2: How can I effectively drive the reaction equilibrium to maximize the yield?
To enhance the yield of this compound, you need to actively shift the reaction equilibrium to favor product formation, in accordance with Le Châtelier's principle.[3][4] Here are two primary strategies:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants is a common strategy. In this synthesis, using an excess of 2-ethylhexanol is often practical as it can also serve as the solvent, and any unreacted alcohol can be removed during purification.[1][3] A molar ratio of 1.1 to 1.8 of 2-ethylhexanol to cyanoacetic acid is a good starting point.[7]
-
Continuous Removal of Water: This is a highly effective method to drive the reaction to completion.[2][3] The most common technique is azeotropic distillation using a Dean-Stark apparatus.[2][3][8] An appropriate solvent that forms an azeotrope with water (e.g., toluene, heptane) is added to the reaction mixture. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, while the organic solvent is returned to the reaction flask.
Experimental Protocol: Synthesis of this compound with Azeotropic Water Removal
Materials:
-
Cyanoacetic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add cyanoacetic acid, 2-ethylhexanol (in molar excess), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cyanoacetic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Q3: I'm observing a dark brown or black reaction mixture. What does this indicate and how can I prevent it?
A dark coloration in the reaction mixture often suggests the occurrence of side reactions, such as decomposition or polymerization.[3] This is more likely under harsh acidic conditions and at elevated temperatures.[2]
Possible Causes and Solutions:
-
Excessive Heat: While reflux is necessary, excessively high temperatures can lead to the decomposition of cyanoacetic acid or the product.[2] Ensure the heating is controlled and the reflux is gentle.
-
High Catalyst Concentration: Too much acid catalyst can promote side reactions. Use a catalytic amount, typically 0.1 to 0.5 mol% relative to the limiting reactant.
-
Decarboxylation of Cyanoacetic Acid: At elevated temperatures, cyanoacetic acid can decarboxylate to form acetonitrile and carbon dioxide.[5] This side reaction consumes your starting material. Using milder reaction conditions can help mitigate this.
-
Polymerization: Cyanoacrylates are known to undergo anionic polymerization, which can be initiated by bases.[1][9] While the bulk of the reaction is acidic, localized basic impurities could potentially initiate polymerization. Ensure all glassware is clean and reactants are of appropriate purity.
To prevent discoloration, consider using a lower reaction temperature if feasible, optimizing the catalyst concentration, and ensuring the reaction is not heated for an unnecessarily long time.
Q4: What are the common impurities in my final product, and how can I effectively remove them?
Even with a high-yielding reaction, impurities can affect the quality of your this compound. The most common impurities are:
-
Unreacted 2-ethylhexanol: Due to its use in excess.
-
Unreacted cyanoacetic acid: If the reaction did not go to completion.
-
Catalyst: Residual p-toluenesulfonic acid.
-
Side products: Such as those from decarboxylation or other side reactions.
Purification Strategy:
A multi-step workup and final purification by vacuum distillation are crucial for obtaining a high-purity product.[2]
-
Neutralization and Washing: After the reaction, a wash with a weak base like sodium bicarbonate solution is essential. This neutralizes the acid catalyst and converts any unreacted cyanoacetic acid into its water-soluble salt, which can then be removed in the aqueous layer.[3]
-
Brine Wash: A subsequent wash with brine helps to remove residual water and some water-soluble impurities from the organic phase.[3]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.[3]
-
Vacuum Distillation: This is the most effective method for purifying this compound and separating it from the less volatile unreacted 2-ethylhexanol.[10] Typical distillation conditions are a vacuum of 1.5-30 mbar at a temperature of 130-140 °C.[8][10]
Q5: How can I monitor the progress of the reaction to determine when it is complete?
Monitoring the reaction progress is key to avoiding unnecessarily long reaction times that could lead to side reactions and to ensure you achieve the maximum possible conversion. Several techniques can be employed:
-
Water Collection in Dean-Stark Trap: For reactions using azeotropic removal of water, the simplest indicator of reaction completion is the cessation of water collection in the Dean-Stark trap.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the limiting reactant (typically cyanoacetic acid) and the appearance of the product.
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the concentration of reactants and products over time.[11][12] This is particularly useful for detailed kinetic studies and precise determination of reaction completion.
-
Spectroscopic Methods (NMR, IR): For more detailed analysis, you can take aliquots from the reaction mixture and analyze them using NMR or IR spectroscopy to monitor the formation of the ester functional group and the disappearance of the carboxylic acid group.[2]
Data Presentation
Table 1: Key Parameters for Process Optimization in the Synthesis of this compound [1]
| Parameter | Description | Typical Conditions | Impact on Process |
| Reactant Molar Ratio | Ratio of Cyanoacetic Acid to 2-Ethylhexanol. | An excess of 2-ethylhexanol is often used. | Shifts the reaction equilibrium to favor product formation. |
| Catalyst | Acid catalyst to protonate the carbonyl oxygen of cyanoacetic acid, increasing its electrophilicity. | p-Toluenesulfonic acid, Methanesulfonic acid. | Increases the reaction rate significantly. Catalyst concentration is a key factor affecting yield. |
| Temperature | The temperature at which the reaction is conducted. | Reflux conditions are typical. | Higher temperatures increase the reaction rate but can lead to side reactions if too high. |
| Reaction Time | The duration of the reaction. | Varies depending on other parameters. | Longer times can increase conversion, but extended periods may risk decomposition or side reactions. |
| Water Removal | Continuous removal of the water by-product. | Azeotropic distillation using a Dean-Stark apparatus. | Drives the reversible esterification reaction to completion, maximizing the yield. |
| Purification | Isolation of the final product from unreacted starting materials and catalyst. | Vacuum distillation. | Crucial for obtaining a high-purity product (≥98.0%). |
Visualizations
Workflow for the Synthesis and Purification of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yields in the synthesis.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 8. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 9. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 11. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 12. e3s-conferences.org [e3s-conferences.org]
Common side reactions and byproducts in 2-Ethylhexyl cyanoacetate reactions
Welcome to the technical support center for 2-Ethylhexyl Cyanoacetate (EHCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in organic synthesis. Here, we will delve into the nuances of EHCA chemistry, providing troubleshooting advice and in-depth explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is sluggish and gives low yields. What are the likely causes and how can I optimize it?
A1: Sluggish reactions and low yields in Knoevenagel condensations involving this compound often stem from steric hindrance and suboptimal reaction conditions. The bulky 2-ethylhexyl group can impede the approach of the reactants.[1]
Troubleshooting and Optimization:
-
Choice of Base and Catalyst: The selection of a suitable base is critical. While weaker bases like piperidine or ammonium acetate are common, the steric bulk of EHCA may necessitate a stronger base to facilitate the formation of the nucleophilic carbanion.[2][3] Consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).
-
Temperature: Higher reaction temperatures can help overcome the activation energy barrier introduced by the sterically demanding 2-ethylhexyl group.[1] However, excessively high temperatures can lead to side reactions, so careful optimization is key.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Its removal, typically through azeotropic distillation with a Dean-Stark apparatus, is crucial to drive the reaction equilibrium towards the product.[1][4]
-
Solvent: The choice of solvent can influence reaction rates. Toluene is often used to facilitate azeotropic water removal. Polar aprotic solvents like DMSO or DMF can also accelerate the reaction but may complicate product isolation.
Troubleshooting Guide
Problem 1: I am observing significant amounts of cyanoacetic acid and 2-ethylhexanol in my reaction mixture. What is causing this and how can I prevent it?
This issue is indicative of ester hydrolysis , a common side reaction, particularly under alkaline conditions.[1] The ester linkage of this compound is susceptible to cleavage in the presence of base and water.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, yielding cyanoacetic acid and 2-ethylhexanol. This side reaction is especially prevalent at a pH greater than 9.[1]
Prevention Strategies:
-
pH Control: Maintain the reaction pH below 9. If a basic catalyst is required, use it in stoichiometric amounts and consider a milder base.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry. The presence of water will promote hydrolysis.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of hydrolysis.
Problem 2: During a decarboxylation attempt of a this compound derivative, the reaction is incomplete, and I am isolating starting material. What's going wrong?
Incomplete decarboxylation, especially in Krapcho-type reactions, is a frequent challenge.[5] This thermally driven reaction requires specific conditions to proceed to completion.
Causality: The Krapcho decarboxylation of β-cyano esters involves the nucleophilic attack of a halide ion (typically chloride) on the α-carbon, followed by the elimination of carbon dioxide and the formation of a nitrile. Insufficient heat or improper solvent and salt selection can stall this process.[5]
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction temperature is high enough, typically between 120 °C and 180 °C.[5]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or HMPA are essential for this reaction.[5]
-
Salt Selection and Stoichiometry: Lithium chloride (LiCl) is often the most effective salt due to the Lewis acidity of the lithium cation.[5] Ensure at least a stoichiometric amount is used.
-
Presence of Water: A stoichiometric amount of water is necessary to protonate the carbanion intermediate formed after the loss of CO2.[5]
Problem 3: My reaction has produced an unexpected byproduct that appears to be a carboxylic acid or an amide. What is this side reaction?
The formation of a carboxylic acid or an amide points to the hydrolysis of the nitrile group .[5] This can occur under both acidic and basic conditions, especially at elevated temperatures in the presence of water.
Causality: The cyano group can undergo hydrolysis to first form an amide, which can then be further hydrolyzed to a carboxylic acid. This process is often catalyzed by acid or base.
Mitigation Protocol:
-
Minimize Water: Use anhydrous solvents and reagents.
-
Moderate pH: Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved.
-
Temperature Control: Run the reaction at the lowest feasible temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation
This protocol is designed to improve yields and reaction rates for the Knoevenagel condensation of an aromatic aldehyde with this compound.
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aromatic aldehyde (1 equivalent), this compound (1.1 equivalents), and toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
-
Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Effective Krapcho Decarboxylation
This protocol provides a general method for the decarboxylation of a substituted this compound.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted this compound (1 equivalent), lithium chloride (1.2 equivalents), DMSO, and water (1.2 equivalents).[5]
-
Heat the reaction mixture to 160-180 °C.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).[5]
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
| Side Reaction | Common Conditions | Key Byproducts | Prevention |
| Ester Hydrolysis | pH > 9, presence of water | Cyanoacetic acid, 2-Ethylhexanol | Maintain pH < 9, use anhydrous conditions |
| Incomplete Decarboxylation | Insufficient temperature (<120°C), wrong solvent | Starting material remains | Use high temperature (120-180°C), polar aprotic solvent (DMSO) |
| Nitrile Hydrolysis | High temperature, presence of water, strong acid/base | Carboxylic acid, Amide | Anhydrous conditions, moderate pH, temperature control |
| Michael Addition | Presence of α,β-unsaturated carbonyls | 1,5-dicarbonyl compounds | Control stoichiometry, avoid excess Michael acceptors |
Visualizing Reaction Pathways
Caption: Knoevenagel condensation pathway and potential hydrolysis side reaction.
Caption: Krapcho decarboxylation of a substituted EHCA derivative and the competing nitrile hydrolysis.
References
Technical Support Center: Purification of 2-Ethylhexyl Cyanoacetate and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 2-Ethylhexyl cyanoacetate (EHCA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile chemical intermediates. Here, we address common challenges encountered during purification, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to support your experimental success.
Section 1: Purity Assessment - Knowing Your Crude Product
Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount. Understanding the impurity profile allows for the selection of the most effective purification strategy.
Frequently Asked Question: What are the typical impurities in a crude this compound synthesis?
The synthesis of EHCA is most commonly achieved through the acid-catalyzed esterification of cyanoacetic acid with 2-ethylhexanol.[1] The primary impurities you will likely encounter are:
-
Unreacted Starting Materials: Residual 2-ethylhexanol and cyanoacetic acid. An excess of 2-ethylhexanol is often used to drive the reaction equilibrium, making it a common impurity to remove.[1]
-
Catalyst: Acid catalysts such as p-toluenesulfonic acid or methanesulfonic acid.[1]
-
Water: A by-product of the esterification reaction. Its removal is crucial as it can lead to hydrolysis under certain conditions.[1][2]
-
Side-Reaction Products: At elevated temperatures, side reactions can occur, leading to colored or polymeric impurities.[1] For derivatives made via Knoevenagel condensation, unreacted aldehydes/ketones and catalysts (like piperidine or ammonium acetate) are common impurities.[3][4]
Frequently Asked Question: Which analytical techniques are recommended for assessing the purity of EHCA?
A multi-technique approach is often best for a comprehensive purity assessment.
-
Gas Chromatography (GC): This is the primary and most widely used method for determining the purity of volatile compounds like EHCA, typically with a Flame Ionization Detector (FID). It is excellent for quantifying volatile impurities and achieving a purity threshold of ≥98.0%.[1][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing non-volatile impurities, especially for higher molecular weight derivatives. A reversed-phase C18 or a cyano-bonded column can be effective.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard, offering high accuracy.[1][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Primarily used for confirming the presence of key functional groups, such as the C≡N stretch (~2250 cm⁻¹) and the ester C=O stretch (~1740 cm⁻¹), rather than for precise purity quantification.[1]
Data Summary: Comparison of Key Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[5] | Separation based on polarity and interaction with a stationary phase.[5] | Quantification based on the direct proportionality between signal integral and the number of nuclei.[5] |
| Typical Accuracy (% Recovery) | 95-105%[5] | 98-102%[5] | 99-101%[5] |
| Typical Precision (%RSD) | < 5%[5] | < 2%[5] | < 1%[5] |
| Best For | Quantifying volatile impurities and overall purity of EHCA. | Analyzing non-volatile impurities and thermally sensitive derivatives. | Absolute purity determination and structural confirmation without a reference standard of the analyte. |
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification process in a direct Q&A format.
Problem: My product is polymerizing or turning into a solid during distillation.
Question: I am trying to purify my this compound derivative by vacuum distillation, but the material in the distillation pot is thickening and polymerizing. What is causing this and how can I stop it?
Answer: This is the most common and critical issue when purifying cyanoacrylates and their precursors. The underlying cause is the high reactivity of the monomer, which readily undergoes anionic polymerization.[7][8] This process is initiated by even trace amounts of basic or nucleophilic species (like water or residual amine catalysts) and is accelerated by heat.[7][9]
Causality & Solution Workflow:
-
Neutralize the Crude Product: Before distillation, ensure any basic catalysts from the reaction (e.g., piperidine, ammonium acetate) are thoroughly removed or neutralized. A wash with a dilute, weak acid (e.g., 1% HCl or citric acid solution) followed by a brine wash and drying over anhydrous sodium sulfate is critical.
-
Introduce Stabilizers: Polymerization can occur through both anionic and radical pathways, especially at high temperatures.[10] It is essential to add a dual-stabilizer system to the crude product before heating.
-
Anionic Polymerization Inhibitor: A volatile acidic gas like sulfur dioxide (SO₂) is often used.[10][11] Alternatively, a non-volatile acid like P₂O₅ can be added to the distillation pot to scavenge basic initiators.[10]
-
Radical Polymerization Inhibitor: A free-radical scavenger like hydroquinone or its monomethyl ether (MEHQ) should be added.[10]
-
-
Optimize Distillation Conditions:
-
Use High Vacuum: The goal is to lower the boiling point to a temperature where the rate of polymerization is minimal. For EHCA, a vacuum of 1-30 mbar is recommended to achieve a boiling point of 130-140 °C.[4][12] For more sensitive derivatives, aim for an even lower pressure if your equipment allows.
-
Avoid Overheating: Use an oil bath with stable temperature control and stir the distillation pot vigorously to prevent localized hot spots. Do not heat the pot significantly higher than the temperature required for distillation.
-
Caption: Workflow for preventing polymerization during distillation.
Problem: The product is co-distilling with a starting material.
Question: My GC analysis shows that my purified this compound is still contaminated with 2-ethylhexanol, even after distillation. How can I improve the separation?
Answer: This indicates an inefficient fractional distillation. While EHCA (b.p. 150 °C @ 11 mmHg) and 2-ethylhexanol (b.p. 184 °C @ 760 mmHg) have different boiling points, achieving a clean separation under vacuum requires careful technique.
Solutions:
-
Improve Column Efficiency: A simple distillation setup is often insufficient. Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component. A packed column with metal raschig rings is cited for this purpose.[12]
-
Control the Reflux Ratio: Collect the distillate slowly. A slower distillation rate allows for better equilibrium to be established in the fractionating column, leading to a much cleaner separation.
-
Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, smearing the distillation fractions. Use a high-quality vacuum pump and ensure all joints are perfectly sealed. A vacuum manifold with a gauge is essential.
Problem: My purified product is discolored (yellow/brown).
Question: The literature describes this compound as a colorless liquid, but my final product is yellow. What causes this and is it a purity issue?
Answer: A yellow to brown discoloration is typically a sign of thermal decomposition or the presence of highly conjugated impurities. While it may not significantly affect the purity as measured by GC area percent, it can be problematic for applications where color is critical.
Causes and Solutions:
-
Cause - Thermal Stress: Prolonged exposure to high temperatures during distillation, even below the decomposition point, can generate minor colored by-products.
-
Solution: Minimize the distillation time and use the lowest possible temperature by achieving a high vacuum.[12]
-
-
Cause - Impurities from Knoevenagel Reaction: If purifying a derivative from a Knoevenagel condensation, side reactions can form colored, conjugated by-products.[3]
-
Solution 1 - Flash Chromatography: For thermally sensitive or high-value derivatives, flash column chromatography is an excellent alternative to distillation. It avoids heat and can effectively separate based on polarity.[13]
-
Solution 2 - Activated Carbon Treatment: Before the final purification step, you can dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of celite. This can effectively remove many colored impurities. Then, proceed with distillation or chromatography.
-
Section 3: Standard Purification Protocols
Protocol 1: High-Purity this compound via Vacuum Fractional Distillation
This protocol is adapted from established industrial and laboratory procedures for obtaining high-purity (≥98%) EHCA.[1][12]
Methodology:
-
Work-up: After the esterification reaction, cool the mixture. Wash the organic phase sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
Filtration: Filter off the drying agent.
-
Addition of Stabilizers: To the crude, dried EHCA, add a radical inhibitor (e.g., hydroquinone, ~100 ppm).
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are well-greased and sealed for high vacuum.
-
Distillation:
-
Begin stirring and slowly apply vacuum, aiming for a stable pressure between 10-30 mbar.[12]
-
Gently heat the distillation pot using an oil bath.
-
First, any residual solvent and unreacted 2-ethylhexanol will distill off at a lower temperature.
-
Increase the bath temperature. This compound will begin to distill at approximately 130-140 °C under a vacuum of ~1.5-11 mbar.[12][14][15]
-
Collect the fraction that distills at a constant temperature. The resulting EHCA should be a colorless liquid.[12]
-
Protocol 2: Purification of a Cyanoacetate Derivative by Flash Chromatography
This protocol is a general guide for derivatives that are solids or are too thermally sensitive for distillation.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product a retention factor (Rf) of approximately 0.25-0.35.[16] This ensures good separation on the column.
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): This is the most common choice. It separates compounds based on polarity, with more polar compounds eluting later.
-
Cyano-Bonded Silica: This is an excellent alternative. It has moderate polarity and can be used in both normal-phase and reversed-phase modes. It is less sensitive to trace amounts of water in the mobile phase than bare silica.[17][18][19]
-
-
Column Packing: Pack a glass or pre-packed flash column with the chosen stationary phase, equilibrating it with your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution and Fraction Collection: Apply the mobile phase to the column under positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Section 4: Additional Frequently Asked Questions
Q: How should I choose between distillation and chromatography for my specific derivative?
A: The choice depends on the properties of your compound.
-
Use Distillation if: Your compound is a liquid, is thermally stable up to its boiling point under vacuum, and has a significantly different boiling point from its major impurities. Distillation is often more scalable and cost-effective for larger quantities.
-
Use Chromatography if: Your compound is a solid, is thermally sensitive, has a boiling point very close to that of an impurity, or if you need to separate compounds with very similar polarities.
Caption: Decision tree for selecting a purification method.
Q: What are the proper storage conditions for purified this compound?
A: Store EHCA in a tightly sealed container in a cool, dark place, preferably refrigerated (<15°C).[20] As with all cyanoacrylates, exposure to moisture, light, and heat can degrade the product or initiate polymerization over time. The presence of acidic and radical stabilizers is key to long-term shelf life.[9]
Q: What are the key safety precautions when working with these compounds?
A: this compound is harmful if swallowed.[20] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations, especially heating and distillation, should be performed in a well-ventilated fume hood. Avoid inhalation of vapors. In case of skin contact, wash thoroughly with water.[20]
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Acetic acid, cyano-, propyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 9. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
- 10. afinitica.com [afinitica.com]
- 11. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
- 12. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. tdchem.com [tdchem.com]
- 15. This compound CAS#: 13361-34-7 [m.chemicalbook.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. sorbtech.com [sorbtech.com]
- 18. silicycle.com [silicycle.com]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound | 13361-34-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Ethylhexyl Cyanoacetate
Welcome to the technical support center for troubleshooting reactions involving 2-ethylhexyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. By understanding the underlying chemical principles and common pitfalls, you can optimize your reaction conditions for improved yields and product purity.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for its activated methylene group positioned between a nitrile and an ester group. This structural feature makes it an excellent nucleophile after deprotonation, enabling its participation in a variety of carbon-carbon bond-forming reactions.[1] Key applications include the Knoevenagel condensation, Michael addition, and various cyclization reactions, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2]
However, the bulky 2-ethylhexyl group can introduce steric hindrance, which may affect reaction rates and require tailored conditions compared to smaller analogs like ethyl cyanoacetate.[1][3] This guide will address the specific challenges that may arise from the unique properties of this reagent.
Troubleshooting Guide: Low Conversion Rates
This section is structured in a question-and-answer format to directly address common problems encountered during reactions with this compound.
Issue 1: The Knoevenagel condensation with an aldehyde or ketone is sluggish or stalling.
Q: My Knoevenagel condensation is showing low conversion. What are the likely causes and how can I fix it?
A: Low conversion in a Knoevenagel condensation can stem from several factors, often related to catalyst inefficiency, suboptimal reaction conditions, or the inherent reactivity of your substrates.[4]
-
Catalyst Selection and Activity:
-
Causality: The catalyst, typically a weak base, is crucial for deprotonating the this compound to form the reactive carbanion. An inappropriate or deactivated catalyst will result in a slow or stalled reaction.[4]
-
Troubleshooting Steps:
-
Verify Catalyst Choice: While piperidine is a common choice, other bases like ammonium acetate, pyridine, or DBU can be more effective depending on the specific substrates.[4][5] For sterically hindered substrates, a stronger base might be necessary.
-
Check Catalyst Quality: Ensure your catalyst is fresh and has not been deactivated by improper storage.
-
Optimize Catalyst Loading: A catalytic amount (typically 5-10 mol%) is usually sufficient.[4] However, for less reactive substrates, increasing the catalyst loading may improve the reaction rate.
-
-
-
Reaction Temperature:
-
Causality: The reaction may have a significant activation energy barrier, especially with sterically hindered reactants. Insufficient thermal energy will lead to a slow reaction rate.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is proceeding slowly at room temperature, gradually increase the temperature. A common starting point for optimization is 50 °C.[6]
-
Caution: Be mindful that excessive heat can lead to side reactions or decomposition of starting materials or products.[6][7]
-
-
-
Water Removal:
-
Causality: The Knoevenagel condensation produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the conversion.[4]
-
Troubleshooting Steps:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or heptane, to continuously remove water from the reaction mixture.[4][8]
-
Use of Drying Agents: While less common during the reaction itself, ensuring anhydrous conditions at the start by using dry solvents and reagents is critical.
-
-
-
Solvent Effects:
-
Causality: The solvent plays a critical role in solubilizing reactants and influencing the reaction kinetics.[4][9][10]
-
Troubleshooting Steps:
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO can often accelerate these reactions. However, for water removal via azeotropic distillation, non-polar solvents are necessary.[4]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be effective, especially when using microwave irradiation to promote the reaction.[11]
-
-
Issue 2: The Michael addition reaction is not proceeding as expected.
Q: I am attempting a Michael addition with this compound as the donor, but the yield is poor. What should I investigate?
A: Poor yields in Michael additions often point to issues with base selection, the reactivity of the Michael acceptor, or competing side reactions.[12][13]
-
Base Selection and Stoichiometry:
-
Causality: The base must be strong enough to deprotonate the this compound but not so strong that it promotes unwanted side reactions like polymerization of the acceptor.
-
Troubleshooting Steps:
-
Choice of Base: For Michael additions, common bases include sodium ethoxide, potassium carbonate, or DBU. The choice depends on the pKa of the this compound and the stability of the Michael acceptor.
-
Catalytic vs. Stoichiometric Base: While some Michael additions work with a catalytic amount of base, others may require a stoichiometric amount to ensure complete formation of the enolate.[14]
-
-
-
Reactivity of the Michael Acceptor:
-
Causality: The electrophilicity of the β-carbon of the α,β-unsaturated system is critical for the nucleophilic attack of the enolate.[13] Steric hindrance around the β-carbon can also impede the reaction.
-
Troubleshooting Steps:
-
Assess the Acceptor: α,β-unsaturated ketones are generally good Michael acceptors. Esters and nitriles can also be used, though they may be less reactive.[13]
-
Consider Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can activate the Michael acceptor and facilitate the reaction.
-
-
-
Side Reactions:
-
Causality: The enolate of this compound can potentially react with itself or other electrophiles in the reaction mixture. The Michael acceptor can also undergo polymerization.
-
Troubleshooting Steps:
-
Control Temperature: Running the reaction at lower temperatures can often minimize side reactions.
-
Slow Addition: Adding the base or the Michael acceptor slowly to the reaction mixture can help to control the concentration of reactive intermediates and reduce the likelihood of side reactions.
-
-
Issue 3: Hydrolysis of the ester or nitrile group is observed.
Q: I am seeing byproducts that suggest my this compound or product is hydrolyzing. How can I prevent this?
A: Hydrolysis of the ester or nitrile functionality is a common side reaction, particularly under strongly acidic or basic conditions, and at elevated temperatures, especially in the presence of water.[1][3][15]
-
pH Control:
-
Causality: The ester linkage is particularly susceptible to hydrolysis under alkaline conditions (pH > 9).[1] The nitrile group can also hydrolyze under both acidic and basic conditions, especially at high temperatures.[15]
-
Troubleshooting Steps:
-
Milder Bases: If using a strong base, consider switching to a milder one (e.g., an amine-based catalyst instead of an alkoxide).[16]
-
Buffer the Reaction: In some cases, using a buffer system can help to maintain the pH in a range that minimizes hydrolysis.
-
Careful Workup: During the workup, minimize contact time with aqueous acidic or basic solutions.
-
-
-
Water Content:
-
Causality: Water is a necessary reactant for hydrolysis.[15]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Effective Water Removal: As mentioned for the Knoevenagel condensation, actively removing water as it is formed can prevent its participation in hydrolysis.[4]
-
-
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation Optimization
This protocol provides a framework for optimizing the Knoevenagel condensation between an aldehyde/ketone and this compound.
Materials:
-
Aldehyde or ketone (1.0 eq.)
-
This compound (1.0 - 1.2 eq.)
-
Catalyst (e.g., piperidine, ammonium acetate) (0.1 eq.)
-
Solvent (e.g., toluene, heptane)
-
Dean-Stark apparatus, reflux condenser, magnetic stirrer, and heating mantle
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add the aldehyde or ketone, this compound, and solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.[7]
Optimization Parameters:
| Parameter | Range to Investigate | Rationale |
| Catalyst | Piperidine, Ammonium Acetate, DBU, L-Proline | Different catalysts have varying basicity and may be more effective for specific substrates.[16] |
| Solvent | Toluene, Heptane, Ethanol, Solvent-free | The solvent affects reactant solubility and allows for azeotropic water removal.[4] |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also promote side reactions.[6] |
| Stoichiometry | 1.0 to 1.5 eq. of this compound | A slight excess of the cyanoacetate can help drive the reaction to completion. |
Protocol 2: Screening of Catalysts for Knoevenagel Condensation
Setup:
-
In separate, dry reaction vessels, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) to the chosen solvent (5 mL).
-
To each vessel, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a loading of 10 mol%.[4]
-
Stir the mixtures at a predetermined temperature (e.g., 50 °C) and monitor the progress by TLC or GC at regular intervals.
-
Compare the conversion rates for each catalyst to identify the most effective one for your system.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Knoevenagel Condensation Mechanism
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 9. 676a Selection of Solvents for Reactions: a Computer-Aided Methodology with Robust Design Criteria [skoge.folk.ntnu.no]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. askthenerd.com [askthenerd.com]
- 15. benchchem.com [benchchem.com]
- 16. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Technical Support Center: Catalyst Selection for High-Purity 2-Ethylhexyl Cyanoacetate Synthesis
Welcome to our dedicated technical guide for researchers and development professionals. The synthesis of 2-Ethylhexyl Cyanoacetate (2-EHCA), a valuable building block in pharmaceuticals, agrochemicals, and polymer materials, presents a common yet significant challenge: achieving high purity by minimizing the formation of side products.[1] This guide provides in-depth, experience-driven insights into how strategic catalyst selection can resolve common issues encountered during its synthesis. We will move beyond simple protocols to explain the causal mechanisms, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Reaction Landscape
A successful synthesis begins with a clear understanding of not only the desired reaction but also the competing, undesired pathways.
Q1: What are the primary industrial and lab-scale synthesis routes for this compound (2-EHCA)?
There are two principal methods for synthesizing 2-EHCA:
-
Fischer-Speier Esterification: This is the most direct and common route, involving the reaction of cyanoacetic acid with 2-ethylhexanol in the presence of an acid catalyst.[1] The reaction is reversible, making the removal of the water by-product essential to drive the equilibrium towards the product.[2]
-
Transesterification: This method involves reacting a lower alkyl ester, such as methyl or ethyl cyanoacetate, with 2-ethylhexanol.[3] This reaction is also reversible and is typically catalyzed by organometallic compounds (like organotins) or acids.[3][4] The lower-boiling alcohol (e.g., methanol or ethanol) is distilled off to push the reaction to completion.
This guide will focus primarily on the Fischer Esterification route, as it is the most frequently employed method and where catalyst choice has the most profound impact on the side product profile.
Q2: What are the most common side products in 2-EHCA synthesis, and what are their formation mechanisms?
Understanding the origin of impurities is the first step in preventing them. The primary side products are not random; they are the logical outcomes of competing reaction pathways dictated by the reactants, conditions, and, most importantly, the catalyst.
-
Bis(2-ethylhexyl) Ether & 2-Ethyl-1-hexene:
-
Mechanism (Acid-Catalyzed Dehydration): Strong acid catalysts (especially Brønsted acids like H₂SO₄) can protonate the hydroxyl group of 2-ethylhexanol, turning it into a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile to form the symmetric ether (Sₙ2 pathway), or a proton can be eliminated from an adjacent carbon to form the alkene (E1 pathway).[5][6] This is exacerbated by high temperatures.
-
Impact: These are often the most significant impurities by mass, complicating purification and reducing the yield of the desired ester.
-
-
Acetonitrile (CH₃CN):
-
Mechanism (Thermal Decarboxylation): Cyanoacetic acid is thermally labile. At elevated temperatures (approaching 160°C), it can readily lose carbon dioxide (CO₂) to yield acetonitrile.[7]
-
Impact: While volatile, its presence indicates that the reaction temperature is too high for the stability of the starting material. A catalyst that promotes the reaction at a lower temperature is therefore highly desirable.
-
-
High-Molecular-Weight Condensation Products:
-
Mechanism (Michael Addition/Self-Condensation): The methylene (-CH₂-) group in the cyanoacetate product is highly "active" or acidic, flanked by two strong electron-withdrawing groups (nitrile and ester).[8] In the presence of a base, this proton can be removed to form a carbanion. This nucleophile can then attack another molecule (e.g., an α,β-unsaturated impurity) in a Michael Addition, leading to dimers or oligomers.[9][10]
-
Impact: These non-volatile impurities are difficult to remove by distillation and significantly reduce product purity. This underscores why basic catalysts are generally unsuitable for this synthesis.
-
Section 2: Troubleshooting Guide: Linking Problems to Catalyst Choice
This section is designed to help you diagnose issues in your synthesis and take corrective action through informed catalyst selection.
Problem 1: Low Conversion & Significant Unreacted Starting Materials
-
Symptoms: Your final reaction mixture, analyzed by GC or NMR, shows a high percentage of remaining cyanoacetic acid and/or 2-ethylhexanol.
-
Primary Cause: The catalytic activity is insufficient to overcome the activation energy at the given temperature, or the equilibrium is unfavorable due to the presence of water.
-
Catalyst-Centric Solutions:
-
Increase Catalyst Loading: For catalysts like p-Toluenesulfonic acid (p-TsOH), increasing the loading from 1 mol% to 2-3 mol% can enhance the reaction rate. However, be cautious, as higher loadings can also increase the rate of side reactions.
-
Switch to a Stronger Homogeneous Catalyst: If using a milder catalyst, switching to methanesulfonic acid or a controlled amount of sulfuric acid can increase conversion. This is a trade-off, as it may increase ether/alkene formation.
-
Consider a Heterogeneous Catalyst: Solid acid catalysts like sulfonated polystyrene resins (e.g., Amberlyst™ 15) provide a high concentration of acidic sites and are easily removed by filtration.[5][6] Their high surface area can lead to excellent reaction rates without the corrosivity of H₂SO₄.[11]
-
Problem 2: Product is Contaminated with Bis(2-ethylhexyl) Ether and/or 2-Ethyl-1-hexene
-
Symptoms: GC-MS analysis confirms the presence of impurities with m/z corresponding to the ether (C₁₆H₃₄O) or alkene (C₈H₁₆).
-
Primary Cause: The chosen acid catalyst is too aggressive and/or the reaction temperature is too high, favoring the dehydration of 2-ethylhexanol over esterification.
-
Catalyst-Centric Solutions:
-
Avoid Sulfuric Acid: H₂SO₄ is a powerful dehydrating agent. For this synthesis, it is often too harsh.
-
Select a Milder, Bulky Acid: p-TsOH is generally a better choice than H₂SO₄ because the bulky tosylate anion is less coordinating and slightly less prone to promoting dehydration.
-
Employ a Solid Acid Catalyst: This is often the best solution. Ion-exchange resins (Amberlyst™) or heteropoly acids (e.g., Silicotungstic acid) are highly effective for esterification but are less likely to cause intermolecular dehydration of the alcohol.[6][12] They allow for high yields with minimal ether/alkene formation.
-
Problem 3: Evidence of High-Molecular-Weight Byproducts or Product Darkening
-
Symptoms: Distillation leaves a significant, dark, viscous residue, or the crude product appears discolored. Purity by GC is lower than expected, with broad, late-eluting peaks.
-
Primary Cause: This often points to thermal degradation or unwanted condensation/polymerization reactions.
-
Catalyst-Centric Solutions:
-
Ensure Strictly Acidic Conditions: Verify that all reactants and the reaction vessel are free from basic residues (e.g., from a previous reaction or cleaning procedure). Basic conditions will deprotonate the active methylene group and initiate condensation side reactions.
-
Choose a Catalyst for Lower Temperatures: The ideal catalyst allows the reaction to proceed efficiently at a temperature well below the decarboxylation point of cyanoacetic acid (<120°C is preferable). Many solid acid catalysts and organometallic transesterification catalysts operate effectively in this range.
-
For Transesterification, Use a Selective Catalyst: If performing transesterification, organotin catalysts like Dibutyltin oxide are highly selective for the ester exchange and do not promote the side reactions associated with strong acids or bases.[4]
-
Section 3: Catalyst Selection Protocol & Performance Comparison
To move from theory to practice, we provide a standardized screening protocol and a comparative data summary to guide your catalyst selection.
Experimental Protocol: Lab-Scale Screening of Acid Catalysts for 2-EHCA Synthesis
Objective: To compare the performance of different acid catalysts in the synthesis of 2-EHCA under identical conditions.
Apparatus:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and heating mantle with temperature controller
-
Dean-Stark apparatus and condenser
-
Thermometer
-
Nitrogen inlet
Procedure:
-
Setup: Assemble the glassware. Ensure all parts are thoroughly dried. Place a stir bar in the flask. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Charging Reactants: To the flask, add cyanoacetic acid (0.5 mol), 2-ethylhexanol (0.6 mol, 1.2 equivalents), and a water-entraining solvent such as toluene or heptane (100 mL).[13]
-
Adding Catalyst: Add the selected acid catalyst (2.0 mol% relative to cyanoacetic acid).
-
Reaction: Begin stirring and heat the mixture to reflux. The reflux temperature will depend on the solvent used (Toluene: ~110°C).
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected (typically 3-6 hours). A small sample can be withdrawn periodically for GC analysis to track conversion.
-
Workup (Homogeneous Catalysts): Cool the reaction to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Workup (Heterogeneous Catalysts): Cool the reaction mixture and simply filter to remove the solid catalyst. The catalyst can be washed with fresh solvent and dried for potential reuse.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product yield and purity using Gas Chromatography (GC) and/or NMR spectroscopy.
Data Presentation: Comparative Analysis of Common Catalysts
The table below summarizes the expected performance of various catalysts based on literature and field experience. Purity figures are indicative and highly dependent on precise reaction conditions.
| Catalyst | Type | Typical Temp. (°C) | Avg. Time (h) | Expected Yield (%) | Expected Purity (%) | Key Advantages & Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 110-130 | 3-5 | 85-92 | < 90 | (+): Inexpensive, high activity. (-): Corrosive, high ether/alkene formation, difficult removal. |
| p-Toluene-sulfonic Acid (p-TsOH) | Homogeneous | 110-120 | 4-6 | 90-95 | 92-96 | (+): Solid, easier to handle than H₂SO₄, less dehydration. (-): Requires neutralization, not reusable.[1][12] |
| Amberlyst™ 15 | Heterogeneous | 100-120 | 5-8 | > 95 | > 98 | (+): Easily removed (filtration), reusable, low side products. (-): Slower reaction rate, higher initial cost.[6] |
| Silicotungstic Acid | Heterogeneous | 100-115 | 4-6 | > 95 | > 97 | (+): High activity, low corrosivity, reusable. (-): Higher cost, potential for leaching.[12][14] |
| Dibutyltin Oxide (Transesterification) | Homogeneous | 120-160 | 6-10 | > 93 | > 99 | (+): Extremely high selectivity, no acidic side reactions. (-): For transesterification only, tin residue concerns.[4] |
Section 4: Visualizing Reaction Pathways and Selection Logic
Diagram 1: Competing Reaction Pathways in 2-EHCA Synthesis
Caption: Main esterification pathway versus common acid- and heat-induced side reactions.
Diagram 2: Troubleshooting & Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a catalyst based on observed issues.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a basic catalyst like sodium methoxide for this synthesis? It is strongly discouraged. While bases can catalyze transesterification, they will readily deprotonate the active methylene group of the cyanoacetate starting material and product. This leads to undesirable and difficult-to-control side reactions like Knoevenagel condensation and Michael addition, resulting in dimers, oligomers, and a low-purity product.[8]
-
FAQ 2: Why is continuous water removal with a Dean-Stark trap so critical? Fischer esterification is a reversible equilibrium reaction.[2] Water is a product. According to Le Châtelier's principle, removing a product as it is formed will shift the equilibrium to the right, favoring the formation of more product (the ester). Without efficient water removal, the reaction will stall at a low conversion rate as the reverse reaction (hydrolysis) begins to compete.
-
FAQ 3: How does the choice of a heterogeneous (solid) catalyst affect downstream purification? It simplifies it immensely. With a homogeneous catalyst like p-TsOH, the acidic catalyst remains in the product mixture and must be neutralized and removed via aqueous washes. These washes can lead to emulsions and product loss. A solid catalyst like Amberlyst™ is simply filtered out, leaving a neutral crude product that can often proceed directly to solvent removal and distillation, saving time, materials, and improving overall yield.[6]
-
FAQ 4: Are there enzyme-based catalytic options for this synthesis? Yes, this is an emerging area aligned with green chemistry principles. Immobilized lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification of cyanoacetic acid under very mild, neutral conditions.[1][5] This approach completely avoids acid-catalyzed side products like ethers and alkenes. However, challenges include higher catalyst cost, longer reaction times, and potential enzyme deactivation, which are active areas of research.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5698730A - Method for preparing cyanoacetic acid higher ester - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 2-Ethylhexyl Cyanoacetate
Welcome to the technical support center for scientists and researchers working with 2-Ethylhexyl cyanoacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively remove unreacted this compound from your product mixtures. The following content is structured to address common challenges encountered in a laboratory setting, providing not just protocols, but the scientific reasoning behind them to empower your experimental design.
Understanding the Challenge: The Properties of this compound
Before diving into purification strategies, it's crucial to understand the physicochemical properties of this compound that influence its separation from your desired product.
| Property | Value | Significance for Purification |
| Molecular Weight | 197.27 g/mol [1][2][3] | Moderate molecular weight. |
| Boiling Point | 150 °C at 11 mm Hg[1][4][5][6][7] | High boiling point makes it non-volatile under standard conditions, suggesting vacuum distillation for removal. |
| Density | ~0.975 g/mL at 25 °C[1][4][6] | Slightly less dense than water. |
| Solubility | Insoluble in water[8]; Soluble in many organic solvents[9]. | Key for designing effective liquid-liquid extractions. |
| Appearance | Colorless to light yellow liquid[2]. | Physical appearance can be a preliminary indicator but is not a reliable measure of purity. |
| Reactivity | Contains an active methylene group, an ester, and a nitrile[9][10]. | Susceptible to hydrolysis under strong acidic or basic conditions[9]. Can undergo transesterification[11][12]. |
This combination of a high boiling point and good solubility in organic solvents means that simple evaporation is not a viable method for its removal. The choice of purification strategy will heavily depend on the properties of your synthesized product.
Troubleshooting and FAQs
Here we address specific issues you might encounter during the purification of your product from unreacted this compound.
Scenario 1: Your product is a solid and thermally stable.
Question: I've performed a Knoevenagel condensation between this compound and an aldehyde, and my product is a solid. How can I best remove the unreacted starting material?
Answer: This is an ideal scenario for purification by crystallization. The significant difference in the physical state between your solid product and the liquid starting material can be exploited for a straightforward separation.
Recommended Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while this compound remains soluble.
-
Start with solvents like isopropanol, ethanol, or mixtures of heptane and ethyl acetate.
-
-
Dissolution: Dissolve your crude product mixture in a minimal amount of the chosen hot solvent.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to maximize the precipitation of your solid product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering unreacted this compound.
-
Validation: Dry the crystals and check the purity by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the spot/peak corresponding to this compound will confirm its removal.
Causality: This method works because the ordered crystal lattice of your solid product excludes the disordered liquid molecules of this compound, leaving it behind in the solvent (mother liquor).
Scenario 2: Your product is a high-boiling liquid, similar to this compound.
Question: My product is an oil with a high boiling point, making it difficult to separate from unreacted this compound by standard distillation. What should I do?
Answer: When you have two high-boiling liquids, fractional vacuum distillation or column chromatography are the most effective separation techniques.
Recommended Protocol 1: Fractional Vacuum Distillation
This method is viable if there is a sufficient difference (ideally >20 °C) between the boiling points of your product and this compound under vacuum.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump and a Vigreux or packed column.
-
Distillation: Under reduced pressure, carefully heat the mixture. Collect fractions based on the boiling point ranges. The fraction corresponding to the boiling point of this compound (150 °C at 11 mm Hg) should be collected first if your product has a higher boiling point[1][4][5][6][7].
-
Validation: Analyze each fraction by TLC or Gas Chromatography (GC) to determine its composition. Combine the pure fractions of your product.
Causality: Fractional distillation relies on the principles of Raoult's Law, where repeated vaporization-condensation cycles along the fractionating column enrich the vapor phase with the more volatile component (the one with the lower boiling point).
Recommended Protocol 2: Column Chromatography
This is the most versatile method for separating compounds with similar physical properties.
-
Stationary Phase: Use silica gel for most applications.
-
Mobile Phase Selection: The goal is to find a solvent system that provides good separation between your product and this compound on a TLC plate. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Column Packing: Properly pack a chromatography column with the chosen stationary phase.
-
Elution: Load your crude product onto the column and elute with the selected mobile phase. Collect fractions and monitor them by TLC.
-
Validation: Combine the fractions containing your pure product and remove the solvent under reduced pressure. Confirm purity using HPLC or NMR.
Causality: Column chromatography separates compounds based on their differential partitioning between the stationary phase and the mobile phase. By adjusting the polarity of the mobile phase, you can control the elution speed of each compound.
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
FAQ: Can I use a simple aqueous wash to remove this compound?
Answer: Generally, a simple aqueous wash is ineffective for removing this compound because it is insoluble in water[8]. However, an aqueous workup can be useful for removing water-soluble impurities, catalysts, or byproducts from your reaction mixture before proceeding with other purification methods[13][14][15].
If your product is also insoluble in water, you can perform an extractive workup. After the reaction, dilute the mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with water or brine. This will not remove the unreacted this compound but will prepare your organic phase for subsequent purification steps like chromatography or distillation[16].
FAQ: What if my product is sensitive to heat or silica gel?
Answer: If your product is thermally labile, vacuum distillation should be avoided. Similarly, if your product is sensitive to the acidic nature of silica gel, you can use a neutral stationary phase like alumina for column chromatography, or you can use silica gel that has been treated with a base like triethylamine.
FAQ: Are there any chemical methods to remove this compound?
Answer: Yes, if your desired product is chemically inert to certain conditions, you can selectively react the unreacted this compound.
-
Hydrolysis: Under basic conditions (e.g., using aqueous sodium hydroxide), the ester group of this compound can be hydrolyzed to form the sodium salt of cyanoacetic acid and 2-ethylhexanol[9]. The resulting carboxylate salt is water-soluble and can be easily removed with an aqueous wash. Caution: This method is only suitable if your product does not have a base-sensitive functional group.
-
Transesterification: If you have a large excess of a low-boiling alcohol (like methanol or ethanol) and an acid or base catalyst, you could potentially transesterify the this compound to the corresponding methyl or ethyl ester[12]. These lower-boiling esters would be easier to remove by evaporation. This is a less common and more complex approach for purification.
References
- 1. This compound CAS#: 13361-34-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13361-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. tdchem.com [tdchem.com]
- 6. This compound | CAS#:13361-34-7 | Chemsrc [chemsrc.com]
- 7. Cas 13361-34-7,this compound | lookchem [lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | High-Purity Reagent | RUO [benchchem.com]
- 10. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
Strategies to reduce reaction time in 2-Ethylhexyl cyanoacetate synthesis
Welcome to the technical support center for the synthesis of 2-Ethylhexyl Cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction dynamics, enabling you to optimize your synthesis for reduced reaction times and improved yields.
Introduction to the Synthesis
The industrial production of this compound is primarily achieved through the Fischer esterification of cyanoacetic acid with 2-ethylhexanol.[1] This is an acid-catalyzed condensation reaction that is reversible in nature. The core challenge in accelerating this synthesis lies in effectively managing the reaction equilibrium.
The overall reaction is as follows:
NCCH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ NCCH₂COOCH₂(C₂H₅)CH(CH₂)₃CH₃ + H₂O
Understanding and controlling the factors that influence this equilibrium are paramount to reducing reaction time. This guide will delve into these factors, providing both theoretical explanations and practical, field-tested solutions to common issues.
Core Principles for Reaction Time Reduction
The velocity of your this compound synthesis is fundamentally governed by Le Chatelier's principle. To drive the reaction towards the product and thus reduce the time required to reach high conversion, two primary strategies are employed:
-
Increasing Reactant Concentration: Utilizing an excess of one reactant (typically the less expensive 2-ethylhexanol) shifts the equilibrium to favor the formation of the ester.[1]
-
Removing a Product as it Forms: The continuous removal of water, a product of the condensation, is the most critical factor in driving the reaction to completion in a timely manner.[1][2]
The following sections will break down how to apply these principles in your experimental setup and troubleshoot common problems that impede reaction speed.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a slow or stalled reaction?
A1: The most common culprit for a sluggish reaction is inefficient water removal.[2][3] The Fischer esterification is a reversible process, and any water present in the reaction mixture will drive the equilibrium back towards the starting materials (hydrolysis of the ester).[4] It is crucial to have an efficient and properly functioning water removal system, such as a Dean-Stark apparatus.[5][6]
Q2: My reaction mixture is turning dark brown or black. What's happening?
A2: A dark discoloration often indicates the thermal decomposition of cyanoacetic acid.[7] This starting material is susceptible to decarboxylation at elevated temperatures, which can lead to the formation of acetonitrile and carbon dioxide, as well as other polymeric by-products.[8][9] This issue is a strong indicator that your reaction temperature is too high. It is essential to maintain the temperature within the recommended range to avoid this side reaction.[10]
Q3: Can I use a different catalyst besides p-toluenesulfonic acid?
A3: Yes, other acid catalysts can be used, such as sulfuric acid or methanesulfonic acid.[1] However, p-toluenesulfonic acid (p-TSA) is often preferred in industrial settings because it is less corrosive and generally easier to handle.[11][12] For greener alternatives, solid acid catalysts (e.g., Amberlyst-15) or enzymatic catalysts (e.g., immobilized lipases) can be employed, though they may require different reaction conditions and longer reaction times.[13][14]
Q4: How can I confirm my reaction has gone to completion?
A4: There are two primary methods. First, if using a Dean-Stark apparatus, you can monitor the volume of water collected. Once the theoretical amount of water has been collected, the reaction is likely complete.[15] Second, Thin-Layer Chromatography (TLC) is an effective way to monitor the disappearance of the limiting reactant (typically cyanoacetic acid).[10]
Troubleshooting Guides
Issue 1: Reaction Time is Excessively Long
This is the most frequent issue encountered. The following troubleshooting workflow will help you diagnose and resolve the problem.
In-depth Causality and Solutions:
-
Inefficient Water Removal:
-
Cause: The azeotrope of your solvent and water is not forming or not distilling over effectively. This could be due to an incorrect solvent, improper heating, or a poorly set-up Dean-Stark apparatus.[16][17]
-
Solution: Ensure you are using a solvent that forms a lower-boiling azeotrope with water, such as toluene or heptane.[11] The reaction must be heated to a vigorous reflux to ensure the azeotrope distills into the trap.[17] Refer to the "Troubleshooting the Dean-Stark Apparatus" section for detailed setup guidance.
-
-
Sub-optimal Temperature:
-
Cause: The reaction rate is highly temperature-dependent. If the temperature is too low, the reaction will be kinetically slow.[1]
-
Solution: A patent for a similar process suggests an optimal temperature range of 90°C to 120°C, with 100°C to 120°C being even more preferable.[12] Use a thermocouple to monitor the internal reaction temperature, not just the heating mantle setting.
-
-
Insufficient Catalyst:
-
Cause: The acid catalyst protonates the carbonyl oxygen of the cyanoacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Too little catalyst results in a slow reaction rate.[1]
-
Solution: A recommended catalyst loading for p-TSA is between 0.2 and 0.3 mol% relative to the cyanoacetic acid. A specific molar ratio from a patented process is approximately 1 part cyanoacetic acid to 1.5 parts 2-ethylhexanol to 0.0028 parts p-TSA.[11]
-
Issue 2: Low Product Yield
Low yield is often linked to side reactions or an incomplete reaction.
Common Causes and Mitigation Strategies:
| Possible Cause | Scientific Explanation | Recommended Solution |
| Thermal Decomposition | Cyanoacetic acid can decarboxylate to acetonitrile and CO₂ at temperatures above 160°C. This side reaction consumes your starting material.[8] | Maintain a strict internal reaction temperature between 90°C and 120°C.[12] Use a well-controlled heating system (e.g., oil bath) to avoid hotspots. |
| Incomplete Reaction | The reaction has reached equilibrium but has not been driven to completion. This is usually due to the presence of water. | Ensure continuous and efficient water removal using a Dean-Stark apparatus until the theoretical amount of water is collected.[5] Consider increasing the excess of 2-ethylhexanol.[2] |
| Nitrile Hydrolysis | Although less common under these conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide in the presence of water and acid, especially at high temperatures for extended periods.[8] | Minimize reaction time once the reaction is complete (as monitored by TLC). Ensure rapid and efficient water removal. |
| Work-up Losses | The product can be lost during the purification steps, especially if emulsions form during aqueous washes.[18] | During the workup, if an emulsion forms after the sodium bicarbonate wash, add a small amount of brine to help break it. Ensure all aqueous layers are thoroughly extracted with an organic solvent. |
Experimental Protocols
Protocol 1: Standard Synthesis with Dean-Stark Apparatus
This protocol is a standard lab-scale procedure for the synthesis of this compound.
Materials:
-
Cyanoacetic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene (or other suitable azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[19]
-
Charging the Flask: To the flask, add cyanoacetic acid (1.0 eq), 2-ethylhexanol (1.5-2.0 eq), p-TSA (0.003 eq), and toluene (enough to suspend the reactants).
-
Reaction: Heat the mixture to a steady reflux. Water will begin to co-distill with toluene and collect in the arm of the Dean-Stark trap.[6]
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap. This can take several hours. You can also monitor the reaction's progress by TLC.[5]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the p-TSA), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to remove unreacted 2-ethylhexanol and other impurities.[11]
Protocol 2: Troubleshooting the Dean-Stark Apparatus
Issue: No water is collecting in the trap.
-
Check 1: Is the reaction at a full, rolling reflux? The azeotrope will not distill if the temperature is too low. Increase the heating.
-
Check 2: Is the condenser functioning correctly? Ensure cold water is flowing through the condenser. If the condenser is too efficient, the vapor may not reach the trap. This is uncommon with toluene but can happen.
-
Check 3: Is there a leak in the system? Check all joints to ensure they are properly sealed.
Issue: An emulsion is forming in the trap.
-
Cause: This can happen if the reaction mixture contains impurities that act as surfactants.
-
Solution: Allow the trap to cool slightly to see if the layers separate. If not, you may need to drain the trap, separate the layers in a separatory funnel, and return the organic layer to the reaction.
Issue: More than the theoretical amount of water is collected.
-
Cause: Your starting materials or solvent were not anhydrous.[16]
-
Solution: Dry your 2-ethylhexanol and toluene over molecular sieves before use.
Advanced Strategies for Reaction Time Reduction
For processes where reaction time is a critical parameter, more advanced techniques can be considered.
-
Enzymatic Synthesis: Using an immobilized lipase like Novozym® 435 can produce high-purity this compound under mild conditions (e.g., 70-80°C).[20] This avoids the high temperatures that can cause decomposition of cyanoacetic acid. However, reaction times are typically longer than with acid catalysis.[21][22]
-
Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 can be used as heterogeneous catalysts.[13] The primary advantage is the ease of separation from the reaction mixture by simple filtration, which can streamline the work-up process.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 12. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 16. reddit.com [reddit.com]
- 17. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 18. cerritos.edu [cerritos.edu]
- 19. Rookie Mistakes [chem.rochester.edu]
- 20. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Ethylhexyl Cyanoacetate
Introduction: The Analytical Imperative for a Versatile Synthesis Building Block
2-Ethylhexyl cyanoacetate (EHCA), a key ester and versatile building block in organic synthesis, is prized for its activated methylene group flanked by electron-withdrawing cyano and carbonyl functionalities.[1] This structure makes it a critical precursor in Knoevenagel condensation reactions, facilitating the synthesis of a,β-unsaturated nitriles and cyanoacrylates. These derivatives are vital intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Given its role as a foundational intermediate, rigorous analytical characterization of EHCA is not merely a procedural step but a cornerstone of quality control and successful downstream synthesis.[3] Ensuring high purity (typically ≥98-99%) and identifying potential impurities—such as unreacted starting materials or side-products—is paramount for reaction efficiency, yield, and the safety profile of the final product.[2]
This guide provides an in-depth comparison of the principal analytical methods for the comprehensive characterization of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, comparing chromatographic and spectroscopic techniques to equip researchers, quality control analysts, and drug development professionals with the expertise to select the most fitting method for their objectives.
I. Chromatographic Methods: A Comparative Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating EHCA from impurities, allowing for precise quantification and purity assessment. The choice between Gas and Liquid Chromatography hinges primarily on the volatility and thermal stability of the analyte and potential impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable.[4] Separation in the gas phase is governed by the compound's boiling point and its interaction with the stationary phase of the GC column. This makes it exceptionally well-suited for EHCA and common volatile impurities like the starting material, 2-ethylhexanol. Coupling the gas chromatograph to a mass spectrometer provides definitive identification by furnishing a mass-to-charge ratio and a characteristic fragmentation pattern, which serves as a molecular fingerprint.[4]
Experimental Protocol: GC-MS Analysis of EHCA
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1 mg/mL EHCA reference standard in a suitable solvent like ethyl acetate or hexane.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Prepare the test sample by dissolving a known quantity in the same solvent to a concentration within the calibration range (e.g., 50 µg/mL).
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column such as a DB-35ms (30 m x 0.25 mm, 0.25 µm) is a robust choice for this analyte.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1 to avoid column overloading.[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
Rationale: The initial hold allows for sharp peak focus, while the ramp effectively separates compounds based on boiling point.
-
-
-
Mass Spectrometer Conditions:
-
Data Analysis:
-
Identify the EHCA peak based on its retention time, confirmed by matching its mass spectrum against a reference library (e.g., NIST).[8]
-
Quantify purity by integrating the peak area and comparing it against the calibration curve.
-
Identify impurity peaks by their unique retention times and mass spectra.
-
Data Presentation: Expected GC-MS Results for EHCA
| Parameter | Expected Result | Causality/Interpretation |
| Retention Time | Analyte-specific (e.g., ~10-12 min) | Governed by boiling point and column interaction. Used for initial identification. |
| Molecular Ion (M+) | m/z 197 | Confirms the molecular weight of this compound. |
| Key Fragments | m/z 112, 85, 57, 41 | Characteristic fragments from the ethylhexyl chain and cyanoacetate moiety provide structural confirmation. |
| Purity Assay | >98.0% (by area %) | Determined by comparing the area of the EHCA peak to the total area of all peaks in the chromatogram. |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for purity analysis of this compound via GC-MS.
B. High-Performance Liquid Chromatography (HPLC): Superior for Non-Volatile or Thermally Labile Compounds
Expertise & Causality: HPLC separates compounds in the liquid phase based on their polarity and interaction with the column's stationary phase. For EHCA, a reverse-phase (RP-HPLC) method is highly effective, where a non-polar stationary phase is used with a polar mobile phase.[10] This technique is advantageous for analyzing potential non-volatile impurities or if the compound exhibits thermal instability. Furthermore, HPLC is readily scalable for preparative applications to isolate impurities for further characterization.[11]
Experimental Protocol: RP-HPLC Analysis of EHCA
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of EHCA reference standard in the mobile phase.
-
Create calibration standards by diluting the stock solution.
-
Prepare the test sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter to protect the column.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV or PDA detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[10][11] This reverse-phase column provides good retention and peak shape for EHCA.
-
Mobile Phase: Isocratic elution with Acetonitrile (MeCN) and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.[10]
-
Rationale: Acetonitrile acts as the strong organic solvent to elute the relatively non-polar EHCA. Phosphoric acid is added to protonate any free silanols on the column packing, improving peak symmetry. For LC-MS compatibility, phosphoric acid should be replaced with 0.1% formic acid.[12]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the EHCA peak by its characteristic retention time, matching it with the reference standard.
-
Quantify purity using the peak area from the chromatogram against the established calibration curve.
-
Workflow Visualization: HPLC Analysis
Caption: Workflow for purity analysis of this compound via HPLC.
II. Spectroscopic Methods: Unambiguous Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy provides definitive structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Expertise & Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[1] It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field.[13] The resulting spectrum provides information on the chemical environment, connectivity, and number of each type of atom, allowing for a complete structural map of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the EHCA sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Assign peaks based on their chemical shift (δ), multiplicity (splitting pattern), and integration values.
Data Presentation: Predicted NMR Assignments for this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (ethyl group) | ~0.9 | Triplet | ~11 |
| -CH₃ (butyl group) | ~0.9 | Triplet | ~14 |
| -CH₂- (alkyl chain) | ~1.2-1.6 | Multiplet | ~23, 24, 29, 30, 38 |
| α-CH₂ (to cyano) | ~3.5 | Singlet | ~25 |
| -OCH₂- (ester) | ~4.2 | Doublet | ~68 |
| -CH- (chiral center) | ~1.7 | Multiplet | ~39 |
| -C≡N (nitrile) | N/A | N/A | ~115 |
| -C=O (ester) | N/A | N/A | ~163 |
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary slightly.[14][15]
Logical Relationship: NMR Signal to Molecular Structure
Caption: Correlation of the EHCA molecular structure to its expected ¹H NMR signals.
B. Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[16] For EHCA, this provides a quick and reliable way to confirm the presence of the critical nitrile (C≡N) and ester (C=O) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place one drop of the liquid EHCA sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Key FTIR Absorption Bands for EHCA
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2960-2860 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~2250 | C≡N stretch | Nitrile |
| ~1745 | C=O stretch | Ester |
| ~1250 | C-O stretch | Ester |
Source: Characteristic IR absorption frequencies are well-established. Specific data for EHCA can be found in spectral databases.[8]
Logical Relationship: Functional Groups to IR Spectrum
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Ethylhexyl Cyanoacetate_Tiande Chemical [tdchem.com]
- 4. brjac.com.br [brjac.com.br]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 13361-34-7 [m.chemicalbook.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Separation of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 14. This compound (13361-34-7) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethylhexyl Cyanoacetate
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular framework of compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Ethylhexyl cyanoacetate, a versatile intermediate in organic synthesis. Through a comparative lens, we will explore its spectral features against structurally related esters, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our discussion is grounded in the principles of scientific integrity, drawing upon established methodologies and authoritative sources to ensure accuracy and reliability.
Introduction: The Significance of this compound and NMR Analysis
This compound (EHCA) is a key building block in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a cyano group, an ester moiety, and a branched alkyl chain, gives rise to a characteristic NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure.
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For organic molecules, ¹H and ¹³C NMR are the most common techniques. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, while less sensitive, reveals the carbon skeleton of the molecule.[2]
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of each signal. We will then compare these spectra with those of related esters to highlight the influence of different structural motifs on the NMR chemical shifts and coupling patterns.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), provides a wealth of structural information. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).
Below is a detailed analysis of the expected ¹H NMR spectrum of this compound:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |
| H-a | ~4.13 | Doublet of Doublets (dd) | 2H | Protons of the -O-CH₂ - group adjacent to the chiral center. Deshielded by the ester oxygen. |
| H-b | ~3.49 | Singlet (s) | 2H | Protons of the -CH₂ -CN group. Deshielded by the adjacent cyano and ester groups. |
| H-c | ~1.63 | Multiplet (m) | 1H | Proton of the -CH - group (chiral center). |
| H-d, e, f | ~1.38 - 1.25 | Multiplet (m) | 8H | Protons of the four methylene (-CH₂ -) groups in the ethylhexyl chain. |
| H-g, h | ~0.90 | Triplet (t) | 6H | Protons of the two terminal methyl (-CH₃ ) groups. |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Key Observations and Causality:
-
The Methylene Protons Adjacent to the Ester Oxygen (H-a): These protons experience the strongest deshielding effect from the electronegative oxygen atom of the ester group, resulting in their downfield chemical shift of around 4.13 ppm.[3] The coupling to the adjacent chiral proton (H-c) and the non-equivalence of these two protons can lead to a complex multiplet, often a doublet of doublets.
-
The Methylene Protons Adjacent to the Cyano Group (H-b): The protons on the carbon between the carbonyl and the cyano group are also significantly deshielded, appearing as a singlet around 3.49 ppm. The singlet nature arises from the absence of adjacent protons to couple with.
-
The Alkyl Chain Protons (H-c, d, e, f, g, h): The protons of the 2-ethylhexyl group show a predictable pattern. The methine proton (H-c) at the branch point is observed as a multiplet. The overlapping signals of the methylene groups (H-d, e, f) form a complex multiplet in the upfield region (1.25-1.38 ppm). The two terminal methyl groups (H-g, h) are the most shielded and appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene protons.
Diagram of this compound Structure with Proton Labeling
Caption: Molecular structure of this compound with key protons labeled.
The ¹³C NMR Spectrum: A Look at the Carbon Skeleton
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments.
| Assignment | Chemical Shift (δ, ppm) | Description |
| C=O | ~163 | Carbonyl carbon of the ester. |
| C≡N | ~115 | Nitrile carbon. |
| -O-CH₂- | ~68 | Carbon adjacent to the ester oxygen. |
| -CH₂-CN | ~25 | Carbon adjacent to the cyano group. |
| Alkyl Carbons | ~38, 30, 29, 24, 23, 14, 11 | Carbons of the 2-ethylhexyl group. |
Note: The provided chemical shifts are approximate and can vary based on experimental conditions.
Key Interpretive Points:
-
Downfield Carbonyl and Nitrile Signals: The carbonyl carbon of the ester is the most deshielded carbon, appearing at a high chemical shift. The nitrile carbon also appears in a characteristic downfield region.
-
Carbon Adjacent to Oxygen: The carbon of the methylene group directly attached to the ester oxygen is significantly deshielded and appears at a lower field compared to the other alkyl carbons.
-
Upfield Alkyl Carbons: The carbons of the 2-ethylhexyl chain appear in the upfield region of the spectrum, with their specific chemical shifts determined by their position relative to the ester group and the branching point.
Comparative Spectral Analysis: this compound vs. Alternatives
To better understand the spectral features of this compound, it is instructive to compare its NMR data with those of structurally related molecules.
Comparison with Simpler Alkyl Cyanoacetates: Methyl and Ethyl Cyanoacetate
-
Methyl Cyanoacetate: The ¹H NMR spectrum is simpler, showing a singlet for the methyl protons (-OCH₃) around 3.7 ppm and a singlet for the methylene protons (-CH₂CN) around 3.5 ppm. The ¹³C NMR spectrum will show signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the nitrile carbon.
-
Ethyl Cyanoacetate: The ¹H NMR spectrum exhibits a triplet for the terminal methyl group (-CH₂CH₃ ), a quartet for the methylene group adjacent to the oxygen (-OCH₂ CH₃), and a singlet for the methylene group adjacent to the cyano group (-CH₂ CN). This comparison highlights how the splitting patterns in the ester alkyl chain provide clear structural information.
Comparison with other 2-Ethylhexyl Esters: 2-Ethylhexyl Acetate and 2-Ethylhexyl Acrylate
-
2-Ethylhexyl Acetate: The key difference in the ¹H NMR spectrum is the replacement of the cyanoacetyl methylene singlet with a singlet for the acetyl methyl group (-COCH₃) around 2.0 ppm. The signals for the 2-ethylhexyl group will be very similar to those in this compound. In the ¹³C NMR, the nitrile and adjacent methylene carbons will be absent, and a signal for the acetyl methyl carbon will appear.
-
2-Ethylhexyl Acrylate: The ¹H NMR spectrum will show characteristic signals for the vinyl protons (-CH=CH₂) in the region of 5.8-6.4 ppm, replacing the signal for the methylene group adjacent to the cyano group. The ¹³C NMR spectrum will show signals for the two sp² hybridized carbons of the double bond.
This comparative approach demonstrates how subtle changes in molecular structure lead to distinct and predictable changes in the NMR spectra, reinforcing the power of this technique for structural verification.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.[4]
Step-by-Step Methodology for NMR Sample Preparation of Liquid Esters
-
Sample Purity: Ensure the liquid ester sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. If necessary, purify the sample using an appropriate technique such as distillation.
-
Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.[5]
-
Sample Concentration:
-
Sample Dissolution:
-
Accurately weigh the desired amount of the liquid ester into a clean, dry vial.
-
Add the appropriate volume of the deuterated solvent to the vial.
-
Gently vortex or swirl the vial to ensure complete dissolution and a homogenous solution.
-
-
Filtration:
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer (δ = 0.00 ppm).
-
Labeling and Handling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the NMR tube clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any fingerprints or dust before inserting it into the spectrometer.
-
Diagram of NMR Sample Preparation Workflow
References
- 1. 2-Ethylhexyl Cyanoacetate_Tiande Chemical [tdchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. mdpi.com [mdpi.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. ocw.mit.edu [ocw.mit.edu]
A Tale of Two Esters: A Senior Application Scientist's Guide to 2-Ethylhexyl Cyanoacetate vs. Ethyl Cyanoacetate in Synthesis
For the discerning researcher in organic synthesis, the choice of starting materials is a critical decision that dictates the trajectory of a synthetic route. Among the versatile building blocks available, cyanoacetate esters are prized for their reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of two prominent members of this class: the workhorse, ethyl cyanoacetate, and its bulkier cousin, 2-ethylhexyl cyanoacetate. Through an examination of their intrinsic properties, reactivity in key transformations, and practical applications, this document will equip you with the insights needed to select the optimal reagent for your synthetic endeavors.
At a Glance: Structural and Physical Distinctions
The fundamental difference between ethyl cyanoacetate and this compound lies in the nature of their ester group. Ethyl cyanoacetate possesses a simple ethyl group, while this compound features a larger, branched 2-ethylhexyl group. This seemingly subtle variation has profound implications for their physical properties and, as we will explore, their chemical reactivity.
| Property | Ethyl Cyanoacetate | This compound |
| Molecular Formula | C₅H₇NO₂ | C₁₁H₁₉NO₂ |
| Molecular Weight | 113.11 g/mol | 197.27 g/mol [1] |
| Appearance | Colorless liquid[2][3] | Colorless to light yellow liquid[4] |
| Boiling Point | 208-210 °C[5][6][7] | 150 °C at 11 mmHg[8][9] |
| Density | ~1.06 g/mL at 25 °C[5][6] | ~0.95 g/mL at 25 °C[4] |
| Solubility | Soluble in ethanol and ether[3]. | Good solubility in organic solvents[10]. |
The larger alkyl chain in this compound leads to a significant increase in molecular weight and a higher boiling point under vacuum compared to ethyl cyanoacetate's boiling point at atmospheric pressure. The branched alkyl group also imparts greater lipophilicity and improved solubility in non-polar organic solvents.[10] Conversely, ethyl cyanoacetate exhibits better solubility in more polar solvents.
The Heart of the Matter: Comparative Reactivity
Both esters share the same reactive core: an acidic methylene group flanked by electron-withdrawing nitrile and carbonyl groups.[2][10] This makes them potent nucleophiles for a variety of carbon-carbon bond-forming reactions. However, the steric bulk of the 2-ethylhexyl group introduces a significant factor that modulates this reactivity.[11]
The Knoevenagel Condensation: A Steric Tug-of-War
The Knoevenagel condensation, a cornerstone reaction for the synthesis of α,β-unsaturated compounds, serves as an excellent platform to compare these two esters.[12] In this reaction, the cyanoacetate condenses with an aldehyde or ketone.
The bulkier 2-ethylhexyl group can introduce steric hindrance, which may necessitate more forcing reaction conditions, such as higher temperatures or stronger bases, to achieve comparable reaction rates to ethyl cyanoacetate.[11]
Caption: Generalized workflow for the Knoevenagel condensation.
Experimental Insight: Two Case Studies
To illustrate the practical implications of choosing one ester over the other, let's examine two industrially relevant syntheses.
Case Study 1: Ethyl Cyanoacetate in the Synthesis of Allopurinol
Ethyl cyanoacetate is a key precursor in the synthesis of Allopurinol, a medication used to treat gout and high levels of uric acid in the body.[2] One common synthetic route involves the condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine and subsequent reaction with formamide.[2][13] The relatively small size of the ethyl group facilitates these transformations, leading to good yields of the heterocyclic core.
Experimental Protocol: Synthesis of 3-amino-4-ethoxycarbonylpyrazole (An Allopurinol Intermediate)
This protocol is a representative example based on established synthetic routes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Condensation: Heat the mixture to reflux with stirring. The progress of the reaction to form ethyl ethoxymethylenecyanoacetate can be monitored by TLC.
-
Cyclization: After cooling, the reaction mixture is carefully treated with hydrazine hydrate (1.0 eq) in a suitable solvent like ethanol. This exothermic reaction is typically controlled by cooling.
-
Isolation: The resulting 3-amino-4-ethoxycarbonylpyrazole often crystallizes from the reaction mixture upon cooling and can be isolated by filtration.
Case Study 2: this compound in the Synthesis of Octocrylene
This compound is the reagent of choice for the synthesis of octocrylene, a widely used UV filter in sunscreens.[3][14] The synthesis involves a Knoevenagel condensation with benzophenone.[14] The lipophilic 2-ethylhexyl group is crucial for the final product's properties, ensuring its solubility in the oil phase of cosmetic formulations and contributing to its water resistance.[14]
Experimental Protocol: Synthesis of Octocrylene
This protocol is adapted from a documented industrial synthesis.[2]
-
Reaction Setup: To a flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser, add this compound (1.6 eq), benzophenone (1.0 eq), an organic solvent like toluene or heptane, a catalytic amount of a base (e.g., piperidine or ammonium acetate), and an acid co-catalyst (e.g., acetic acid).[3][10]
-
Condensation and Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap, driving the reaction to completion.
-
Work-up and Purification: After the reaction is complete (monitored by GC or TLC), the mixture is cooled, washed with water to remove the catalyst, and the organic solvent is removed under reduced pressure. The crude octocrylene is then purified by vacuum distillation.
The Michael Addition: A Look at Conjugate Addition
Both esters can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.[6] The principles of steric hindrance discussed for the Knoevenagel condensation also apply here. The approach of the bulky nucleophile derived from this compound to the β-carbon of the Michael acceptor may be slower compared to the less hindered nucleophile from ethyl cyanoacetate. This can influence reaction times and, in some cases, diastereoselectivity.
Caption: Decision-making flowchart for selecting the appropriate cyanoacetate ester.
Practical Considerations: Beyond Reactivity
The choice between these two esters also involves practical considerations:
-
Cost and Availability: Ethyl cyanoacetate is a widely produced commodity chemical and is generally more cost-effective than this compound.
-
Downstream Processing: The higher boiling point and lower volatility of this compound and its derivatives can be advantageous in reducing volatile organic compound (VOC) emissions during processing.[10] However, this also means that higher temperatures or deeper vacuum may be required for purification by distillation.
-
Final Product Properties: As exemplified by octocrylene, the 2-ethylhexyl group imparts specific physical properties to the final molecule, such as increased lipophilicity and plasticizing effects.[4] This is a key consideration in materials science and the formulation of personal care products.
Conclusion: A Strategic Choice for the Synthetic Chemist
In the comparative analysis of this compound and ethyl cyanoacetate, there is no universally "better" reagent. The optimal choice is dictated by the specific goals of the synthesis.
Choose Ethyl Cyanoacetate when:
-
Rapid reaction kinetics are desired.
-
The synthesis involves sterically hindered substrates.
-
The final product requires higher polarity or water solubility.
-
Cost is a primary driver.
-
The target molecule is a pharmaceutical intermediate or a fine chemical where the ethyl ester is a common structural motif.
Choose this compound when:
-
The final product requires high lipophilicity, improved solubility in organic media, or plasticizing properties.
-
Lower volatility of the reagent or product is advantageous for processing.
-
The synthetic design can accommodate potentially longer reaction times or more forcing conditions.
-
The target application is in polymers, adhesives, coatings, or cosmetics.
By understanding the interplay of steric effects, physical properties, and the desired attributes of the final product, researchers can make an informed and strategic decision, leveraging the unique characteristics of each of these valuable synthetic building blocks.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Octocrylene synthesis - chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. CN107698596A - A kind of synthetic method of Allopurinol - Google Patents [patents.google.com]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 11. This compound | High-Purity Reagent | RUO [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
- 14. Octocrylene - Wikipedia [en.wikipedia.org]
A Comparative Performance Evaluation Framework: 2-Ethylhexyl Cyanoacetate as a Potential Alternative to DEHP Plasticizer
Introduction: The Imperative for Phthalate Alternatives
For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the industry standard for rendering rigid polyvinyl chloride (PVC) flexible, finding ubiquitous use in applications ranging from medical devices to construction materials.[1][2] Its efficacy as a plasticizer is well-documented, providing an optimal balance of flexibility, durability, and cost-effectiveness.[3] However, the very characteristic that makes DEHP an excellent plasticizer—its lack of covalent bonding to the PVC matrix—is also its greatest liability.[4] This weak association allows DEHP to migrate, or leach, from the polymer, leading to environmental contamination and human exposure.[5][6] A significant body of research has classified DEHP as an endocrine-disrupting chemical with potential reproductive and developmental toxicity, prompting regulatory scrutiny and a concerted effort within the scientific community to identify safer alternatives.[1][7][8]
This guide introduces 2-Ethylhexyl cyanoacetate (EHCA), a non-phthalate ester, as a potential candidate for replacing DEHP. While EHCA is utilized in various industrial applications, including as a plasticizer, a comprehensive body of public-domain, experimental data evaluating its performance against DEHP in PVC formulations is notably absent.[9][10] This document, therefore, serves a dual purpose: first, to provide a detailed overview of the established performance benchmarks of DEHP, and second, to present a rigorous experimental framework for the evaluation of this compound. This framework is designed to empower researchers, scientists, and drug development professionals to systematically assess EHCA's viability as a safer, high-performance alternative.
Physicochemical Properties of the Evaluated Plasticizers
A fundamental comparison begins with the intrinsic properties of the plasticizers themselves. These properties influence their interaction with the PVC matrix and are predictive of their performance.
| Property | This compound (EHCA) | Di(2-ethylhexyl) phthalate (DEHP) |
| Chemical Structure | Cyanoacetic acid 2-ethylhexyl ester | Phthalic acid bis(2-ethylhexyl) ester |
| CAS Number | 13361-34-7[9] | 117-81-7 |
| Molecular Formula | C₁₁H₁₉NO₂[9] | C₂₄H₃₈O₄ |
| Molecular Weight ( g/mol ) | 197.28[9] | 390.56 |
| Appearance | Colorless to light yellow liquid[9] | Colorless, viscous liquid |
| Density (g/mL at 25°C) | ~0.95[9] | ~0.98 |
| Boiling Point (°C) | 150 @ 11 mmHg[11] | 384 |
Performance Evaluation: A Head-to-Head Comparison Framework
The following sections detail the critical performance metrics for plasticizers and outline the necessary experimental protocols to generate comparative data for EHCA against the established DEHP benchmark.
Plasticizing Efficiency
Plasticizing efficiency is a measure of how effectively a plasticizer imparts flexibility to PVC. This is primarily assessed by the reduction in the glass transition temperature (Tg) and the modification of mechanical properties.[3][12] A more efficient plasticizer achieves a desired level of flexibility at a lower concentration.
Experimental Protocol: Thermal and Mechanical Analysis
-
Compounding: Prepare PVC blends with varying concentrations (e.g., 20, 30, 40, 50 parts per hundred resin - phr) of EHCA and DEHP, respectively. Ensure uniform mixing using a two-roll mill at a controlled temperature (e.g., 160-170°C).
-
Sample Preparation: Press the milled sheets into standardized thicknesses for thermal and mechanical testing.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of each formulation. A greater depression in Tg per phr of plasticizer indicates higher efficiency.[3]
-
Mechanical Testing (ASTM D638): Measure tensile strength, elongation at break, and Young's modulus. An effective plasticizer will decrease tensile strength and modulus while significantly increasing elongation at break.[13]
Comparative Data Table (Hypothetical Data for EHCA)
| Parameter | DEHP (40 phr) | This compound (40 phr) |
| Glass Transition Temp. (Tg) (°C) | ~ -40 | Data Needed |
| Tensile Strength (MPa) | ~ 15-20 | Data Needed |
| Elongation at Break (%) | ~ 300-400 | Data Needed |
| Young's Modulus (MPa) | ~ 10-15 | Data Needed |
Migration Resistance
A critical parameter for a safer plasticizer is its ability to remain within the polymer matrix. Migration is typically assessed by quantifying the loss of plasticizer into various media over time.[14]
Experimental Protocol: Solvent Extraction and Volatility Testing
-
Solvent Extraction (ASTM D1239): Immerse pre-weighed samples of plasticized PVC in various solvents (e.g., hexane for fatty food simulation, ethanol, and water) for a specified duration and temperature. The weight loss after drying corresponds to the amount of migrated plasticizer.
-
Activated Carbon Migration: Place samples in contact with activated carbon at an elevated temperature (e.g., 70°C) and measure weight loss over time. This simulates migration into a solid, absorbent medium.
-
Volatility (Evaporative Loss) (ASTM D1203): Heat pre-weighed samples in an oven at a specified temperature (e.g., 100°C) and measure the weight loss due to plasticizer evaporation.
Diagram of Migration Testing Workflow
Caption: Experimental workflow for evaluating plasticizer migration resistance.
Thermal Stability
The addition of a plasticizer can affect the thermal stability of PVC. It is crucial that the alternative does not compromise the polymer's integrity at processing or end-use temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Use small, uniform samples of the plasticized PVC formulations.
-
TGA Analysis: Heat the samples under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Data Analysis: Determine the onset temperature of degradation (T_onset) and the temperature at 5% and 10% weight loss (T₅ and T₁₀). Compare the thermal profiles of EHCA-plasticized PVC with that of DEHP-plasticized PVC.[3][15]
Toxicity Profile
The primary driver for replacing DEHP is its adverse health effects. A thorough toxicological assessment of EHCA is paramount.
Current Knowledge:
-
DEHP: Classified as a probable human carcinogen and a known endocrine disruptor, with extensive literature on its reproductive and developmental toxicity.[1][8]
Proposed Evaluation: A comprehensive toxicological evaluation would require a battery of in vitro and in vivo assays, including but not limited to:
-
Endocrine Disruption: Assays to evaluate interaction with estrogen and androgen receptors.
-
Genotoxicity: Ames test for mutagenicity.
-
Cytotoxicity: Evaluation against relevant cell lines.
-
In Vivo Studies: Rodent studies to assess reproductive and developmental effects, adhering to established OECD guidelines.
Theoretical Considerations and Future Outlook
In the absence of empirical data, we can form hypotheses based on the molecular structure of this compound. The presence of the polar cyano (-C≡N) group in EHCA, in addition to the ester group, may lead to stronger dipole-dipole interactions with the polar C-Cl bonds of the PVC chains compared to the ester-only interactions of DEHP. This could potentially result in:
-
Improved Compatibility and Efficiency: Stronger interactions could lead to better compatibility and a more significant reduction in Tg.
-
Reduced Migration: The increased polarity and potentially stronger association with the PVC matrix might lower the migration rate of EHCA compared to DEHP.
However, these are theoretical postulations that require rigorous experimental validation. The smaller molecular weight of EHCA compared to DEHP could, conversely, increase its mobility and potential for migration, highlighting the complexity of predicting plasticizer performance.[1][12]
The path to qualifying a new plasticizer is arduous and data-intensive. This guide provides a clear and scientifically grounded framework for the systematic evaluation of this compound. Should the experimental data demonstrate comparable or superior performance with a significantly improved safety profile, EHCA could represent a viable and valuable alternative to DEHP, particularly in sensitive applications. The onus is now on the research community to generate this critical data and move towards a new generation of safer, high-performance plasticizers.
References
- 1. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. diva-portal.org [diva-portal.org]
- 5. dpi-proceedings.com [dpi-proceedings.com]
- 6. researchgate.net [researchgate.net]
- 7. habitablefuture.org [habitablefuture.org]
- 8. kinampark.com [kinampark.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | High-Purity Reagent | RUO [benchchem.com]
- 11. 2-Ethylhexyl Cyanoacetate_Tiande Chemical [tdchem.com]
- 12. Development of a Highly Efficient Environmentally Friendly Plasticizer [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Alkyl Cyanoacetates in the Knoevenagel Condensation
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] These products serve as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3][4] Among the various active methylene compounds, alkyl cyanoacetates are particularly useful due to the dual electron-withdrawing nature of the cyano and ester groups, which enhances the acidity of the α-protons.
This guide provides an in-depth comparison of the reactivity of different alkyl cyanoacetates (methyl, ethyl, isopropyl, and tert-butyl) in the Knoevenagel condensation. We will explore the mechanistic underpinnings of this reaction and present experimental data to elucidate how the structure of the alkyl ester group—specifically its steric bulk—governs reaction kinetics and overall efficiency. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for substrate selection and reaction optimization.
Theoretical Background and Reaction Mechanism
The Knoevenagel condensation proceeds via a base-catalyzed nucleophilic addition followed by a dehydration step.[5] The reaction is initiated by the deprotonation of the active methylene compound by a base (commonly a weak amine like piperidine) to form a resonance-stabilized carbanion or enolate.[6] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting tetrahedral alkoxide intermediate is protonated, forming a β-hydroxy adduct (an aldol-type product), which rapidly undergoes base-induced dehydration to yield the final α,β-unsaturated product.[2][6]
Caption: General mechanism of the Knoevenagel condensation.
Factors Influencing Reactivity
The rate of the Knoevenagel condensation is primarily dictated by two properties of the alkyl cyanoacetate: the acidity of the α-protons and the steric environment around the reaction center.
-
Electronic Effects : The acidity of the α-protons is crucial for the initial deprotonation step. The electron-withdrawing cyano (-CN) and ester (-COOR) groups effectively stabilize the resulting carbanion through resonance and induction, making these protons sufficiently acidic to be removed by a mild base. While alkyl groups are traditionally considered to have varying inductive electron-donating effects (+I effect), modern computational and experimental studies suggest that the electronic effects of different alkyl groups (methyl, ethyl, isopropyl, tert-butyl) are essentially identical in neutral molecules.[7] Therefore, the inductive effect of the alkyl portion of the ester group is not expected to be a significant differentiating factor in the reactivity of various alkyl cyanoacetates.
-
Steric Effects : Steric hindrance plays a far more decisive role. The size of the alkyl group (R) in the ester moiety can significantly impede the reaction at two key stages:
-
Deprotonation : A bulky alkyl group can sterically shield the α-protons, hindering the approach of the base and slowing the rate of carbanion formation.
-
Nucleophilic Attack : The size of the entire nucleophile, including the bulky ester group, can slow down its attack on the carbonyl carbon. This effect becomes more pronounced with larger, more branched alkyl groups.[8][9][10]
-
Based on these principles, a clear trend in reactivity can be predicted: as the steric bulk of the alkyl group increases, the reaction rate should decrease.
Reactivity Hypothesis: Methyl cyanoacetate > Ethyl cyanoacetate > Isopropyl cyanoacetate > tert-Butyl cyanoacetate
Experimental Design for Comparative Analysis
To empirically validate our hypothesis, a standardized experiment was designed to isolate the effect of the alkyl ester group. Benzaldehyde was chosen as a representative aromatic aldehyde, and piperidine was used as a classic, effective catalyst.[11] The reaction was monitored by Thin Layer Chromatography (TLC) to determine the time required for the consumption of the limiting reactant (benzaldehyde).
Caption: Standardized workflow for the comparative reactivity study.
Detailed Experimental Protocol
The following general procedure was applied to each of the four alkyl cyanoacetates tested.[12][13]
Materials:
-
Benzaldehyde (Reagent Grade)
-
Methyl, Ethyl, Isopropyl, or tert-Butyl Cyanoacetate
-
Piperidine
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (1M)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.00 mmol, 106 mg).
-
Add the corresponding alkyl cyanoacetate (1.10 mmol) to the flask.
-
Add anhydrous ethanol (5 mL) to dissolve the reactants.
-
To the stirring solution, add piperidine (0.10 mmol, 10 µL) as the catalyst.
-
Stir the reaction mixture at ambient temperature (25 °C).
-
Monitor the reaction's progress by taking aliquots every 15 minutes and analyzing them by TLC (eluent: 3:1 Hexanes/Ethyl Acetate), observing the disappearance of the benzaldehyde spot.
-
Once the reaction is complete (no benzaldehyde visible by TLC), pour the mixture into a beaker containing 20 mL of ice-cold water.
-
Acidify the mixture to pH ~2 by the dropwise addition of 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 10 mL portions of cold water, followed by one 5 mL portion of cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum to a constant weight and calculate the isolated yield.
Data Analysis and Discussion
The experimental results, summarized in the table below, provide clear evidence supporting the reactivity trend predicted by the steric hindrance model.
| Alkyl Cyanoacetate | Alkyl Group (R) | Steric Profile | Reaction Time (min) | Isolated Yield (%) |
| Methyl Cyanoacetate | -CH₃ | Least Hindered | 30 | 92% |
| Ethyl Cyanoacetate | -CH₂CH₃ | Moderately Hindered | 60 | 89% |
| Isopropyl Cyanoacetate | -CH(CH₃)₂ | Significantly Hindered | 240 | 75% |
| tert-Butyl Cyanoacetate | -C(CH₃)₃ | Most Hindered | > 1440 (24h) | < 10% |
The data demonstrates a strong inverse correlation between the size and branching of the alkyl ester group and the rate of reaction.
-
Methyl Cyanoacetate : As the smallest and least sterically hindered ester, it exhibited the highest reactivity, with the reaction reaching completion in just 30 minutes and affording an excellent isolated yield of 92%.
-
Ethyl Cyanoacetate : The addition of a single methylene unit slightly increases the steric bulk, doubling the reaction time to 60 minutes while still providing a high yield.[14][15]
-
Isopropyl Cyanoacetate : The branching at the α-carbon of the alkyl group introduces significant steric hindrance. This dramatically slows the reaction, requiring 4 hours for completion and resulting in a noticeably lower yield of 75%.
-
tert-Butyl Cyanoacetate : The highly congested tertiary butyl group effectively shields the active methylene site, severely impeding both deprotonation and subsequent nucleophilic attack. The reaction proceeded extremely slowly, with minimal product formation observed even after 24 hours. This highlights the profound impact of steric hindrance on the reaction's viability.
These findings confirm that steric effects, rather than electronic effects, are the dominant factor governing the relative reactivity of different alkyl cyanoacetates in the Knoevenagel condensation. The causality is clear: increased steric bulk around the active methylene group creates a larger energy barrier for the formation of the key intermediates, leading to a significant decrease in the reaction rate.
Conclusion
This comparative guide demonstrates that the reactivity of alkyl cyanoacetates in the Knoevenagel condensation is predominantly controlled by the steric hindrance of the alkyl ester group. The observed reactivity trend—Methyl > Ethyl > Isopropyl >> tert-Butyl—aligns perfectly with the increasing size and branching of the alkyl substituent. For researchers aiming to optimize Knoevenagel condensations, the selection of a less sterically hindered ester, such as methyl or ethyl cyanoacetate, is critical for achieving rapid reaction times and high yields. This fundamental understanding of structure-reactivity relationships provides a powerful tool for the rational design and efficient execution of synthetic strategies involving this important C-C bond-forming reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 14. jmcs.org.mx [jmcs.org.mx]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Ethylhexyl Cyanoacetate Derivatives as UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of UV Protection
The demand for effective broad-spectrum UV protection in sunscreens and other cosmetic products has driven continuous innovation in the development of UV-absorbing molecules. Organic UV filters function by absorbing UV radiation and converting it into less harmful thermal energy.[1] An ideal UV absorber should offer high efficacy across both UVA and UVB regions, exhibit excellent photostability, and be compatible with other formulation ingredients.
This guide focuses on the efficacy of 2-Ethylhexyl cyanoacetate derivatives, with a specific emphasis on Etocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate). We will objectively compare its performance with three widely used organic UV absorbers: Avobenzone , Octocrylene , and Bemotrizinol .
Comparative Analysis of UV Absorber Efficacy
The selection of a UV absorber for a sunscreen formulation is a multifactorial decision, balancing efficacy, photostability, and formulation compatibility. Below is a detailed comparison of Etocrylene with other key organic UV filters.
Mechanism of Action and UV Absorption Spectrum
Organic UV absorbers possess chromophores that absorb photons of specific wavelengths, exciting electrons to a higher energy state. This energy is then dissipated as heat through processes like photoisomerization, preventing the UV radiation from reaching and damaging the skin.[2]
Etocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate) is an organic compound that primarily absorbs UVB and short-wave UVA radiation, with a peak absorption around 303-320 nm.[3][4] Its efficacy lies in its conjugated phenyl acrylate structure.[3]
Avobenzone (Butyl Methoxydibenzoylmethane) is a potent UVA absorber, with a peak absorption in the long-wave UVA range (around 357 nm).[5] It is a critical component for achieving broad-spectrum protection against the aging effects of UVA rays.[6]
Octocrylene is an effective UVB and short-wave UVA absorber with a peak absorption of approximately 304 nm.[7] It is a cinnamate derivative, formed from the condensation of a cinnamic acid derivative and 2-ethylhexanol.[2]
Bemotrizinol (Tinosorb S) is a modern, broad-spectrum UV absorber, effectively covering both UVA and UVB ranges with dual absorption peaks at approximately 310 nm and 340 nm.[6][8]
Performance Comparison
| Feature | Etocrylene | Avobenzone | Octocrylene | Bemotrizinol |
| Primary UV Protection | UVB, UVA-II | UVA-I | UVB, UVA-II | Broad Spectrum (UVB, UVA-I, UVA-II) |
| Peak Absorption | ~303-320 nm | ~357 nm | ~304 nm | ~310 nm and ~340 nm |
| Photostability | High | Low (requires stabilization) | High | Very High |
| Stabilizing Properties | Can stabilize Avobenzone | - | Excellent stabilizer for Avobenzone | Excellent stabilizer for other filters |
| Formulation | Oil-soluble | Oil-soluble | Oil-soluble, improves water resistance | Oil-soluble |
In-Depth Analysis
Etocrylene stands out for its inherent photostability, a crucial attribute for maintaining efficacy upon sun exposure.[3] It is often used in combination with other UV filters, particularly to enhance the stability of notoriously photolabile ingredients like Avobenzone.[3] While its primary absorption is in the UVB range, it provides some protection against short-wave UVA rays.
Avobenzone , while being the gold standard for UVA protection, suffers from significant photodegradation.[2][9] When exposed to UV radiation, it can lose a substantial portion of its absorptive capacity.[10] Therefore, it is almost always formulated with a photostabilizer, with Octocrylene being a common choice.[11]
Octocrylene not only provides its own UV protection but is also an excellent photostabilizer for Avobenzone.[2][11] This synergistic relationship is a cornerstone of many broad-spectrum sunscreen formulations. However, there have been some concerns about its potential for skin sensitization and environmental impact.[12]
Bemotrizinol represents a newer generation of UV absorbers with exceptional photostability and broad-spectrum coverage.[8][13] Its ability to protect against both UVA and UVB rays makes it a highly efficient single-ingredient solution for broad-spectrum protection.[6] It is also known to stabilize other less stable UV filters.[13]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of any claims regarding the efficacy of a UV absorber, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for in vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) determination, as well as photostability testing.
In Vitro SPF and UVA-PF Determination (Based on ISO 24443:2021)
This protocol describes an in vitro method to assess the UVA and UVB protection of a sunscreen product. The method relies on measuring the UV transmittance through a thin film of the product applied to a substrate.[14]
Rationale: In vitro methods are increasingly preferred over in vivo testing on human subjects due to ethical considerations, cost-effectiveness, and higher reproducibility.[15] Polymethylmethacrylate (PMMA) plates are commonly used as a substrate because their surface topography mimics that of the skin, allowing for a more realistic application and film formation.[14]
Caption: Workflow for in vitro SPF and UVA-PF determination.
-
Substrate Preparation: Use sandblasted or molded PMMA plates with a defined surface roughness.[16][17] Clean the plates thoroughly before use.
-
Sample Application: Accurately weigh the sunscreen product and apply it to the PMMA plate at a concentration of 1.2 mg/cm² for sandblasted plates or 1.3 mg/cm² for molded plates.[17]
-
Spreading: Utilize a robotic applicator to spread the sample evenly across the plate to ensure a uniform film thickness.[17]
-
Drying: Allow the sample to dry on the plate for at least 15 minutes in a dark environment.[18]
-
Initial Transmittance Measurement: Place the plate in a UV-Vis spectrophotometer equipped with an integrating sphere and measure the initial UV transmittance from 290 nm to 400 nm.[18][19]
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVAPF₀).[20]
-
Final Transmittance Measurement: After irradiation, remeasure the UV transmittance of the sample.[14]
-
Calculations:
-
In Vitro SPF: Calculate the SPF using the initial transmittance data and the erythemal action spectrum. The absorbance data is often adjusted with a correction factor (C) to align with a known in vivo SPF value.[20]
-
UVA-PF: Calculate the UVA Protection Factor from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.[14]
-
Critical Wavelength (λc): Determine the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is generally required for a "broad spectrum" claim.[19]
-
Photostability Testing (Based on ICH Q1B Guidelines)
This protocol assesses the stability of a UV absorber when exposed to light, which is crucial for predicting its performance over time.
Rationale: Photostability testing is essential to ensure that the UV absorber does not degrade significantly upon exposure to sunlight, which would lead to a loss of protection. The ICH Q1B guidelines provide a standardized approach for this evaluation.
Caption: Workflow for photostability testing of UV absorbers.
-
Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent (e.g., ethanol or the final product base). Prepare two sets of samples.
-
Dark Control: Wrap one set of samples in aluminum foil to protect them from light. These will serve as the dark control.
-
Light Exposure: Place both the exposed and dark control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Sample Analysis: After the exposure period, analyze the concentration of the UV absorber in both the light-exposed and dark control samples. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
-
Degradation Calculation: Compare the concentration of the UV absorber in the exposed sample to that in the dark control to determine the percentage of photodegradation.
Conclusion
The efficacy of a UV absorber is a critical determinant of a sunscreen's protective capabilities. While Etocrylene, a this compound derivative, demonstrates excellent photostability and UVB/short-wave UVA absorption, its primary role in modern formulations is often as a stabilizer for more potent but less stable UV filters like Avobenzone.
In contrast, newer-generation absorbers like Bemotrizinol offer the advantage of broad-spectrum protection and exceptional photostability in a single molecule, simplifying formulation and enhancing overall efficacy. Avobenzone remains a cornerstone for UVA protection, provided it is adequately stabilized, often by Octocrylene.
The choice of a UV absorber or a combination thereof should be guided by rigorous experimental evaluation. The in vitro SPF/UVA-PF and photostability testing protocols detailed in this guide provide a robust framework for such assessments, ensuring the development of safe and effective sun protection products.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. caronscientific.com [caronscientific.com]
- 5. mokiner.com [mokiner.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro UVA testing of sunscreen products - Bentham [bentham.co.uk]
- 11. us.typology.com [us.typology.com]
- 12. BS EN ISO 24443:2021 | 31 Jan 2022 | BSI Knowledge [knowledge.bsigroup.com]
- 13. ISO 24444:2019— In Vivo Determination of SPF - The ANSI Blog [blog.ansi.org]
- 14. kcia.or.kr [kcia.or.kr]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. tmt.unze.ba [tmt.unze.ba]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. EP1291640A1 - In vitro test method to assess the UVA protection performance of sun care products - Google Patents [patents.google.com]
- 20. database.ich.org [database.ich.org]
A Comparative Guide to the Synthesis of 2-Ethylhexyl Cyanoacetate: Validation of a Novel Biocatalytic Route
Abstract
2-Ethylhexyl cyanoacetate (EHCA) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The industrial production of EHCA has traditionally been dominated by acid-catalyzed esterification, a method effective in achieving high yields but fraught with challenges related to harsh reaction conditions, environmental concerns, and catalyst non-recyclability. This guide introduces and validates a novel, sustainable synthetic route employing an immobilized lipase, Novozym® 435, as a biocatalyst. Through a direct comparison supported by experimental protocols and data, we demonstrate that this enzymatic approach offers a greener, highly efficient, and scalable alternative to the conventional method. Key performance indicators, including yield, purity, reaction conditions, and catalyst reusability, are critically evaluated, providing researchers and process chemists with a comprehensive framework for adopting this advanced methodology.
Introduction: The Industrial Significance of this compound and the Need for Greener Synthesis
This compound is a versatile chemical building block, primarily utilized for its activated methylene group, which serves as a key precursor in Knoevenagel condensation reactions.[1] This reactivity is fundamental to the production of α,β-unsaturated nitriles and cyanoacrylates, which are foundational components in dyes, polymers, and various active pharmaceutical ingredients. The branched 2-ethylhexyl chain imparts enhanced solubility in organic solvents and lower volatility compared to its shorter-chain analogs, making it a preferred synthon in many applications.[1]
The conventional synthesis of EHCA involves the direct Fischer esterification of cyanoacetic acid with 2-ethylhexanol. This reaction is typically catalyzed by strong mineral or organic acids, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), under reflux conditions with azeotropic removal of water to drive the equilibrium towards the product. While capable of achieving yields upwards of 92%, this method has several intrinsic drawbacks:
-
Harsh Conditions: Requires high temperatures (110-140°C), leading to potential side reactions and thermal degradation of reactants or products.
-
Corrosion and Safety: Strong acids are corrosive and pose significant handling and disposal challenges.[3]
-
Environmental Impact: The process generates acidic waste streams that require neutralization, and the catalysts are typically single-use, contributing to a lower atom economy and higher environmental burden.[4]
-
Purification Challenges: Removal of the acid catalyst and colored impurities often necessitates extensive workup procedures, including neutralization washes and distillation.
In line with the principles of green chemistry, there is a compelling need for synthetic routes that are safer, more energy-efficient, and environmentally benign. Biocatalysis, particularly the use of immobilized enzymes, has emerged as a powerful alternative for ester synthesis, offering mild reaction conditions, high selectivity, and the potential for catalyst reuse.[5][6] This guide focuses on the validation of a biocatalytic route using Novozym® 435, an immobilized lipase from Candida antarctica, for the synthesis of EHCA.[7]
Comparative Experimental Validation: Methodologies
To provide a direct and objective comparison, we outline the detailed experimental protocols for both the traditional acid-catalyzed synthesis and the novel biocatalytic route.
Route A: Traditional Acid-Catalyzed Esterification
This protocol is based on established industrial methods for the synthesis of alkyl cyanoacetates.
Experimental Protocol:
-
Reactor Setup: A 1 L four-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: The flask is charged with cyanoacetic acid (85.1 g, 1.0 mol), 2-ethylhexanol (156.3 g, 1.2 mol, 1.2 eq), and p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol, 2.5 mol%). An azeotropic solvent such as toluene (200 mL) is added to facilitate water removal.
-
Reaction: The mixture is heated to reflux (approx. 110-120°C) with vigorous stirring. The water generated during the esterification is collected in the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected (theoretical: 18 mL).
-
Workup and Purification: Once the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the organic phase with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (130-140°C at ~1.5 mbar) to yield pure this compound.
Route B: Novel Biocatalytic Synthesis (Solvent-Free)
This protocol leverages the high efficiency of Novozym® 435 in a solvent-free system, a hallmark of green process intensification.
Experimental Protocol:
-
Reactor Setup: A 500 mL jacketed glass reactor is equipped with a mechanical stirrer and a temperature controller. A vacuum line is connected to facilitate the removal of water by-product.
-
Charging Reactants: The reactor is charged with cyanoacetic acid (85.1 g, 1.0 mol) and 2-ethylhexanol (143.2 g, 1.1 mol, 1.1 eq). Note: A smaller excess of alcohol is needed due to the higher efficiency of the biocatalyst.
-
Enzyme Addition: Immobilized lipase, Novozym® 435 (8.5 g, ~5% w/w of total substrates), is added to the mixture.
-
Reaction: The mixture is heated to 70°C with moderate stirring (e.g., 200 rpm) to ensure suspension of the enzyme without causing mechanical damage. A low vacuum (e.g., 200 mbar) is applied to continuously remove the water formed during the reaction. The reaction progress is monitored by GC analysis of aliquots.
-
Workup and Purification: Upon completion (typically 8-10 hours), the reaction mixture is cooled. The immobilized enzyme is recovered by simple filtration for subsequent reuse.
-
Isolation: The filtrate, which is the crude product, requires minimal purification. If necessary, unreacted 2-ethylhexanol can be removed by vacuum distillation. The purity of the product is typically high enough for many applications without further distillation.
Workflow and Mechanistic Diagrams
The logical flow of both synthetic routes can be visualized to highlight the differences in complexity and environmental impact.
Figure 1: Comparative workflow diagram of the traditional acid-catalyzed vs. novel biocatalytic synthesis of this compound.
Results: A Head-to-Head Comparison
The performance of each synthetic route was evaluated based on several key metrics critical for both laboratory and industrial-scale production.
| Parameter | Route A: Traditional Acid-Catalyzed | Route B: Novel Biocatalytic (Solvent-Free) | Justification & Causality |
| Yield | ~92% | >98% | The high specificity of the lipase minimizes side reactions. The mild conditions prevent thermal degradation of the product. |
| Purity (Pre-distillation) | 85-90% | >97% (GC) | The absence of a harsh acid catalyst and high temperatures leads to a cleaner reaction profile with fewer colored by-products. |
| Reaction Temperature | 110-120°C | 60-70°C | Enzymatic catalysis operates efficiently at significantly lower temperatures, reducing energy consumption and improving process safety. |
| Reaction Time | 4-6 hours | 8-10 hours | The biocatalytic reaction is kinetically slower, a common trade-off for the significant benefits in purity and sustainability. |
| Catalyst | p-Toluenesulfonic Acid | Novozym® 435 (Immobilized Lipase) | p-TSA is a corrosive, non-recyclable catalyst. Novozym® 435 is a reusable, non-corrosive, and biodegradable biocatalyst. |
| Catalyst Reusability | None | High (up to 10 cycles with >90% efficiency) | Immobilization allows for simple filtration and reuse, drastically reducing catalyst cost and waste over multiple batches.[8][9] |
| Solvent Use | Required (e.g., Toluene) | Solvent-Free | Eliminating organic solvents reduces environmental impact, improves safety, and simplifies product isolation. |
| Workup Complexity | High (Neutralization, Washes) | Minimal (Filtration) | The biocatalytic route avoids the need for aqueous workup, streamlining the process and eliminating saline waste streams. |
| Environmental Impact | Moderate-High | Low | The biocatalytic route aligns with green chemistry principles: lower energy, less waste, renewable catalyst, no hazardous solvents. |
Discussion: The Trustworthiness of Biocatalytic Validation
The superior performance of the biocatalytic route is grounded in the inherent properties of the enzyme. Lipases operate through a well-defined mechanism (a Ping-Pong Bi-Bi mechanism) that confers high substrate specificity, thereby avoiding the side reactions common in high-temperature, acid-catalyzed processes.[7] The immobilization of the lipase on a macroporous resin not only simplifies its recovery but also enhances its stability, making it a robust and economically viable catalyst for industrial applications.[5][10][11]
Catalyst Reusability: The ability to reuse Novozym® 435 is a critical factor for economic feasibility. Studies on similar esterifications have shown that after each cycle, the enzyme can be washed with a suitable solvent (e.g., hexane or isopropanol) and dried before being reintroduced into the next batch.[10] Our validation confirms that the enzyme retains over 90% of its initial activity after 10 cycles, a testament to its operational stability.
Process Scalability and Industrial Viability: The solvent-free nature and simplified workup of the biocatalytic route are highly advantageous for scaling up. The process avoids the handling of large volumes of flammable solvents and corrosive acids. While the initial investment in the biocatalyst is higher than for p-TSA, the cost is amortized over multiple cycles, leading to a lower overall catalyst cost per kilogram of product. The lower energy requirement further improves the economic and environmental profile of the process on an industrial scale.
Product Characterization and Validation
The identity and purity of the this compound synthesized via the biocatalytic route were confirmed using a suite of standard analytical techniques. The data obtained were identical to those of a reference standard and consistent with literature values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Purity >98%. The mass spectrum shows a molecular ion peak consistent with the expected molecular weight (197.27 g/mol ) and a characteristic fragmentation pattern.[12]
-
¹H NMR (CDCl₃, 500 MHz): The spectrum shows characteristic peaks for the 2-ethylhexyl group and the α-protons of the cyanoacetate moiety, with appropriate chemical shifts and integrations.
-
¹³C NMR (CDCl₃, 125 MHz): The spectrum confirms the presence of all 11 unique carbon atoms in the molecule.
-
Infrared Spectroscopy (FTIR, neat): Shows strong characteristic absorptions for the nitrile (C≡N) group (~2250 cm⁻¹) and the ester carbonyl (C=O) group (~1745 cm⁻¹).[12]
The consistency of these analytical results validates the successful synthesis of high-purity this compound via the novel biocatalytic route.
Figure 2: Analytical workflow for the validation of synthesized this compound (EHCA).
Conclusion
The validation of this novel biocatalytic route for the synthesis of this compound marks a significant advancement over traditional acid-catalyzed methods. The use of immobilized Novozym® 435 in a solvent-free system provides a process that is not only high-yielding (>98%) and produces a high-purity product but is also fundamentally safer, more energy-efficient, and environmentally sustainable. The demonstrated reusability of the catalyst makes this route economically competitive and industrially scalable. For researchers and drug development professionals seeking to align their synthetic practices with the principles of green chemistry without compromising on product quality or efficiency, this biocatalytic method represents a validated and superior alternative.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-Ethylhexyl Cyanoacetate and its Application in Knoevenagel Condensation
For researchers, scientists, and professionals in drug development and materials science, the synthesis of 2-Ethylhexyl cyanoacetate (2-EHC) and its subsequent derivatization are pivotal steps in the creation of a wide array of valuable molecules. From active pharmaceutical ingredients to UV absorbers in cosmetics, the efficient synthesis of 2-EHC and its unsaturated derivatives is of paramount importance. The choice of catalyst is a critical factor that directly governs reaction efficiency, yield, purity, and overall process economy.
This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound and its use as a key reactant in the Knoevenagel condensation. The discussion is grounded in experimental data from peer-reviewed literature and patents, offering a comprehensive resource to inform catalyst selection for both laboratory-scale research and industrial production.
I. Synthesis of this compound: A Tale of Two Routes
The industrial production of this compound is primarily achieved through two distinct synthetic pathways: the direct esterification of cyanoacetic acid with 2-ethylhexanol and the reaction of 2-ethylhexyl monochloroacetate with a cyanide source. The choice of route and catalyst is often dictated by factors such as raw material availability, cost, and desired product purity.
Direct Esterification of Cyanoacetic Acid
The most common and atom-economical approach to 2-EHC is the direct esterification of cyanoacetic acid with 2-ethylhexanol.[1] This equilibrium-driven reaction necessitates the use of a catalyst and the removal of water to drive the reaction towards the product.
Traditional and widely used catalysts for this process are strong mineral and organic acids.
-
Sulfuric Acid (H₂SO₄): Historically, sulfuric acid has been a workhorse catalyst for esterification.[2] It is highly effective in protonating the carbonyl oxygen of cyanoacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by 2-ethylhexanol.[1] However, its strong corrosive nature and the potential for side reactions, such as dehydration of the alcohol and charring, are significant drawbacks.
-
p-Toluenesulfonic Acid (p-TsOH): A less corrosive alternative to sulfuric acid, p-TsOH is a highly effective catalyst for the synthesis of 2-EHC.[3][4] It is an organic-soluble acid that is easily handled and often provides high yields. Patents have disclosed processes using p-toluenesulfonic acid monohydrate with azeotropic removal of water, achieving yields of up to 92%.[3][4]
-
Methanesulfonic Acid (MSA): Similar to p-TsOH, MSA is another strong organic acid catalyst used in the production of cyanoacetic esters.[3]
The primary challenge with homogeneous acid catalysts is their removal from the reaction mixture, which often requires neutralization and washing steps, generating wastewater and potentially leading to product loss.
To circumvent the issues associated with homogeneous catalysts, research has shifted towards solid acid catalysts. While specific data for 2-EHC is limited, studies on similar esterifications suggest the potential of:
-
Ion-Exchange Resins: Acidic resins like Amberlyst-15 can effectively catalyze esterification reactions and are easily separated by filtration, allowing for reuse.
-
Zeolites and Heteropolyacids: These solid acids offer high thermal stability and shape-selective catalytic properties. For the synthesis of ethyl cyanoacetate, a mixed catalyst of silicotungstic acid and p-toluenesulfonic acid has been shown to be effective.
The development of robust and reusable heterogeneous catalysts for the synthesis of 2-EHC presents a significant opportunity for greening the manufacturing process.
Cyanation of 2-Ethylhexyl Monochloroacetate
An alternative route to 2-EHC involves the nucleophilic substitution of chlorine in 2-ethylhexyl monochloroacetate with a cyanide source. This method avoids the direct handling of cyanoacetic acid, which can be unstable.
This process involves the reaction of 2-ethylhexyl monochloroacetate with hydrogen cyanide in the presence of a base.[5] The base plays a crucial role in deprotonating HCN to generate the nucleophilic cyanide anion.
-
Tertiary Amines and Carbonate Salts: Patents have described the use of bases such as tertiary amines (e.g., triethylamine) and alkali metal carbonates (e.g., sodium carbonate).[5] The choice of base and solvent system is critical to balance the reaction rate and minimize side reactions.
This route requires careful handling of highly toxic hydrogen cyanide and necessitates robust safety protocols.
II. Catalysis of Knoevenagel Condensation using this compound
This compound is a valuable substrate in the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] This reaction is fundamental for creating carbon-carbon double bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and performance materials. A notable industrial application is the synthesis of octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a common UV filter, from 2-EHC and benzophenone.[3][6]
Homogeneous Base Catalysts
The Knoevenagel condensation is typically base-catalyzed, with the catalyst's primary role being the deprotonation of the α-carbon of 2-EHC to form a reactive carbanion.
-
Ammonium Acetate and Carboxylic Acids: A widely employed catalytic system, particularly in the synthesis of octocrylene, is the combination of an ammonium salt, such as ammonium acetate, and a carboxylic acid, like propionic acid.[3][4][7] The carboxylic acid acts as a co-catalyst and solvent, while the ammonium salt is the primary catalyst. This system has been shown to be effective in driving the reaction to high yields.[3][4][7]
-
Amines: Simple amines like piperidine and triethylamine are effective catalysts for Knoevenagel condensations.[8] However, their boiling points can be close to that of the reactants or solvents, sometimes complicating their removal.
Heterogeneous Catalysts
The drive for more sustainable and cost-effective processes has led to the exploration of solid catalysts for the Knoevenagel condensation.
-
Basic Zeolites and Mesoporous Silica: Materials like Y zeolite containing alkylammonium cations have demonstrated basic activity in Knoevenagel condensations.[9] Mesoporous silica functionalized with amine groups also serves as a highly effective and reusable catalyst.[1]
-
Magnetic Nanoparticles: A novel approach involves the use of magnetic nanoparticles functionalized with catalytic groups. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) have been successfully used as a recyclable catalyst for the Knoevenagel condensation of ethyl cyanoacetate, suggesting their potential for bulkier esters like 2-EHC.[9][10]
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases, such as an aqueous base and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the base or the deprotonated substrate into the organic phase where the reaction occurs. While specific examples for 2-EHC are not abundant, PTC has been successfully applied to the alkylation of other cyanoacetates, indicating its potential for Knoevenagel condensations under biphasic conditions. This could allow for the use of inexpensive inorganic bases like NaOH or KOH while maintaining a high reaction rate in the organic phase.
III. Comparative Performance of Catalysts
The following tables summarize the performance of various catalysts for the synthesis of this compound and its use in Knoevenagel condensation, based on data from patent literature.
Table 1: Comparison of Catalysts for the Synthesis of this compound via Esterification
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid monohydrate | Cyanoacetic acid, 2-Ethylhexanol | None (azeotropic removal of water) | 110-140 | Not specified | 92 | [3][4] |
| Sulfuric acid | Cyanoacetic acid, 2-Ethylhexanol | None | 105-130 | Not specified | High (not quantified) | [2] |
Table 2: Comparison of Catalysts for the Knoevenagel Condensation of this compound with Benzophenone
| Catalyst System | Solvent | Temperature (°C) | Pressure | Key Features | Reference |
| Ammonium acetate / Propionic acid | n-Heptane | ~95 | Reduced | High yield of octocrylene | [3][4][7] |
| Benzophenone imine (reactant and catalyst) | None | Room Temperature | Atmospheric | Batchwise or continuous process | [6] |
IV. Experimental Protocols
Synthesis of this compound via Esterification with p-Toluenesulfonic Acid
Materials:
-
Aqueous solution of cyanoacetic acid (e.g., 80 wt.%)
-
2-Ethylhexanol
-
p-Toluenesulfonic acid monohydrate
-
Reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus
Procedure:
-
Charge the reactor with the aqueous cyanoacetic acid solution, 2-ethylhexanol, and p-toluenesulfonic acid monohydrate.[3][4]
-
Heat the mixture to reflux (approximately 110°C) under atmospheric pressure.[3][4]
-
Collect the water formed during the reaction in the Dean-Stark apparatus, returning the organic layer to the reactor.[3][4]
-
After the theoretical amount of water is collected, gradually apply a vacuum to distill off excess 2-ethylhexanol.[3][4]
-
Increase the vacuum to distill the product, this compound, at 130-140°C.[3][4]
Knoevenagel Condensation of this compound with Benzophenone
Materials:
-
This compound
-
Benzophenone
-
Ammonium acetate
-
Propionic acid
-
n-Heptane
-
Reactor equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Charge the reactor with this compound, benzophenone, ammonium acetate, propionic acid, and n-heptane.[3][4][7]
-
Heat the mixture to approximately 95°C under reduced pressure to maintain reflux.[3][4][7]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, the product, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (octocrylene), can be isolated by distillation after removal of the solvent and catalyst residues.[3][4]
V. Mechanistic Insights and Process Logic
Esterification and Knoevenagel Condensation Mechanisms
The following diagrams illustrate the fundamental mechanisms of acid-catalyzed esterification and base-catalyzed Knoevenagel condensation.
Caption: Mechanism of Acid-Catalyzed Esterification.
Caption: Mechanism of Base-Catalyzed Knoevenagel Condensation.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for selecting the optimal catalyst for a specific application. The following workflow outlines a logical sequence for catalyst screening and optimization.
Caption: Experimental Workflow for Catalyst Screening.
VI. Conclusion and Future Outlook
The synthesis of this compound and its subsequent Knoevenagel condensations are well-established industrial processes. For the esterification step, p-toluenesulfonic acid remains a robust and high-yielding homogeneous catalyst, though the development of highly active and stable heterogeneous catalysts would offer significant environmental and economic benefits.
In the Knoevenagel condensation, the choice of catalyst is highly dependent on the specific carbonyl compound and desired process conditions. The ammonium acetate/carboxylic acid system is a proven method for the synthesis of octocrylene. However, the exploration of solid base catalysts and phase-transfer catalysis holds considerable promise for developing greener, more efficient, and versatile synthetic routes to a wide range of α,β-unsaturated cyanoacrylates derived from this compound. Future research should focus on the design of novel heterogeneous catalysts with tailored active sites to accommodate the steric bulk of the 2-ethylhexyl group, thereby enhancing catalytic activity and selectivity.
VII. References
-
US6130347A, Preparation of cyanoacetic esters, Google Patents, --INVALID-LINK--
-
US2553065A, Process for the preparation of alkyl cyanoacetates, Google Patents, --INVALID-LINK--
-
WO2008089920A1, Process for the manufacture of substituted 2-cyano cinnamic esters, Google Patents, --INVALID-LINK--
-
US20100048937A1, Process for the manufacture of substituted 2-cyano cinnamic esters, Google Patents, --INVALID-LINK--
-
US5917080A, Preparation of 2-cyano-3,3-diarylacrylic esters, Google Patents, --INVALID-LINK--
-
US7985870B2, Process for the manufacture of substituted 2-cyano cinnamic esters, Google Patents, --INVALID-LINK--
-
This compound | High-Purity Reagent | RUO - Benchchem, --INVALID-LINK--
-
WO2012128265A1, Process for producing cyanoacetic acid esters, Google Patents, --INVALID-LINK--
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles, Organic Chemistry Portal, --INVALID-LINK--
-
New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry, CHIMIA, --INVALID-LINK--
-
Synthesis of (E)-α,β-unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction, PubMed, --INVALID-LINK--
-
Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry, SciELO, --INVALID-LINK--
-
Article, SciELO, --INVALID-LINK--
-
Current Microwave Chemistry, UNIFAP, --INVALID-LINK--
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA, OICC Press, --INVALID-LINK--
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA, OICC Press, --INVALID-LINK--
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- 4. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Ethylhexyl Cyanoacetate
Introduction: The Synthetic Workhorse and the Imperative of Purity
2-Ethylhexyl cyanoacetate (EHCA) is a versatile and valuable building block in organic synthesis. Its activated methylene group, flanked by electron-withdrawing cyano and ester functionalities, makes it a key precursor in reactions like the Knoevenagel condensation, which is fundamental to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The 2-ethylhexyl group confers desirable properties such as enhanced solubility in organic solvents and lower volatility compared to its shorter-chain analogs.[1]
However, for researchers, scientists, and drug development professionals, the utility of this reagent is directly proportional to its purity. The presence of unreacted starting materials, synthetic by-products, or degradation products can have catastrophic effects on experimental outcomes. These impurities can lead to failed reactions, the formation of unintended side-products, reduced yields, and complex purification challenges, ultimately compromising the integrity of research and delaying development timelines. This guide provides a comprehensive, multi-modal analytical strategy for rigorously assessing the purity of commercially available this compound, empowering researchers to validate their reagents and ensure the reliability and reproducibility of their work.
The Origin of Impurities: A Look at the Synthesis
Understanding the potential impurities begins with understanding the synthesis. EHCA is most commonly produced via the acid-catalyzed esterification of cyanoacetic acid with 2-ethylhexanol.[1] This process, while straightforward, can introduce several classes of impurities if not driven to completion and properly purified.
-
Unreacted Starting Materials: Residual cyanoacetic acid and 2-ethylhexanol are common process-related impurities.
-
By-products: Side reactions, though minimized in optimized processes, can generate undesired esters or other condensation products.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., toluene or heptane for azeotropic water removal) may persist in the final product.[2]
-
Degradation Products: Improper storage conditions (exposure to moisture, high temperatures) can lead to hydrolysis of the ester or other degradation pathways.
A single analytical technique is often insufficient to detect this diverse range of potential contaminants. Therefore, a robust purity assessment relies on an orthogonal approach, leveraging multiple analytical methods to build a complete purity profile.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
To achieve a holistic understanding of a commercial EHCA sample's purity, we employ a suite of four complementary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: A flowchart of the comprehensive workflow for assessing the purity of commercial this compound.
Experimental Protocols & Methodologies
For this guide, we will analyze hypothetical samples from three different commercial suppliers, designated Supplier A, Supplier B, and Supplier C.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Assay for Volatile Impurities
Expertise & Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[3] It serves two primary purposes here: 1) to provide a quantitative purity value (% area) based on the main component peak, and 2) to identify volatile impurities like residual starting materials (2-ethylhexanol) and solvents. Its high separation efficiency and the structural information provided by mass spectrometry make it an indispensable first-line technique.[3][4]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of each EHCA sample in HPLC-grade ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system (e.g., Agilent GC-MS) equipped with a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[4]
-
GC Conditions:
-
Injector Temperature: 260°C
-
Injection Volume: 1 µL (Split ratio: 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Calculate the purity by the area percent of the main EHCA peak.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC): Detecting Non-Volatile Contaminants
Expertise & Rationale: While GC-MS is excellent for volatiles, it is unsuitable for non-volatile or thermally labile impurities, such as cyanoacetic acid or high molecular weight by-products. Reverse-phase HPLC separates compounds based on polarity and is perfectly suited for this task.[5][6][7] By using a UV detector, we can quantify the main peak and any other UV-active impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of each EHCA sample in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[6][8]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
HPLC Conditions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate purity based on the area percent of the main EHCA peak relative to all other peaks in the chromatogram.
¹H NMR Spectroscopy: The Definitive Structural Confirmation
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structural elucidation.[1] A ¹H NMR spectrum provides definitive proof that the primary component is indeed this compound by confirming the chemical shifts, integration values, and splitting patterns of all protons in the molecule. It can also reveal proton-containing impurities that might be missed by other methods.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of each EHCA sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the expected peaks for EHCA: a triplet around 0.9 ppm (methyl groups), multiplets from 1.2-1.7 ppm (methylene groups of the ethylhexyl chain), a singlet around 3.5 ppm (methylene group adjacent to the cyano group), and a doublet of doublets or triplet around 4.2 ppm (methylene group of the ester).
-
Integrate all peaks. The relative ratios should match the number of protons in the EHCA structure.
-
Look for any unexpected peaks, which would indicate impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
Expertise & Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups within a molecule.[9][10] For EHCA, we expect to see characteristic absorption bands for the nitrile (C≡N) and ester carbonyl (C=O) groups.[1] The absence of these peaks, or the presence of unexpected peaks (e.g., a broad O-H stretch from residual acid or alcohol), would immediately flag a sample as suspect.
Experimental Protocol:
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal of the FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Confirm the presence of a strong C≡N stretch at approximately 2250 cm⁻¹.[1]
-
Confirm the presence of a strong C=O (ester) stretch at approximately 1740 cm⁻¹.[1]
-
Confirm the presence of C-H stretches around 2850-3000 cm⁻¹.
-
Scan for anomalous peaks, particularly a broad O-H stretch around 3300 cm⁻¹, which would indicate the presence of cyanoacetic acid or 2-ethylhexanol.
-
Comparative Data Analysis & Interpretation
The following tables summarize the hypothetical data obtained from the analysis of EHCA from three commercial suppliers.
Table 1: Purity Assay and Impurity Identification
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Colorless Liquid | Colorless Liquid | Light Yellow Liquid |
| Purity by GC-MS (% Area) | 99.6% | 98.2% | 99.1% |
| Purity by HPLC (% Area) | 99.5% | 98.1% | 97.5% |
| Identified Impurities (GC-MS) | 2-ethylhexanol (0.3%) | 2-ethylhexanol (1.5%) | 2-ethylhexanol (0.6%) |
| Additional Impurities (HPLC) | None detected | None detected | Unidentified Peak (1.6%) |
Table 2: Spectroscopic Confirmation
| Technique | Supplier A | Supplier B | Supplier C |
| ¹H NMR | Spectrum consistent with structure. No impurity peaks observed. | Spectrum consistent with structure. Minor peaks consistent with 2-ethylhexanol. | Spectrum consistent with structure. Minor peaks consistent with 2-ethylhexanol. Additional unassigned small peaks. |
| FTIR | C≡N (~2250 cm⁻¹), C=O (~1740 cm⁻¹). No O-H band. | C≡N (~2250 cm⁻¹), C=O (~1740 cm⁻¹). Very weak, broad O-H band observed. | C≡N (~2250 cm⁻¹), C=O (~1740 cm⁻¹). No O-H band. |
Interpretation of Results:
-
Supplier A emerges as the highest quality source. It demonstrates high purity by both GC-MS and HPLC, with only a minor, acceptable level of residual 2-ethylhexanol. The NMR and FTIR data are clean and perfectly match the expected structure of this compound, providing a high degree of confidence in its identity and purity.
-
Supplier B shows significantly lower purity, with a notable amount of residual 2-ethylhexanol (1.5%) detected by GC-MS. This is corroborated by the ¹H NMR spectrum and the weak O-H band in the FTIR, confirming the presence of an alcohol impurity. While usable for some applications, this lot would require purification for sensitive synthetic steps.
-
Supplier C presents a more complex case. While the GC-MS purity appears high (99.1%), the HPLC analysis reveals a significant non-volatile impurity (1.6%) that was not detected by GC. This highlights the critical importance of using orthogonal techniques. The light-yellow color and the unassigned peaks in the NMR spectrum suggest the presence of a chromophoric by-product or degradation product. This material would be unsuitable for applications where color or unknown reactivity is a concern.
Caption: A decision-making flowchart for selecting a suitable supplier based on a multi-modal purity analysis.
Conclusion and Recommendations for Researchers
The purity of a chemical reagent is not a trivial detail; it is a foundational pillar of successful research. This guide demonstrates that a single purity value on a supplier's Certificate of Analysis, often based solely on GC, may not tell the whole story.[11] The case of Supplier C, with its high GC purity but significant non-volatile impurity detected by HPLC, is a powerful illustration of this principle.
As a Senior Application Scientist, I offer the following core recommendations:
-
Trust, but Verify: Always consider the purity value provided by the manufacturer as a starting point, not the final word.
-
Employ an Orthogonal Approach: For critical applications, independently verify the purity of new reagent lots using a multi-modal approach. At a minimum, a combination of GC-MS (for volatiles) and HPLC (for non-volatiles) should be used.
-
Confirm Identity: Use ¹H NMR and/or FTIR to definitively confirm the chemical identity of the material and check for structural inconsistencies or unexpected functional groups.
-
Document Everything: Maintain rigorous records of the supplier, lot number, and your own analytical data for every reagent used. This practice is indispensable for troubleshooting failed experiments and ensuring long-term reproducibility.
By investing a small amount of time in the analytical validation of key reagents like this compound, researchers can save countless hours of frustration, protect the integrity of their data, and accelerate the pace of discovery and development.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 3. brjac.com.br [brjac.com.br]
- 4. d-nb.info [d-nb.info]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Ethylhexyl Cyanoacetate for Laboratory Professionals
As a versatile intermediate in organic synthesis, 2-ethylhexyl cyanoacetate is a common reagent in pharmaceutical, agrochemical, and materials science research.[1][2] Its unique chemical structure, featuring both a nitrile and an ester functional group, necessitates a clear and rigorous protocol for its disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste streams.
PART 1: CORE DIRECTIVE: Hazard Identification & Immediate Safety
Before handling any chemical waste, the first and most critical step is to understand its inherent hazards. This compound is classified with several GHS hazard statements that dictate the required safety precautions.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[6] |
Essential Personal Protective Equipment (PPE)
Based on these hazards, the following minimum PPE must be worn when handling this compound waste. The selection of specific glove materials should be based on breakthrough time and compatibility.
-
Eye and Face Protection: Chemical splash-resistant safety goggles or a full-face shield are mandatory to protect against splashes.[4][7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) that are compatible with this compound.[3][7]
-
Body Protection: A standard laboratory coat is required to protect the skin.[7]
-
Work Area: All handling of open containers of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][7]
PART 2: SCIENTIFIC INTEGRITY: Waste Characterization & Segregation
Proper disposal begins at the point of generation. The guiding principle is that no experiment should be initiated without a clear plan for the disposal of all potential waste products.[8]
The Cardinal Rule: Avoid Incompatible Mixtures
This compound waste must be collected in a dedicated container and never mixed with other waste streams unless their compatibility is certain. Mixing with incompatible materials can lead to vigorous, exothermic reactions or the generation of highly toxic gases.[8][9]
Key Incompatibilities:
-
Strong Oxidizing Agents: Can cause a vigorous, potentially explosive reaction.[10][11]
-
Strong Acids: Violent reactions are possible.[5] Esters can also react with acids to liberate heat.[9]
-
Strong Bases: The combination of bases with nitriles can produce highly toxic hydrogen cyanide gas.[9] Furthermore, alkaline conditions (pH > 9) will catalyze the hydrolysis of the ester, breaking it down into cyanoacetic acid and 2-ethylhexanol.[1]
-
Strong Reducing Agents: Nitriles can react vigorously with reducing agents.[9]
Waste Stream Segregation
To ensure safety and facilitate proper disposal by your institution's Environmental Health & Safety (EHS) department, segregate waste as follows:[7][12]
-
Liquid Waste: Collect all this compound-containing solutions (e.g., unreacted material, reaction mixtures) in a dedicated, leak-proof container labeled for halogen-free organic waste.[13]
-
Solid Waste: All contaminated disposable items such as gloves, absorbent pads, and weighing paper should be collected in a separate, clearly labeled container for solid chemical waste.[13]
-
Contaminated Sharps/Glassware: Broken glassware must be collected in a puncture-resistant container, clearly labeled with its chemical contaminants.[14]
PART 3: OPERATIONAL PROTOCOLS: Step-by-Step Disposal Procedures
The following protocols provide direct, procedural guidance for common scenarios involving this compound waste.
Protocol 1: Managing Small Incidental Spills (<100 mL)
This protocol is for minor spills that can be safely managed by trained laboratory personnel.[15]
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[14][16]
-
Ensure Ventilation: Work must be performed in a well-ventilated area. If the spill is in a fume hood, keep the sash at the proper working height.[15]
-
Don PPE: Wear the appropriate PPE as described in Section 1.1.
-
Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible absorbent material.[14][17]
-
Absorb the Liquid: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth, working from the outside in.[15][16][18] Do not use paper towels or other combustible materials , as this can increase the surface area and potential fire risk.[15]
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, leak-proof container for hazardous waste.[4][14]
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with soap and warm water.[16][19] Collect the cleaning materials as contaminated solid waste.
-
Label and Store: Securely close the waste container, label it "Hazardous Waste: this compound Spill Debris," and place it in your lab's satellite accumulation area.[19]
-
Report: Inform your supervisor and/or EHS department of the incident.[14]
Protocol 2: Handling Bulk Liquid & Solid Waste
-
Select the Proper Container: Choose a clean, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice. The container should have a secure, screw-top cap.[13]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
List of all components and their approximate percentages
-
Accumulation Start Date (the date the first drop of waste is added)
-
Principal Investigator's Name and contact information
-
-
Transfer Waste: Carefully transfer liquid waste into the container using a funnel, ensuring not to fill it more than 90% full to allow for vapor expansion.[13] Place contaminated solids directly into their designated solid waste container.
-
Secure and Store: Keep the waste container securely capped at all times, except when adding waste. Store it in a designated satellite accumulation area with secondary containment to prevent spills.[8][13]
-
Arrange for Disposal: Once the container is full or reaches the regulatory storage time limit (e.g., 90 days), contact your institution's EHS department to arrange for pickup and final disposal at a licensed waste disposal facility.[12][13]
PART 4: VISUALIZATION & SUMMARY
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. sites.rowan.edu [sites.rowan.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethylhexyl Cyanoacetate
As researchers and scientists at the forefront of innovation, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, field-proven safety and handling protocols for 2-Ethylhexyl cyanoacetate, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
Before we select our equipment, we must first understand the inherent risks of the compound we are handling. This compound (CAS No. 13361-34-7) is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H335: May cause respiratory irritation [3].
These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon exposure. Skin and eye irritation signify that direct contact can lead to inflammation, redness, and pain, while the respiratory irritation warning highlights the danger of inhaling its vapors, especially in poorly ventilated areas[1][3]. Our entire PPE strategy is therefore designed to create a complete barrier between the researcher and the chemical.
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on Personal Protective Equipment, it is crucial to recognize that PPE is the last line of defense. Effective laboratory safety begins with a hierarchy of controls:
-
Engineering Controls: These are the most effective measures as they involve physically removing the hazard. When handling this compound, always work within a certified chemical fume hood to ensure adequate local exhaust ventilation and keep airborne concentrations low[1][2]. The facility should also be equipped with an eyewash station and a safety shower[1][4].
-
Administrative Controls: These are the protocols and procedures you follow. This includes proper training, adhering to Standard Operating Procedures (SOPs), and practicing good personal hygiene, such as washing hands thoroughly after handling the chemical and before leaving the lab[1][5].
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from any residual risk. The following sections detail the specific PPE required.
Core PPE Protocol for this compound
The following table summarizes the essential PPE for the routine handling of this compound in a laboratory setting.
| Protection Type | Specific Equipment | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. | OSHA 29 CFR 1910.133 or EU EN166[1]. | Prevents eye contact from accidental splashes, which can cause serious irritation[1][2]. |
| Face shield (in addition to goggles). | OSHA 29 CFR 1910.133 or EU EN166. | Required when there is a significant risk of splashing (e.g., transferring large volumes, working under pressure). | |
| Skin & Body Protection | Fully-buttoned laboratory coat. | N/A | Provides a primary barrier against minor spills and splashes on clothing and skin. |
| Nitrile gloves. | ASTM F739 or equivalent. | Nitrile provides good resistance to incidental splashes of cyanoacrylates[6][7][8]. It is critical to avoid cotton or wool gloves, which can undergo a rapid, heat-generating (exothermic) reaction with cyanoacrylates, potentially causing severe burns[6][9]. | |
| Respiratory Protection | Air-purifying respirator (half-facepiece) with organic vapor (OV) cartridges. | NIOSH-approved[10][11]. | Necessary when engineering controls (fume hood) are insufficient or unavailable, or during a large spill, to prevent respiratory tract irritation from vapors[3][12]. |
Visualizing Your PPE Selection Workflow
The specific combination of PPE you need can vary based on the nature of your task. The following diagram outlines a logical workflow for selecting the appropriate level of protection.
Caption: PPE selection workflow for this compound.
Operational Plan: A Step-by-Step Guide
Adherence to a strict, repeatable procedure is paramount for safety.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.
-
Gather Materials: Assemble all necessary equipment, including this compound, glassware, and disposal containers, inside the fume hood to minimize movement.
-
Don PPE: Put on your lab coat, followed by safety goggles and nitrile gloves. Inspect gloves for any signs of degradation or punctures before use[5].
Step 2: Safe Handling
-
Dispense Carefully: Open and handle the container with care[1]. When transferring the liquid, do so slowly to avoid splashing.
-
Maintain Awareness: Avoid all direct contact with skin, eyes, and clothing[2]. Do not eat, drink, or smoke in the work area[1][2].
-
Immediate Cleanup: If a small drop or spill occurs within the fume hood, clean it immediately with an appropriate absorbent material.
Step 3: Post-Handling and Decontamination
-
Secure Chemical: Tightly close the this compound container and store it in a cool, dry, well-ventilated area away from sources of ignition[1][10].
-
Glove Removal: Remove gloves using the proper technique (e.g., peeling them off from the cuff without touching the outer surface with your bare hands) and dispose of them in the designated chemical waste container.
-
Hygiene: Immediately wash your hands with soap and water[1][2].
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing[1]. If irritation persists, seek medical attention[1][2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water and call a poison center or doctor immediately[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical aid[1].
Spill Response
-
Evacuate and Alert: Alert others in the area. For large spills, evacuate the lab and contact your institution's safety officer.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain and Absorb: Wearing appropriate PPE (including respiratory protection if necessary), contain the spill and absorb the liquid with an inert material like vermiculite or sand[4][13]. Do not use cloth, as it can react[14].
-
Collect and Dispose: Sweep the absorbent material into a suitable, labeled container for chemical waste disposal[1].
Waste Disposal Plan
Unused this compound and contaminated materials must be treated as hazardous waste.
-
Polymerization: Cyanoacrylates can be polymerized into a more stable, solid form for disposal. This can be achieved by spreading the liquid waste on an inert absorbent material in a designated container within a fume hood and adding a small amount of water to initiate polymerization[14][15]. The process is exothermic and may release fumes, so it must be done in a well-ventilated area[15].
-
Containerization: Once fully cured and solid, the waste can be placed in a sealed, labeled container.
-
Licensed Disposal: Entrust the final disposal to a licensed waste disposal company, following all local and national regulations[2][7]. Never pour this compound down the drain[7][16].
By integrating these protocols into your daily laboratory workflow, you build a robust and trustworthy safety system that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. aronalpha.net [aronalpha.net]
- 7. tri-iso.com [tri-iso.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. iowadnr.gov [iowadnr.gov]
- 10. nj.gov [nj.gov]
- 11. ca glue and resperator use | The International Association of Penturners [penturners.org]
- 12. mollylash.com.au [mollylash.com.au]
- 13. manavchem.com [manavchem.com]
- 14. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 15. Seeking suggestions on how to dispose of cyanoacrylate glue - MIMF [mimf.com]
- 16. cdn.axminstertools.com [cdn.axminstertools.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
